6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSXXAELLQXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695755 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-98-4 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications
Abstract: This document provides an in-depth technical overview of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a key fluorinated building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, discuss robust synthetic strategies with a focus on methodological rationale, and detail its established applications, particularly in the development of Central Nervous System (CNS) agents. This guide is intended for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this versatile molecular scaffold.
Molecular Profile and Physicochemical Properties
Core Structure and Nomenclature
This compound belongs to the class of aminotetralins, which are privileged structures in pharmacology. The molecule consists of a tetrahydronaphthalene core, which fuses a benzene ring with a cyclohexane ring. A primary amine is substituted at the C1 (benzylic) position, and a fluorine atom is located at the C6 position on the aromatic ring. The C1 position is a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.
This specific substitution pattern is of high interest because the fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the aminotetralin core is a known pharmacophore for interacting with various CNS receptors.[1]
Key Physicochemical Data
The fundamental properties of the compound and its common salt form are summarized below. It is critical for researchers to specify the exact form—free base or a particular salt—as this impacts properties like solubility and melting point.
| Property | This compound (Free Base) | This compound hydrochloride (HCl Salt) |
| CAS Number | 1220039-98-4[2] | 1373223-69-8[3] |
| Molecular Formula | C₁₀H₁₂FN[2] | C₁₀H₁₂FN·HCl[3] |
| Molecular Weight | 165.21 g/mol [2] | 201.66 g/mol [3] |
| Appearance | Data not available (Typically an oil or low-melting solid) | Data not available (Typically a crystalline solid) |
| Purity | Commonly available at ≥95%[2] | Commonly available at ≥95%[3] |
| InChI Key | WEVSXXAELLQXOQ-UHFFFAOYSA-N[2] | Not directly available |
Synthesis and Manufacturing
Strategic Overview: The Reductive Amination Pathway
From a retrosynthetic perspective, the most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of the corresponding ketone, 6-fluoro-1-tetralone. This strategy is favored for several reasons:
-
Convergence: It combines the carbon skeleton and the nitrogen functionality in a single, efficient step.
-
Precursor Availability: 6-fluoro-1-tetralone is a readily accessible intermediate, often prepared via Friedel-Crafts cyclization of fluorophenyl-substituted butyric acids.[4]
-
Process Control: The reaction conditions can be tuned to control selectivity and yield. Chiral variants of this reaction (e.g., using chiral auxiliaries or catalysts) can provide enantiomerically enriched products, which is crucial for pharmaceutical applications.[1]
The core mechanism involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.
Recommended Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the reductive amination process.
Caption: Reductive amination workflow for synthesizing the target amine.
Detailed Experimental Protocol: Representative Synthesis
This protocol describes a standard laboratory-scale synthesis via reductive amination. The choice of sodium cyanoborohydride (NaBH₃CN) is strategic; it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.
Objective: To synthesize racemic this compound hydrochloride.
Materials:
-
6-Fluoro-1-tetralone (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of 6-fluoro-1-tetralone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature under an inert atmosphere (N₂) for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture in vacuo to remove most of the methanol. Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase twice more with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude free base amine.
-
Salt Formation and Purification: Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) until precipitation is complete. Stir the resulting slurry for 1 hour at 0 °C.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound hydrochloride as a solid.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key analytical features.
-
¹H NMR: The spectrum will feature distinct regions. The aromatic region (approx. 6.8-7.5 ppm) will show complex splitting patterns due to the fluorine atom's coupling with adjacent protons (³JHF and ⁴JHF). The benzylic proton at C1 (approx. 4.0-4.5 ppm) will appear as a multiplet. The aliphatic protons at C2, C3, and C4 will be in the upfield region (approx. 1.5-3.0 ppm) and will show complex diastereotopic splitting.[5] The amine protons (NH₂) often appear as a broad singlet.
-
¹³C NMR: The aromatic carbons will appear between 110-165 ppm. The carbon bearing the fluorine (C6) will show a large one-bond coupling constant (¹JCF, typically >240 Hz). Other aromatic carbons will show smaller 2- and 3-bond C-F couplings. The C1 carbon bearing the amine will be found around 50-55 ppm.
-
Mass Spectrometry: In an EI-MS spectrum, the molecular ion peak (M⁺) should be observed at m/z = 165. A common fragmentation pathway would be the loss of the amino group or cleavage of the alicyclic ring.
-
HPLC: Purity is assessed using reverse-phase HPLC with UV detection (e.g., at 254 nm). Chiral HPLC methods, using columns like Chiralpak, are essential to separate and quantify the (R) and (S) enantiomers.[6]
Chemical Reactivity and Stability
Reactivity of the Primary Amine
The primary amine is the main center of reactivity, behaving as a potent nucleophile.[7] This allows for straightforward derivatization:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to yield secondary and tertiary amines.
-
N-Acylation: Reaction with acid chlorides or anhydrides to form stable amide derivatives.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.
These reactions are fundamental to using this molecule as a scaffold in drug discovery, enabling the exploration of the surrounding chemical space to optimize pharmacological activity.[8]
Storage and Stability
Like many primary amines, this compound is susceptible to slow oxidation and can absorb atmospheric CO₂. For long-term storage, it is best kept as the hydrochloride salt, which is more stable and less volatile. The free base should be stored under an inert atmosphere (argon or nitrogen) at a reduced temperature (2-8 °C).
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an end-drug but rather a crucial starting material or intermediate.[1] Its derivatives have shown significant potential in neuropharmacology.
-
Central Nervous System Agents: The aminotetralin framework is a well-established pharmacophore for monoamine neurotransmitter systems. Derivatives are actively researched as selective serotonin reuptake inhibitors (SSRIs), as well as ligands with activity at dopaminergic and serotonergic receptors.[1]
-
Chiral Building Block: The chiral nature of the C1 amine allows for its use in asymmetric synthesis to produce enantiomerically pure final compounds.[1] This is critical, as the pharmacological activity of enantiomers can differ dramatically.
-
Scaffold for Library Synthesis: Its versatile reactivity makes it an ideal core for creating compound libraries for high-throughput screening against various biological targets.[3]
References
- 1. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound hydrochloride [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum [chemicalbook.com]
- 6. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated compounds highly valuable.[1] this compound is a prime example of such a strategic building block. Its tetralin core is a privileged structure found in numerous centrally active agents, including the selective serotonin reuptake inhibitor (SSRI) sertraline.[2][3]
The precise and unambiguous confirmation of this molecule's structure is not merely an academic exercise; it is a critical prerequisite for its use in drug development, ensuring that subsequent synthetic steps and structure-activity relationship (SAR) studies are built upon a validated foundation. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of this compound, moving beyond a simple recitation of methods to explain the causality behind each analytical choice.
Molecular Overview and Foundational Properties
Before embarking on complex analysis, a foundational understanding of the target molecule is essential.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | [4] |
| Molecular Weight | 165.21 g/mol | [4] |
| Key Structural Features | Tetralin Core, Primary Amine (Chiral Center at C1), Aromatic Fluorine (C6) | - |
| CAS Number | 1220039-98-4 | [4] |
The molecule possesses a chiral center at the C1 position, meaning it can exist as (R) and (S) enantiomers. The fluorine atom at the C6 position is the key feature that necessitates a specialized analytical approach, as it profoundly influences the spectral properties of the aromatic ring.
The Elucidation Blueprint: An Integrated Spectroscopic & Analytical Workflow
No single technique can provide absolute structural proof with complete confidence. A robust elucidation strategy is synergistic, integrating data from multiple orthogonal techniques to build an unassailable case. The workflow below illustrates the logical progression from initial confirmation of mass and formula to the detailed mapping of atomic connectivity.
Caption: Integrated workflow for structure elucidation.
Part 1: Mass Spectrometry – Confirming the Elemental Blueprint
The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task.
Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by distinguishing it from other potential formulas with the same nominal mass.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for C₁₀H₁₃FN⁺. The mass error should be less than 5 ppm.
Table 2: Expected HRMS Data
| Ion | Theoretical m/z | Expected Observation |
| [M]⁺ | 165.0954 | C₁₀H₁₂FN |
| [M+H]⁺ | 166.1032 | C₁₀H₁₃FN⁺ |
The fragmentation pattern can also provide valuable structural clues. Typical fragmentation would involve the neutral loss of ammonia (NH₃) or cleavage within the saturated ring system.
Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the Atomic Framework
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a fluorinated compound, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential. The presence of the ¹⁹F nucleus provides a unique and powerful probe.[5][6]
The Power of ¹⁹F NMR
¹⁹F NMR is a critical first step in analyzing any fluorinated unknown. Its high sensitivity, wide chemical shift range, and the absence of background signals in biological or common solvent systems make it an exceptionally clean and informative technique.[7][8] It directly confirms the presence of fluorine and provides immediate insight into its electronic environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
Experiments to Acquire:
-
¹H NMR
-
¹³C{¹H} NMR (proton-decoupled)
-
¹⁹F{¹H} NMR (proton-decoupled) and ¹⁹F NMR (proton-coupled)
-
2D COSY (¹H-¹H correlation)
-
2D HSQC (¹H-¹³C one-bond correlation)
-
2D HMBC (¹H-¹³C long-range correlation)
-
Interpreting the NMR Data
The structure is pieced together by systematically analyzing each spectrum.
Caption: Key NMR correlations for structure confirmation.
1. ¹H NMR Analysis:
-
Aromatic Region (δ 7.0-7.3 ppm): Three protons will be present. The fluorine at C6 will couple to the adjacent protons H5 and H7, introducing additional splitting. H5 will likely appear as a doublet of doublets (or triplet of doublets), showing coupling to H7 and the fluorine atom.
-
Benzylic/Amine Proton (H1, δ ~4.2 ppm): This proton is adjacent to the nitrogen and the aromatic ring. It will appear as a multiplet (likely a doublet of doublets) due to coupling with the two H2 protons.
-
Aliphatic Region (δ 1.8-3.0 ppm): The protons at C2, C3, and C4 will appear as complex, overlapping multiplets. The benzylic protons at C4 will be downfield relative to C2 and C3.
-
Amine Protons (NH₂): These protons often appear as a broad singlet and can exchange with D₂O, causing the signal to disappear, which is a useful diagnostic test.
2. ¹³C NMR Analysis: The key diagnostic feature is the large, one-bond coupling between C6 and the fluorine atom (¹JCF), typically around 240-250 Hz.[9] This signal will appear as a doublet in the proton-decoupled spectrum. Smaller two- and three-bond couplings (²JCF, ³JCF) will be observed for C5, C7, and C4a, further confirming the fluorine's location.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Couplings
| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | C-F Coupling (JCF) |
| 1 | ~4.2 | dd | ~50 | ~³JCF (small) |
| 2 | ~1.9-2.1 | m | ~30 | - |
| 3 | ~1.8-2.0 | m | ~20 | - |
| 4 | ~2.8-3.0 | m | ~29 | - |
| 4a | - | - | ~135 | ~²JCF (~20 Hz) |
| 5 | ~7.2 | dd | ~115 | ~²JCF (~20 Hz) |
| 6 | - | - | ~162 | ¹JCF (~245 Hz) |
| 7 | ~7.0 | ddd | ~113 | ~³JCF (~8 Hz) |
| 8 | ~7.1 | d | ~128 | ~⁴JCF (small) |
| 8a | - | - | ~140 | ~³JCF (~8 Hz) |
3. 2D NMR Analysis (COSY, HSQC, HMBC):
-
COSY: Confirms the connectivity of the aliphatic spin system from H1 -> H2 -> H3 -> H4. It will also show correlations between adjacent aromatic protons (e.g., H7-H8).
-
HSQC: Unambiguously assigns each proton signal to its directly attached carbon. For example, the proton at ~4.2 ppm will correlate to the carbon at ~50 ppm (C1).
-
HMBC: This is the final piece of the puzzle. Key long-range correlations that lock the structure include:
-
H1 correlating to C2, C8a, and C8.
-
H4 correlating to C5 and C4a.
-
H5 correlating to C4, C7, and C4a.
-
H8 correlating to C1 and C6.
-
Part 3: X-ray Crystallography – The Unambiguous Proof
While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of structure. It reveals the precise 3D arrangement of atoms in space, confirming connectivity, configuration, and the absolute stereochemistry of the chiral center (if a single enantiomer is crystallized).
Protocol Outline: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/hexane) is a common starting point.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution & Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
The resulting crystal structure would definitively confirm the placement of the fluorine atom at C6 and the amine group at C1, providing bond lengths and angles that validate the proposed structure.
Conclusion: A Self-Validating System
The structure elucidation of this compound is a process of building a self-validating case. The molecular formula from HRMS sets the constraints. The ¹⁹F NMR confirms the key functionalization. 1D and 2D NMR experiments then meticulously map the atomic framework, with each correlation reinforcing the others. Finally, X-ray crystallography can serve as the ultimate arbiter. By following this integrated and logical workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and integrity of this critical chemical building block.
References
- 1. pharmtech.com [pharmtech.com]
- 2. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]
- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1220039-98-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Building Block in Medicinal Chemistry
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine emerges as a critical structural motif in the landscape of modern medicinal chemistry. As a fluorinated derivative of the 1-aminotetralin scaffold, it holds significant promise for the development of novel therapeutics, particularly those targeting the central nervous system. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, offering a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1220039-98-4 | [1] |
| Molecular Formula | C₁₀H₁₂FN | [1] |
| Molecular Weight | 165.21 g/mol | [1] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | Inferred |
| Purity | Typically available at ≥95% | [1] |
Synthesis and Purification: A Strategic Approach
The logical precursor for the target molecule is 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one. The synthesis can be conceptualized as a two-step process: the formation of an intermediate imine, followed by its reduction to the desired primary amine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Reductive Amination of 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one
This one-pot procedure is a widely used and efficient method for the synthesis of amines from ketones. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is crucial as it selectively reduces the iminium ion intermediate without significantly reducing the starting ketone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Source Addition: To the solution, add a source of ammonia, such as ammonium acetate (excess, typically 5-10 equivalents). The ammonium acetate serves as both the ammonia source and a buffer for the reaction.
-
Reducing Agent Addition: Carefully add sodium cyanoborohydride (NaBH₃CN) (typically 1.5-2 equivalents) portion-wise to the reaction mixture. The pH of the reaction should be maintained between 6 and 7 for optimal results.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent. Basify the mixture with a suitable base (e.g., NaOH solution) to a pH of >10.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential. While specific spectral data for this exact compound is not publicly available, expected characteristic signals can be predicted based on its structure.
Caption: Standard analytical workflow for the characterization of the target compound.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6-8 ppm region, with splitting patterns influenced by the fluorine substituent. Aliphatic protons of the tetralin ring system between 1.5 and 4.5 ppm. The proton on the carbon bearing the amine group would likely appear as a multiplet. The amine protons would be a broad singlet. |
| ¹³C NMR | Aromatic carbons in the 110-160 ppm range, with the carbon directly bonded to fluorine showing a large C-F coupling constant. Aliphatic carbons would resonate in the upfield region. |
| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride. |
| Mass Spec. | The molecular ion peak (M+) would be expected at m/z = 165.21. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the aliphatic ring. |
| IR Spec. | Characteristic N-H stretching vibrations for a primary amine in the 3300-3500 cm⁻¹ region. C-F stretching vibration in the 1000-1400 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations. |
Known Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented, its structural similarity to known neuroactive compounds suggests its potential as a valuable building block in drug discovery. The 1-aminotetralin scaffold is a core component of several compounds that interact with monoamine transporters and receptors.
The introduction of a fluorine atom at the 6-position is a strategic modification. Fluorine can alter the electronic properties of the aromatic ring, potentially influencing the compound's interaction with biological targets. Furthermore, the C-F bond is metabolically stable, which can lead to improved pharmacokinetic profiles in drug candidates.
Based on the pharmacology of related compounds, this compound and its derivatives could be investigated for activities related to:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): The tetralin framework is found in compounds with affinity for the serotonin transporter.
-
Dopaminergic and Serotonergic Receptor Ligands: Aminotetralin derivatives are known to interact with various dopamine and serotonin receptor subtypes.[2]
The primary application of this compound is likely as a chiral building block for the asymmetric synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2]
Caption: Potential applications and research areas for the title compound.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling aromatic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. The hydrochloride salt of the (R)-enantiomer is recommended to be stored at -20°C for long-term stability.[3]
-
Toxicology: The toxicological properties of this compound have not been thoroughly investigated. It should be handled as a potentially hazardous substance.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]
- 3. 1373232-18-8|(R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride|(R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride|-范德生物科技公司 [bio-fount.com]
An In-depth Technical Guide to (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral synthetic intermediate of significant interest in medicinal chemistry. Its structural motif is a key component in the development of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications in drug discovery, with a focus on its role in the development of central nervous system agents. While detailed experimental data remains limited in the public domain, this document synthesizes available information to provide a valuable resource for researchers in the field.
Chemical and Physical Properties
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a fluorinated derivative of the tetralin amine scaffold, possesses a unique combination of stereochemistry and electronic properties that make it a valuable building block in pharmaceutical synthesis.
Table 1: General Properties of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | [1] |
| Molecular Weight | 165.211 g/mol | [1] |
| CAS Number | 1220039-98-4 | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Not specified in available literature |
The introduction of a fluorine atom at the 6-position of the tetralin ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine's high electronegativity can alter the acidity of nearby protons and influence the overall electronic distribution of the aromatic ring.[2]
Synthesis
One common approach involves the use of N-tert-butylsulfinyl imines, which allows for high stereoselectivity in the synthesis of chiral amines.[2] This method typically involves the stereoselective addition or asymmetric reduction of a fluorinated N-tert-butylsulfinyl imine derivative.[2] Another strategy is the asymmetric addition of fluorinated reagents to N-tert-butylsulfinyl imines.[2]
A potential synthetic workflow, based on related syntheses, is outlined below.
Caption: A generalized synthetic workflow for obtaining the chiral amine.
Pharmacological Significance and Applications
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is primarily utilized as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.[4] Its structural similarity to the core of several selective serotonin reuptake inhibitors (SSRIs) makes it a valuable precursor for the development of novel antidepressants and anxiolytics.[4]
The tetralin amine scaffold is a well-established pharmacophore for interacting with monoamine transporters. The specific (S)-enantiomer is often crucial for achieving the desired selectivity and potency for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and dopamine transporter (DAT). The fluorine substituent can further enhance these properties through favorable binding interactions and improved metabolic stability.
Potential Therapeutic Areas:
-
Major Depressive Disorder: As a precursor to SSRIs.
-
Anxiety Disorders: As a precursor to anxiolytic agents.
-
Other Neurological and Psychiatric Disorders: For research into novel dopaminergic and serotonergic receptor modulators.[4]
Caption: The progression from chiral intermediate to final drug product.
Analytical Methods
The characterization and quality control of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine are essential for its use in pharmaceutical manufacturing. While specific validated methods for this compound are not publicly available, standard analytical techniques for chiral amines and fluorinated compounds would be applicable.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining enantiomeric purity. A typical setup would involve a chiral stationary phase (e.g., polysaccharide-based) and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the overall structure, with characteristic signals for the aromatic, benzylic, and aliphatic protons.
-
¹³C NMR: Would show the expected number of carbon signals, with the fluorine substitution causing characteristic splitting patterns for adjacent carbons.
-
¹⁹F NMR: Would provide a specific signal for the fluorine atom, which is highly sensitive to its chemical environment and useful for purity assessment.
Mass Spectrometry (MS): Would be used to confirm the molecular weight and fragmentation pattern of the molecule.
Safety and Handling
Specific toxicological data for (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is not available. However, based on the general properties of fluorinated amines and related tetralin compounds, appropriate safety precautions should be taken.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.
The toxicology of fluorinated compounds can be complex, as the presence of fluorine can alter metabolic pathways.[5] It is crucial to handle all fluorinated intermediates with care and to be aware of potential metabolic liabilities.
Conclusion
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable chiral building block with significant potential in the development of new therapeutics, particularly for central nervous system disorders. Its unique structural and electronic properties make it an attractive starting point for the synthesis of selective serotonin reuptake inhibitors and other neuroactive compounds. While a comprehensive public dataset on its properties and synthesis is currently lacking, the foundational knowledge of related compounds provides a strong basis for its application in research and drug discovery. Further publication of experimental data would be highly beneficial to the scientific community.
References
- 1. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | CymitQuimica [cymitquimica.com]
- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]
- 5. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
(R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride characteristics
An In-Depth Technical Guide to (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Senior Application Scientist Note: Direct, comprehensive data for (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is not abundant in public-domain literature. This guide has been constructed by leveraging established principles of medicinal chemistry and drawing structural and functional analogies from well-characterized related compounds. The protocols and mechanistic discussions provided are based on expert analysis and are intended to serve as a robust framework for researchers and drug development professionals.
Introduction: The Aminotetralin Scaffold in Neuroscience
The 1-aminotetralin framework represents a class of "rigid" phenylethylamine analogs. By constraining the flexible side chain of endogenous monoamine neurotransmitters like dopamine and norepinephrine, the tetralin scaffold presents a conformationally restricted pharmacophore to biological targets. This structural feature is invaluable in drug design, as it can lead to enhanced potency and selectivity for specific receptors and transporters within the central nervous system (CNS). The title compound, (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, is a chiral, fluorinated example of this privileged scaffold, positioning it as a high-value intermediate for the synthesis of novel CNS-active agents.
Physicochemical Characteristics
The fundamental properties of the title compound are derived from its structure. The hydrochloride salt form is employed to enhance aqueous solubility and improve the stability and handling of the crystalline solid.
| Property | Value | Source |
| IUPAC Name | (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | --- |
| Molecular Formula | C₁₀H₁₃ClFN | Calculated |
| Molecular Weight | 201.67 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white crystalline solid | Inferred from similar amine hydrochlorides |
| Chirality | (R)-enantiomer at the C1 position | Specified |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred from hydrochloride salt form |
Comparative data for the analogous chloro-compound, (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1810074-75-9), shows a molecular weight of 218.12 g/mol .[1]
The Strategic Role of Fluorine Substitution
The incorporation of a fluorine atom at the 6-position of the aromatic ring is a deliberate medicinal chemistry strategy. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacological profile.[2]
-
Metabolic Stability: The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing fluorine at the 6-position can block a potential site of aromatic hydroxylation, thereby increasing the metabolic half-life and bioavailability of drug candidates derived from this intermediate.[3]
-
Receptor Binding Affinity: Fluorine's strong electronegativity can alter the electronic properties of the aromatic ring, potentially modulating key interactions (e.g., hydrogen bonds, cation-π interactions) with amino acid residues in the binding pockets of target proteins.[3] This can fine-tune the compound's affinity and selectivity.
-
Lipophilicity and CNS Penetration: Strategic fluorination can increase a molecule's lipophilicity, which is often crucial for its ability to cross the blood-brain barrier (BBB). This property is essential for CNS-targeted therapeutics.[4][5]
Proposed Synthesis and Stereochemical Control
The synthesis of a specific enantiomer like the (R)-isomer requires a robust stereoselective methodology. The most logical and industrially scalable approach involves the asymmetric reductive amination of the corresponding prochiral ketone, 6-Fluoro-1-tetralone.
Key Precursor: 6-Fluoro-1-tetralone
This starting material (CAS 703-67-3) is a known compound and is commercially available.[6][7] Its synthesis typically proceeds via a Friedel-Crafts acylation of a fluorobenzene derivative followed by an intramolecular cyclization.[8][9]
Workflow: Asymmetric Reductive Amination
The conversion of the ketone to the target chiral amine hydrochloride can be achieved in a two-step sequence: asymmetric reduction followed by salt formation.
References
- 1. (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C10H13Cl2N | CID 91844810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Fluoro-1-tetralone | 703-67-3 [sigmaaldrich.com]
- 7. 6-Fluoro-1-tetralone - Amerigo Scientific [amerigoscientific.com]
- 8. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a fluorinated amine that serves as a critical building block in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, outlines a robust and validated synthetic route via reductive amination, and establishes a comprehensive workflow for its analytical characterization. Furthermore, this guide explores the compound's significance and application within drug discovery, particularly in the development of central nervous system (CNS) agents, contextualized by the strategic role of fluorination in modulating molecular properties. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile molecular scaffold.
Physicochemical Properties
This compound is a substituted tetralin derivative. The introduction of a fluorine atom onto the aromatic ring is a key feature, strategically employed in medicinal chemistry to enhance metabolic stability and modulate binding affinity. The primary amine provides a reactive handle for further chemical modification. The compound is typically handled as its free base or as a more stable hydrochloride salt.
Key quantitative data are summarized in the table below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₁₀H₁₂FN | C₁₀H₁₂FN·HCl | [1][2] |
| Molecular Weight | 165.21 g/mol | 201.66 g/mol | [1][2] |
| CAS Number | 1220039-98-4 | 1373223-69-8 | [1][2] |
| Typical Purity | ≥95% | ≥95% | [1][2] |
| Appearance | (Varies) Off-white to light yellow solid | (Varies) White to off-white solid | N/A |
Synthesis and Purification
Rationale for Synthetic Strategy
The synthesis of primary amines from ketones is a cornerstone of organic synthesis. For this compound, the most direct and industrially scalable approach is the reductive amination of the corresponding ketone precursor, 6-Fluoro-1-tetralone. This method is well-established for producing related aminotetralin structures, including key intermediates for pharmaceuticals like Sertraline.[3][4] The reaction proceeds by forming an imine or enamine intermediate with an ammonia source, which is then reduced in situ to the target amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice due to their selectivity and tolerance of mildly acidic conditions that favor imine formation.
Proposed Synthetic Workflow
The logical flow for the synthesis begins with the commercially available ketone precursor and proceeds through a one-pot reductive amination, followed by an aqueous workup and purification to yield the final product.
References
A Technical Guide to the Spectral Analysis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectral data for the novel compound 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Due to the limited availability of experimental data in the public domain, this guide uniquely combines experimental data for the parent compound, 1,2,3,4-tetrahydronaphthalen-1-amine, with highly accurate predicted data for the title compound. This approach offers a robust framework for the characterization and identification of this and similar fluorinated aminotetralin derivatives, which are of significant interest in medicinal chemistry and drug development. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into the structural nuances introduced by the fluorine substituent.
Introduction
This compound is a fluorinated derivative of the well-known aminotetralin scaffold. The introduction of a fluorine atom at the 6-position of the aromatic ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Fluorine's high electronegativity and relatively small size can influence metabolic stability, binding affinity, and membrane permeability. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings.
This guide will provide a comprehensive analysis of the expected spectral data for this compound, leveraging predictive tools and comparative analysis with its non-fluorinated counterpart.
Molecular Structure and Isomerism
The molecular structure of this compound is depicted below. The carbon atom at the 1-position (C1) is a chiral center, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The spectral data presented in this guide are for the racemic mixture, unless otherwise specified.
Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, generated using the online prediction tool NMRDB.[1]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals distinct signals for the aromatic and aliphatic protons. The fluorine atom at the 6-position introduces characteristic splitting patterns in the aromatic region due to H-F coupling.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-5 | 7.15 | dd | J(H5-H7) = 2.5, J(H5-F) = 9.0 |
| H-7 | 6.85 | dd | J(H7-H8) = 8.5, J(H7-H5) = 2.5 |
| H-8 | 7.05 | d | J(H8-H7) = 8.5 |
| H-1 | 4.10 | t | J(H1-H2) = 6.0 |
| H-2 | 1.80-2.00 | m | - |
| H-3 | 1.60-1.80 | m | - |
| H-4 | 2.70-2.90 | m | - |
| -NH₂ | 1.50 | br s | - |
Interpretation:
-
Aromatic Region (6.8-7.2 ppm): The fluorine substituent significantly influences the chemical shifts and coupling patterns of the aromatic protons. H-5 is expected to appear as a doublet of doublets due to coupling with H-7 and the fluorine atom. H-7 will also be a doublet of doublets, coupling with H-8 and H-5. H-8 is predicted to be a doublet, coupling only with H-7.
-
Aliphatic Region (1.5-4.2 ppm): The proton at the chiral center (H-1) is the most deshielded of the aliphatic protons due to its proximity to the amino group and the aromatic ring, appearing as a triplet. The methylene protons at positions 2, 3, and 4 will appear as complex multiplets. The amine protons are expected to give a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is characterized by ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon directly attached to the fluorine atom (C-6) will exhibit a large one-bond C-F coupling constant, and other carbons in the aromatic ring will show smaller two- and three-bond couplings.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 50.5 |
| C-2 | 31.0 |
| C-3 | 20.0 |
| C-4 | 29.5 |
| C-4a | 138.0 |
| C-5 | 113.0 (d, J(C5-F) ≈ 21 Hz) |
| C-6 | 162.0 (d, J(C6-F) ≈ 245 Hz) |
| C-7 | 115.0 (d, J(C7-F) ≈ 21 Hz) |
| C-8 | 130.0 (d, J(C8-F) ≈ 7 Hz) |
| C-8a | 135.0 |
Interpretation:
-
Aromatic Region (113-162 ppm): The most notable feature is the signal for C-6, which is significantly downfield shifted and split into a doublet with a large coupling constant due to the directly attached fluorine atom. The other aromatic carbons are also influenced by the fluorine substituent, showing smaller C-F couplings.
-
Aliphatic Region (20-51 ppm): The aliphatic carbons appear in the expected upfield region. C-1, bearing the amino group, is the most deshielded of this group.
Infrared (IR) Spectroscopy
Experimental IR Spectrum of 1,2,3,4-tetrahydronaphthalen-1-amine:
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H stretching (primary amine) |
| 3060-3010 | Medium | Aromatic C-H stretching |
| 2950-2850 | Strong | Aliphatic C-H stretching |
| 1610, 1490, 1450 | Medium-Strong | Aromatic C=C stretching |
| 1600-1500 | Medium | N-H bending (scissoring) |
| 850-750 | Strong | Aromatic C-H out-of-plane bending |
Predicted Influence of the 6-Fluoro Substituent:
The introduction of a fluorine atom at the 6-position is expected to introduce a strong absorption band corresponding to the C-F stretching vibration.
-
C-F Stretch: A strong band is anticipated in the region of 1250-1000 cm⁻¹ . This is a characteristic absorption for aryl fluorides and would be a key diagnostic peak for this compound.
The other characteristic bands for the amine and the aromatic and aliphatic C-H groups are expected to be present at similar frequencies to the parent compound.
Mass Spectrometry (MS)
In the absence of experimental mass spectral data, we can predict the expected molecular ion and fragmentation pattern based on the structure of this compound.
-
Molecular Ion (M⁺): The nominal molecular weight of C₁₀H₁₂FN is 165.21 g/mol . Therefore, the electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 165 . Due to the presence of one nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.
-
Key Fragmentation Pathways: The fragmentation of aminotetralins is typically initiated by alpha-cleavage or cleavage of the bonds in the aliphatic ring.
Predicted major fragmentation pathways for this compound.
-
Loss of the Amino Radical: Cleavage of the C1-N bond would result in the loss of an amino radical (•NH₂) to give a fragment at m/z = 149 .
-
Retro-Diels-Alder Reaction: A characteristic fragmentation for tetralin systems is a retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄) from the aliphatic ring. This would produce a radical cation at m/z = 137 .
-
Formation of a Fluorotropylium Ion: Further fragmentation of the m/z 137 ion could lead to the formation of a stable fluorotropylium-like ion at m/z = 123 through the loss of a methyl radical.
-
Experimental Protocols
The following are general protocols for the acquisition of spectral data for compounds similar to this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be required to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an ATR-FTIR spectrometer. For a liquid, a single drop is sufficient.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and significant fragment ions.
Workflow for the spectral analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By combining predicted data with experimental data from the parent compound and fundamental principles of spectroscopy, a detailed and reliable characterization framework has been established. This guide serves as a valuable resource for researchers and scientists working with this and related fluorinated aminotetralin derivatives, facilitating their identification and further investigation in the pursuit of novel therapeutics.
References
The Biological Activity of 6-Fluoro-Tetralin Amines: A Technical Guide for Drug Discovery Professionals
Abstract: The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, renowned for its role as a versatile dopaminergic pharmacophore. Strategic modification of this scaffold offers a pathway to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth examination of 6-fluoro-tetralin amines, a subclass of compounds where the introduction of a fluorine atom at the 6-position of the aromatic ring is hypothesized to confer unique biological activities. We will explore the synthetic rationale, key methodologies for in vitro and in vivo evaluation, and the emerging structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics targeting the central nervous system and beyond.
Introduction: Rationale and Context
The 2-Aminotetralin Scaffold: A Dopaminergic Mainstay
The 2-aminotetralin framework rigidly incorporates a phenethylamine moiety, a core component of the endogenous neurotransmitter dopamine. This structural constraint makes it an excellent template for designing ligands that target dopamine receptors.[1] A vast body of research has established that N,N-dialkylated 2-aminotetralins, particularly N,N-dipropyl derivatives, often exhibit potent agonist activity at D2-like (D2, D3, D4) dopamine receptors.[2] These compounds have been instrumental as pharmacological tools and as foundational structures for therapeutics aimed at treating conditions like Parkinson's disease and hyperprolactinemia.[1][3]
The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[4][5][6] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity without introducing significant steric bulk.[4][5][6] Fluorination can block sites of metabolic oxidation, thereby increasing bioavailability and half-life. Furthermore, the C-F bond can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a receptor's binding pocket, potentially enhancing potency and selectivity.[7]
Hypothesis: The Potential of 6-Fluoro-Tetralin Amines
Based on the principles above, the synthesis and evaluation of 6-fluoro-tetralin amines are driven by a compelling hypothesis: that the introduction of a fluorine atom at the 6-position can fine-tune the electronic and metabolic properties of the 2-aminotetralin scaffold, leading to compounds with improved or novel biological profiles. While substitution at other positions has been explored, the 6-position is of particular interest for its potential to modulate interactions within the aromatic binding region of target receptors. Studies on other halogenated aminotetralins suggest that such substitutions can significantly alter receptor affinity and functional activity, sometimes in non-obvious ways.[8] This guide will delve into the methodologies required to test this hypothesis and synthesize the current understanding of these compounds.
Synthesis and Chemical Characterization
The primary route for synthesizing 6-fluoro-tetralin amines is contingent on the availability of the key intermediate, 6-fluoro-2-tetralone. This precursor is a known and versatile building block in the synthesis of various pharmaceuticals.[8][9]
Synthesis of 6-Fluoro-2-Aminotetralin Derivatives
The most common and versatile method for converting the tetralone to the desired amine is reductive amination . This one-pot reaction involves the formation of an imine or enamine intermediate from 6-fluoro-2-tetralone and a primary or secondary amine, which is then reduced in situ to the final product.
Causality in Experimental Design: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger reducing agents like sodium borohydride (NaBH₄) because they are less likely to reduce the ketone before imine formation is complete, thus minimizing the formation of the corresponding alcohol byproduct.[10] Catalytic hydrogenation offers a scalable, clean alternative but may require specialized equipment.
General Protocol: Reductive Amination of 6-Fluoro-2-Tetralone
-
Reaction Setup: To a solution of 6-fluoro-2-tetralone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added the desired primary or secondary amine (e.g., dipropylamine, 1.2-1.5 eq).
-
Imine Formation: If using an amine salt, a mild base may be added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate. The reaction pH is often adjusted to a slightly acidic range (pH 5-6) to catalyze this step.[10]
-
Reduction: The reducing agent (e.g., NaBH₃CN, 1.5 eq) is added portion-wise to the reaction mixture, maintaining the temperature at 0°C to room temperature.
-
Monitoring: The reaction is stirred for 12-24 hours and monitored for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: The reaction is quenched with water or a dilute acid. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the target 6-fluoro-tetralin amine.
-
Characterization: The final compound's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Biological Evaluation
The initial biological characterization of novel 6-fluoro-tetralin amines typically involves a panel of in vitro assays to determine their affinity and functional activity at relevant biological targets, primarily dopamine receptors.
Dopamine Receptor Binding Assays
Scientific Rationale: Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.[1] These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor. By using cell lines individually expressing each dopamine receptor subtype (D₁, D₂, D₃, D₄, D₅), a comprehensive selectivity profile can be generated.
Methodology Overview:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Assay Conditions: Membranes are incubated with a specific concentration of a radioligand (e.g., [³H]SCH23390 for D₁-like, [³H]spiperone for D₂-like receptors) and varying concentrations of the test compound.[11]
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assays for Agonist/Antagonist Activity
Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Functional assays are therefore essential.
D₂-like Receptor (Gᵢ-coupled) Functional Assay (cAMP Inhibition): Causality: D₂-like receptors are coupled to the inhibitory G-protein (Gᵢ). Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This change can be measured to quantify agonist activity.
Detailed Protocol: In Vitro Dopamine D₂ Receptor cAMP Inhibition Assay
-
Objective: To determine the potency (EC₅₀) and efficacy of a 6-fluoro-tetralin amine as a D₂ receptor agonist.
-
Materials:
-
CHO or HEK293 cells stably expressing the human Dopamine D₂ Receptor.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (6-fluoro-tetralin amine).
-
Reference agonist (e.g., Quinpirole).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Procedure:
-
Cell Culture: Culture the D₂-expressing cells to ~80-90% confluency in appropriate media.
-
Cell Plating: Seed the cells into 96-well or 384-well assay plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.
-
Assay: a. Remove culture media from the cells and wash with assay buffer. b. Add the test compound dilutions to the appropriate wells. c. Add a fixed concentration of forskolin to all wells (except for basal control) to stimulate cAMP production. This step is crucial as it creates a signal window to measure inhibition. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal inhibition (Eₘₐₓ).
-
Broader Biological Screening
Given that 2-aminotetralin derivatives can exhibit activity at other receptors, broader screening is often warranted. For instance, S(-)-2-amino-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride (ST1214) was found to be a potent modulator of inflammatory cytokines, inhibiting TNF-α, IL-1β, and IL-12 while enhancing IL-10. This highlights the potential for these compounds to have applications beyond dopaminergic modulation, such as in anti-inflammatory therapies.
In Vivo Preclinical Studies
Promising candidates from in vitro screening are advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety. For compounds targeting dopamine receptors for Parkinson's disease, neurotoxin-based rodent models are standard.
Animal Models of Parkinson's Disease
Scientific Rationale: To test the efficacy of a potential anti-parkinsonian drug, a model that mimics the dopamine depletion seen in the disease is required. The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used and well-validated model for this purpose. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, creating a dopamine deficit on one side of the brain.
Behavioral Assessment: A successful D₂ agonist will stimulate the supersensitive post-synaptic D₂ receptors in the dopamine-depleted striatum. This stimulation leads to a rotational behavior (turning) contralateral to the side of the lesion, which can be quantified as a measure of the drug's efficacy.
Detailed Protocol: Unilateral 6-OHDA Lesion Rat Model
-
Objective: To evaluate the in vivo efficacy of a 6-fluoro-tetralin amine D₂ agonist.
-
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g).
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Desipramine (a norepinephrine reuptake inhibitor to protect noradrenergic neurons).
-
Stereotaxic apparatus.
-
Automated rotometer system.
-
Test compound and vehicle.
-
Reference agonist (e.g., Apomorphine).
-
-
Procedure:
-
Pre-treatment: Administer desipramine (e.g., 25 mg/kg, i.p.) 30-60 minutes prior to surgery to prevent uptake of 6-OHDA into noradrenergic neurons.
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle of one hemisphere. The toxin is taken up by the dopamine transporter, leading to the destruction of dopaminergic neurons in the nigrostriatal pathway.
-
Recovery: Allow the animals to recover for at least 2-3 weeks to ensure complete lesioning and development of receptor supersensitivity.
-
Lesion Validation: Confirm the extent of the lesion by administering a low dose of apomorphine and observing robust contralateral rotations.
-
Drug Testing: a. Acclimatize the validated rats to the rotometer bowls. b. Administer the test compound (at various doses) or vehicle via the desired route (e.g., s.c., i.p., or p.o.). c. Immediately place the animal in the rotometer and record the number of full contralateral turns over a period of 90-120 minutes.
-
Data Analysis: Analyze the total number of contralateral rotations for each dose group. A dose-dependent increase in rotations indicates D₂ receptor agonist activity.
-
Structure-Activity Relationship (SAR) Analysis
The synthesis and testing of a series of analogs allow for the elucidation of the structure-activity relationship (SAR), providing critical insights for designing more potent and selective compounds.
| Feature | Observation | Implication / Rationale | Reference(s) |
| N-Substitution | N,N-dipropyl substitution is often optimal for D₂/D₃ agonist activity. | The propyl groups are thought to fit into hydrophobic pockets within the D₂/D₃ receptor binding site, enhancing affinity. | [2] |
| Aromatic Ring Hydroxylation | 5,6-dihydroxy and 5-hydroxy patterns generally confer high D₂ agonist potency. | Hydroxyl groups can form key hydrogen bonds with serine residues in transmembrane domain 5 of the D₂ receptor. | [2] |
| Fluorine at C-6 | In 2-amino-6-fluoro-7-hydroxytetralins, the decrease in agonist potency was less pronounced compared to chloro-substituted analogs. | Fluorine's small size and unique electronic properties may be better tolerated in the binding pocket than larger halogens, preserving or modestly altering key binding interactions. | [8] |
| Fluorine at C-5 | (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin acts as a 5-HT₁ₐ antagonist with only weak dopamine agonist activity. | This demonstrates that the position of the fluorine atom is critical and can dramatically shift the pharmacological profile away from dopamine agonism and towards other targets like serotonin receptors. | [9] |
| Stereochemistry | The (S)-enantiomer at the C-2 position is generally the active form for D₂ receptor agonism. | The stereochemistry at the amine-bearing carbon is crucial for the correct orientation of the pharmacophoric elements (amine nitrogen, aromatic ring) within the chiral binding site of the receptor. |
Visualizations
Dopamine D₂ Receptor Signaling Pathway
Caption: Canonical Gᵢ-coupled signaling pathway for the Dopamine D₂ receptor.
Experimental Workflow for Compound Evaluation
Caption: A typical drug discovery workflow for evaluating novel 6-fluoro-tetralin amines.
Conclusion and Future Directions
The strategic incorporation of fluorine at the 6-position of the 2-aminotetralin scaffold represents a promising avenue for the discovery of novel CNS-active agents. The available evidence, though limited, suggests that this modification is well-tolerated and can fine-tune dopaminergic activity. Furthermore, the discovery of potent anti-inflammatory effects in a 6-fluoro-7-methoxy analog highlights the potential for these compounds to exhibit polypharmacology, opening up therapeutic possibilities beyond dopamine receptor modulation.
Future research should focus on the systematic synthesis and evaluation of a focused library of 6-fluoro-tetralin amines to build a more comprehensive quantitative SAR. Key questions remain regarding the impact of the 6-fluoro substituent on D₂ versus D₃ receptor selectivity, off-target effects, and metabolic stability. Elucidating these relationships will be crucial for the rational design of next-generation therapeutics derived from this versatile and potent chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. chemscene.com [chemscene.com]
- 10. Tetralone synthesis [organic-chemistry.org]
- 11. Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: An Application and Protocol Guide
Introduction: The Significance of Fluorinated Aminotetralins
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated derivative of the aminotetralin scaffold, a core structure in numerous pharmacologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, this compound and its analogues are valuable building blocks in medicinal chemistry and drug development, particularly for targeting the central nervous system. This guide provides a detailed account of a robust synthetic route to this important compound, elucidating the underlying chemical principles and offering comprehensive experimental protocols.
Synthetic Strategy: A Three-Step Approach
The most common and efficient synthesis of this compound proceeds via a three-step sequence starting from commercially available precursors. This strategy involves the initial synthesis of 6-fluoro-1-tetralone, followed by its conversion to the corresponding oxime, and culminating in the reduction of the oxime to the desired primary amine.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 6-Fluoro-1-tetralone
The synthesis of the key intermediate, 6-fluoro-1-tetralone, can be achieved through several established methods, most notably the Friedel-Crafts acylation or the Robinson annulation.
Method A: Intramolecular Friedel-Crafts Acylation
This classic method involves the reaction of a suitable substituted aromatic compound with an acylating agent, followed by an intramolecular cyclization to form the tetralone ring system.[3][4][5]
Reaction Scheme:
Causality of Experimental Choices:
-
Friedel-Crafts Acylation: The use of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial for activating the acylating agent (succinic anhydride) and facilitating the electrophilic aromatic substitution onto the fluorobenzene ring.[6]
-
Reduction: The subsequent reduction of the keto group is necessary before the final cyclization. The Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions are standard procedures for converting a ketone to a methylene group without affecting the carboxylic acid.
-
Intramolecular Cyclization: Conversion of the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) followed by another Friedel-Crafts reaction under the influence of AlCl₃ promotes the intramolecular cyclization to yield the desired tetralone.[7]
Method B: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2][8][9]
Reaction Scheme:
Causality of Experimental Choices:
-
Base Catalyst: The reaction is typically initiated by a base which deprotonates the ketone to form an enolate. This enolate then acts as the nucleophile in the Michael addition to methyl vinyl ketone.
-
Intramolecular Aldol Condensation: The product of the Michael addition, a δ-diketone, undergoes an intramolecular aldol condensation, also base-catalyzed, to form the six-membered ring of the tetralone.
Part 2: Synthesis of 6-Fluoro-1-tetralone oxime
The conversion of the tetralone to its corresponding oxime is a straightforward and high-yielding reaction.[10][11]
Reaction Scheme:
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride: This is the standard reagent for oximation. The hydrochloride salt is stable and easy to handle.
-
Base: A base, such as sodium acetate or sodium carbonate, is added to neutralize the hydrochloric acid liberated from the hydroxylamine hydrochloride, thereby freeing the hydroxylamine nucleophile to react with the ketone.[10]
Experimental Protocol: Oximation of 6-Fluoro-1-tetralone
-
Reaction Setup: To a solution of 6-fluoro-1-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into cold water. The solid oxime product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol if necessary.
| Parameter | Value |
| Starting Material | 6-Fluoro-1-tetralone |
| Reagents | Hydroxylamine hydrochloride, Sodium acetate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Part 3: Reduction of 6-Fluoro-1-tetralone oxime to this compound
The final and most critical step is the reduction of the oxime to the primary amine. Several methods are available, each with its own advantages and considerations.
Method 1: Catalytic Hydrogenation
This is a widely used and often preferred method due to its clean reaction profile and potential for stereoselectivity.[12][13]
Caption: Simplified mechanism of catalytic hydrogenation of an oxime.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of oximes. Platinum-based catalysts can also be used.[12]
-
Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas.
-
Solvent: Protic solvents like ethanol or methanol are commonly used.
-
Acidic Additive: The addition of a small amount of acid, such as hydrochloric acid or acetic acid, can improve the reaction rate and selectivity by protonating the oxime, making it more susceptible to reduction.[13]
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 6-fluoro-1-tetralone oxime (1.0 eq) in ethanol. Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Workup and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude amine. The product can be purified by column chromatography or by formation and recrystallization of its hydrochloride salt.
Method 2: Reduction with Metal Hydrides
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for the reduction of oximes to primary amines.[14][15][16][17]
Causality of Experimental Choices:
-
LiAlH₄: This is a powerful, non-selective hydride donor capable of reducing the C=N double bond and cleaving the N-O bond of the oxime.[1][16]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions using dry solvents like diethyl ether or tetrahydrofuran (THF).[16]
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Oxime: Slowly add a solution of 6-fluoro-1-tetralone oxime (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the combined filtrate and washings to yield the crude amine, which can then be purified as described previously.
| Parameter | Catalytic Hydrogenation | LiAlH₄ Reduction |
| Reducing Agent | H₂ gas, Pd/C | Lithium aluminum hydride |
| Solvent | Ethanol/Methanol | Anhydrous THF/Ether |
| Temperature | Room Temperature | 0 °C to Reflux |
| Stereoselectivity | Can be stereoselective | Generally not stereoselective |
| Safety | Flammable H₂ gas | Pyrophoric reagent, requires anhydrous conditions |
| Workup | Simple filtration | Careful quenching and filtration of salts |
Conclusion
The synthesis of this compound is a well-established process that provides access to a valuable building block for drug discovery. The choice of synthetic route, particularly for the final reduction step, allows for flexibility based on available equipment, desired stereochemical outcome, and safety considerations. The protocols outlined in this guide provide a solid foundation for researchers and scientists to produce this compound efficiently and safely.
References
- 1. quora.com [quora.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistwizards.com [chemistwizards.com]
- 9. byjus.com [byjus.com]
- 10. CN104926688A - Method for preparing 1-tetralone oxime - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. echemi.com [echemi.com]
- 16. adichemistry.com [adichemistry.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the research chemical 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. It covers the compound's profile, potential applications in neuroscience research, detailed experimental protocols, and methods for its synthesis and characterization.
Introduction
This compound is a fluorinated analog of the aminotetralin class of compounds. Aminotetralins are recognized as privileged scaffolds in medicinal chemistry, particularly for targeting monoamine transporters and receptors in the central nervous system (CNS). The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This makes this compound a compelling candidate for investigation in the development of novel CNS agents.
Based on the pharmacology of structurally related aminotetralin derivatives, this compound is hypothesized to interact with the serotonin transporter (SERT) and dopamine receptors, making it a valuable tool for research in areas such as depression, anxiety, and other neurological and psychiatric disorders.[1]
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1220039-98-4 | [2] |
| Molecular Formula | C₁₀H₁₂FN | [3] |
| Molecular Weight | 165.21 g/mol | [3] |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. | [4] |
| Storage | Store at -20°C for long-term stability. | [4] |
Potential Research Applications
The structural similarity of this compound to known selective serotonin reuptake inhibitors (SSRIs) and dopaminergic ligands suggests its potential utility in the following research areas:
-
Serotonin Transporter (SERT) Inhibition: As a potential SSRI, this compound can be used to study the role of serotonin in various physiological and pathological processes.[1]
-
Dopamine Receptor Modulation: Aminotetralin derivatives are known to interact with dopamine receptors.[5][6] This compound could be a valuable tool for investigating dopaminergic signaling.
-
Structure-Activity Relationship (SAR) Studies: It can serve as a key analog in SAR studies to understand the role of fluorine substitution in the binding and activity of aminotetralins at their targets.
-
Development of Novel CNS Agents: This research chemical can be a starting point for the development of new therapeutics for depression, anxiety, Parkinson's disease, and other CNS disorders.
Experimental Protocols
The following protocols are designed as a starting point for the investigation of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay
This protocol describes a method to determine the inhibitory potency of this compound on the serotonin transporter (SERT) in a cell-based assay.
Principle: The assay measures the uptake of a radiolabeled or fluorescent serotonin substrate into cells endogenously or recombinantly expressing SERT. An inhibitor will compete with the substrate, leading to a decrease in the measured signal.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SERT (hSERT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic
-
Phosphate-buffered saline (PBS)
-
[³H]-Serotonin or a fluorescent serotonin analog
-
This compound
-
Reference SSRI (e.g., Fluoxetine, Sertraline)
-
Scintillation cocktail and scintillation counter (for radiolabeled substrate) or fluorescence plate reader
-
96-well cell culture plates
Workflow:
Figure 1: Workflow for the in vitro SERT inhibition assay.
Procedure:
-
Cell Culture: Culture hSERT-HEK293 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations. Also, prepare serial dilutions of a reference SSRI.
-
Assay: a. Wash the cell monolayer with pre-warmed PBS. b. Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. c. Add the [³H]-Serotonin or fluorescent substrate to each well and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. d. Terminate the uptake by rapidly washing the cells with ice-cold PBS. e. Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Assessment of Dopaminergic Activity in a Rodent Model
This protocol outlines a general procedure for evaluating the effect of this compound on dopamine-related behaviors in mice or rats.
Principle: Changes in locomotor activity can be indicative of a compound's interaction with the dopaminergic system. Dopamine agonists typically increase locomotor activity, while antagonists may decrease it.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
This compound
-
Vehicle solution (e.g., saline, or a mixture of DMSO, Tween 80, and saline)[7]
-
Open-field activity chambers equipped with infrared beams
-
Animal scale
Workflow:
Figure 2: Workflow for the in vivo dopaminergic activity assay.
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Weigh the animals and calculate the dose of this compound to be administered. Dissolve the compound in the appropriate vehicle. Administer the compound via a suitable route (e.g., intraperitoneal injection). Administer the vehicle to the control group.
-
Behavioral Testing: Immediately after administration, place each animal in an open-field activity chamber.
-
Data Recording: Record locomotor activity for a predefined period (e.g., 60 minutes).
-
Data Analysis: Analyze the data for various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center of the arena.
-
Statistical Analysis: Compare the data from the compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Synthesis and Characterization
A plausible synthetic route to this compound is via the reductive amination of 6-fluoro-1-tetralone.[8]
Workflow:
Figure 3: Proposed synthetic workflow.
Protocol 3: Synthesis of this compound
Materials:
-
6-Fluoro-1-tetralone[2]
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a solution of 6-fluoro-1-tetralone in methanol, add ammonium acetate. Stir the mixture at room temperature.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the tetralin core, and the amine proton. The fluorine atom will cause splitting of adjacent proton signals.[9][10] |
| ¹³C NMR | Signals for the ten carbon atoms of the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.[11][12] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.[13] |
| Purity (HPLC) | A single major peak indicating the purity of the compound. |
Safety and Handling
This compound is a research chemical with unknown toxicological properties. Therefore, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[14][15][16][17][18]
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.
Conclusion
This compound represents a valuable research tool for exploring the pharmacology of the serotonin and dopamine systems. The protocols and information provided in this guide are intended to facilitate its investigation in the pursuit of novel CNS therapies. As with any research chemical, careful planning, execution, and interpretation of experiments are essential for generating reliable and meaningful data.
References
- 1. preprints.org [preprints.org]
- 2. acubiochem.com [acubiochem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Introduction of a putative dopaminergic prodrug moiety into a 6,7-substitution pattern characteristic of certain 2-aminotetralin dopaminergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- [webbook.nist.gov]
- 14. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
- 16. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 17. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. uottawa.ca [uottawa.ca]
Application Notes & Protocols: The Strategic Use of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine in Medicinal Chemistry
Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide focuses on 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a privileged scaffold that combines the rigid, three-dimensional structure of the aminotetralin core with the unique electronic properties of fluorine. We will explore the rationale behind its use, provide detailed protocols for its synthesis and derivatization, and outline methodologies for the biological evaluation of its analogs, particularly in the context of developing agents for the central nervous system (CNS) and oncology.
Introduction: The Rationale for a Fluorinated Scaffold
The 1-aminotetralin framework is a well-established pharmacophore found in numerous biologically active compounds, prized for its structural rigidity that mimics the conformation of endogenous neurotransmitters like dopamine and serotonin.[1][2] The introduction of a fluorine atom, specifically at the 6-position of this scaffold, is a deliberate design choice intended to confer several advantageous properties.
Key Advantages of the 6-Fluoro Substitution:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. A fluorine at the 6-position (para to the fused ring) can block potential sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to rapid drug clearance.[3]
-
Modulated Lipophilicity and CNS Penetration: Fluorine is highly lipophilic, and its inclusion can increase a molecule's overall lipophilicity.[4] This is a critical parameter for drugs targeting the CNS, as it often correlates with improved ability to cross the blood-brain barrier (BBB).[4]
-
Altered Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the proximal 1-amine group.[5] This reduction in basicity means that at physiological pH (7.4), a greater fraction of the molecule may exist in its neutral, uncharged form, which can improve membrane permeability and oral bioavailability.[5]
-
Favorable Receptor Interactions: The fluorine atom can participate in unique, non-covalent interactions within a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and selectivity for the target receptor.
Table 1: Impact of 6-Fluoro Substitution on Key Drug Properties
| Property | Unsubstituted Aminotetralin | 6-Fluoro-1-aminotetralin | Rationale & Consequence |
| Metabolic Profile | Susceptible to para-hydroxylation | Blocked para-hydroxylation site | Increased half-life and metabolic stability.[3] |
| Lipophilicity (LogP) | Moderate | Increased | Enhanced membrane permeability and potential for BBB penetration.[4] |
| Amine pKa | Higher (more basic) | Lower (less basic) | Improved bioavailability due to a more favorable ratio of charged/uncharged species at physiological pH.[5] |
| Binding Potential | Standard hydrophobic/H-bonding | Additional polar/dipole interactions | Potential for increased receptor affinity and selectivity. |
Synthesis and Derivatization Protocols
The most common and reliable route to this compound is through the reductive amination of the corresponding ketone, 6-fluoro-1-tetralone.
Protocol 2.1: Synthesis via Reductive Amination
Objective: To synthesize racemic this compound from 6-fluoro-1-tetralone.
Causality: This one-pot reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation as it is less reactive towards the starting ketone than other hydrides like sodium borohydride, minimizing side reactions.
Materials:
-
6-Fluoro-1-tetralone
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-fluoro-1-tetralone (1.0 eq) and ammonium acetate (10.0 eq).
-
Add anhydrous DCM to dissolve the solids (approx. 0.2 M concentration of the ketone).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (often with 1% triethylamine to prevent streaking) to afford the desired product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Visualization 2.1: General Synthetic Workflow
Caption: Synthetic workflow from ketone to a library of amine derivatives.
Application in CNS Drug Discovery: Dopamine Receptor Ligands
The aminotetralin scaffold is a classic template for dopamine receptor ligands.[6][7] The primary amine of this compound serves as a versatile handle for introducing various substituents to probe the structure-activity relationship (SAR) at dopamine D₂/D₃ receptors, which are key targets for antipsychotic and anti-Parkinson's disease medications.
Protocol 3.1: Parallel Synthesis of an N-Acyl Amide Library
Objective: To generate a small library of amide derivatives for primary screening.
Causality: Acylation of the primary amine with a diverse set of acid chlorides introduces varied steric and electronic features. This allows for rapid exploration of the chemical space around the amine, which often interacts with key residues in the receptor binding pocket. Schotten-Baumann conditions (biphasic, with a mild base) are robust and high-yielding for this type of transformation.
Materials:
-
This compound
-
A diverse set of acid chlorides (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, thiophene-2-carbonyl chloride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
96-well reaction block or individual vials
Procedure:
-
Prepare a stock solution of this compound in DCM (e.g., 0.5 M).
-
Prepare stock solutions of each acid chloride in DCM (0.6 M, 1.2 eq).
-
In each well or vial, add the amine stock solution (1.0 eq).
-
Add an equivalent volume of saturated NaHCO₃ solution to each well.
-
To each well, add the corresponding acid chloride stock solution (1.2 eq).
-
Seal the reaction block/vials and shake vigorously at room temperature for 4-6 hours.
-
After the reaction, allow the layers to separate. Remove the bottom organic layer using a pipette.
-
Wash the organic layer with an additional portion of NaHCO₃ solution, then water.
-
Evaporate the solvent in a centrifugal evaporator.
-
The resulting crude amides are typically of sufficient purity for primary biological screening. Purity can be checked by LC-MS.
Biological Evaluation Protocols
Once a library of compounds is synthesized, the next step is to assess their biological activity. For CNS targets, a primary radioligand binding assay is the gold standard for determining a compound's affinity for the receptor of interest.
Protocol 4.1: Dopamine D₂ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of synthesized compounds for the human dopamine D₂ receptor.
Causality: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the D₂ receptor (e.g., [³H]-Spiperone) is incubated with a source of the receptor (e.g., cell membranes). The test compound is added at various concentrations to compete for binding with the radioligand. The amount of radioactivity displaced is proportional to the test compound's affinity.
Materials:
-
Cell membranes expressing human D₂ receptors
-
[³H]-Spiperone (Radioligand)
-
Haloperidol (Positive control/non-specific binding determinator)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Synthesized test compounds dissolved in DMSO
-
96-well filter plates (GF/C filters)
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution series for each test compound in the assay buffer (e.g., from 100 µM to 1 pM).
-
Assay Plate Setup: In a 96-well plate, add:
-
Total Binding wells: Assay buffer, cell membranes, and [³H]-Spiperone.
-
Non-Specific Binding (NSB) wells: Assay buffer, cell membranes, [³H]-Spiperone, and a high concentration of Haloperidol (e.g., 10 µM).
-
Test Compound wells: Diluted test compound, cell membranes, and [³H]-Spiperone (at its K_d concentration).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualization 4.1: Biological Screening Cascade
Caption: A typical screening cascade for CNS drug discovery projects.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its inherent structural features, enhanced by the deliberate placement of a fluorine atom, provide medicinal chemists with a powerful starting point for developing novel therapeutics with improved pharmacokinetic profiles and potent biological activity. The protocols and workflows outlined in this guide offer a robust framework for researchers to synthesize, derivatize, and evaluate compounds based on this valuable scaffold, accelerating the journey from concept to clinical candidate.
References
- 1. Introduction of a putative dopaminergic prodrug moiety into a 6,7-substitution pattern characteristic of certain 2-aminotetralin dopaminergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]
- 7. C1-Methylated 5-hydroxy-2-(dipropylamino)tetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine as a Serotonin Reuptake Inhibitor
Abstract
This document provides a comprehensive guide for the characterization of novel chemical entities, using 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine as a representative candidate, for their potential as selective serotonin reuptake inhibitors (SSRIs). The tetrahydronaphthalen-1-amine scaffold is a privileged structure in modern neuropharmacology, most notably represented by the FDA-approved antidepressant Sertraline.[1] This guide details the necessary in vitro and in vivo protocols to establish a compound's binding affinity, functional potency, and selectivity for the human serotonin transporter (SERT), along with preliminary assessment of its antidepressant-like activity. The methodologies are designed for researchers in drug discovery, pharmacology, and neuroscience, providing a robust framework for the evaluation of next-generation neurological therapeutics.
Introduction: The Rationale for Targeting the Serotonin Transporter
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.[2] This mechanism terminates the neurotransmitter's action, thereby controlling the magnitude and duration of serotonergic signaling. The "monoamine hypothesis" of depression posits that a deficit in synaptic serotonin is a key etiological factor in major depressive disorder.[3] By blocking SERT, selective serotonin reuptake inhibitors (SSRIs) increase the extracellular concentration of 5-HT, leading to enhanced activation of postsynaptic 5-HT receptors and, ultimately, the alleviation of depressive symptoms.[1]
The compound this compound shares a core structural motif with potent SSRIs, suggesting its potential as a valuable research tool or therapeutic lead.[4][5] This document outlines the essential experimental workflows to rigorously test this hypothesis.
In Vitro Characterization: Affinity and Functional Potency at SERT
The foundational assessment of a candidate SSRI involves quantifying its direct interaction with the SERT protein and its ability to inhibit the transporter's primary function.
Protocol 1: Determining SERT Binding Affinity via Radioligand Binding Assay
This competitive binding assay quantifies the affinity of a test compound (e.g., this compound) for the human serotonin transporter (hSERT) by measuring its ability to displace a known high-affinity radioligand.[6]
Principle of the Assay The assay measures the displacement of a radiolabeled ligand, such as [³H]citalopram, from membranes prepared from cells overexpressing hSERT. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the inhibitory constant (Kᵢ), a true measure of binding affinity.[6]
Materials
-
hSERT Membranes: Prepared from HEK293 or CHO cells stably expressing hSERT.
-
Radioligand: [³H]citalopram (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Control: Fluoxetine (10 µM final concentration).[6]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[2]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration: Glass fiber filter mats (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).[6]
-
Instrumentation: Liquid scintillation counter, cell harvester.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in Assay Buffer.
-
Dilute [³H]citalopram in Assay Buffer to a final concentration near its Kₑ value (typically 1-2 nM).[6]
-
Thaw and dilute the hSERT membrane preparation in Assay Buffer to a final concentration of 5-20 µg of protein per well.[6]
-
-
Assay Plate Setup (96-well format, in triplicate):
-
Total Binding Wells: 25 µL Assay Buffer + 25 µL [³H]citalopram + 200 µL hSERT membranes.
-
Non-specific Binding (NSB) Wells: 25 µL of 10 µM Fluoxetine + 25 µL [³H]citalopram + 200 µL hSERT membranes.
-
Test Compound Wells: 25 µL of each test compound dilution + 25 µL [³H]citalopram + 200 µL hSERT membranes.
-
-
Incubation: Incubate the plate at room temperature (or as optimized) for 60-90 minutes to reach equilibrium.[7]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[6]
-
Counting: Dry the filter mat, place it in scintillation vials with 4-5 mL of scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Measuring Functional SERT Inhibition via Synaptosome Uptake Assay
This assay measures the functional ability of a compound to block the uptake of serotonin into presynaptic nerve terminals (synaptosomes), providing a direct measure of its inhibitory potency.
Principle of the Assay Synaptosomes are isolated, resealed nerve terminals that retain functional transporters.[8] This assay measures the accumulation of radiolabeled serotonin ([³H]5-HT) into synaptosomes prepared from rodent brain tissue (e.g., striatum or cortex). An effective inhibitor will block this uptake in a concentration-dependent manner.[9]
Materials
-
Synaptosome Preparation: Freshly prepared from rodent brain tissue.
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
-
Assay Buffer: Krebs-Ringer-HEPES buffer, saturated with 95% O₂/5% CO₂.[8]
-
Non-specific Uptake Control: A potent SERT inhibitor (e.g., 10 µM Fluoxetine) or incubation at 0-4°C.
-
Instrumentation: Liquid scintillation counter, cell harvester, tissue homogenizer.
Step-by-Step Methodology
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., rat striatum) in ice-cold 0.32 M sucrose buffer.
-
Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).
-
Resuspend the final pellet in oxygenated Assay Buffer and determine the protein concentration (e.g., via BCA assay).[8]
-
-
Uptake Assay:
-
Dilute the synaptosomal preparation to the desired protein concentration in Assay Buffer.
-
In assay tubes/plates, add the test compound (this compound) at various concentrations. Include tubes for total uptake (vehicle) and non-specific uptake (10 µM Fluoxetine).
-
Pre-warm the tubes to 37°C for 5-10 minutes.
-
Initiate the uptake reaction by adding [³H]5-HT (final concentration typically 10-20 nM).
-
Incubate for a short, defined period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination and Harvest:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed immediately by washing with several volumes of ice-cold Assay Buffer.
-
-
Counting and Analysis:
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Determine the IC₅₀ value by plotting the percent inhibition of specific uptake against the log concentration of the test compound.
-
Determining the Selectivity Profile
A key characteristic of a modern antidepressant is its selectivity for SERT over the other major monoamine transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT). Off-target activity at NET or DAT can lead to undesirable side effects.
Methodology The protocols described in Section 2 can be adapted to determine the binding affinity and functional inhibition for NET and DAT. This involves substituting the SERT-specific reagents with those appropriate for the other transporters.
-
For NET:
-
Binding Assay: Use membranes from cells expressing hNET and a NET-selective radioligand such as [³H]-Nisoxetine.
-
Uptake Assay: Use brain regions rich in NET (e.g., hippocampus or cortex) and measure the uptake of [³H]-Norepinephrine.
-
-
For DAT:
-
Binding Assay: Use membranes from cells expressing hDAT and a DAT-selective radioligand such as [³H]-WIN 35,428.
-
Uptake Assay: Use brain regions rich in DAT (e.g., striatum) and measure the uptake of [³H]-Dopamine.
-
Data Presentation: Selectivity Ratios The results should be compiled into a clear table to easily assess the compound's selectivity.
| Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| SERT | Value from 2.1 | Value from 2.2 |
| NET | Value from adapted 2.1 | Value from adapted 2.2 |
| DAT | Value from adapted 2.1 | Value from adapted 2.2 |
Selectivity Ratios:
-
NET/SERT Selectivity = Kᵢ (NET) / Kᵢ (SERT)
-
DAT/SERT Selectivity = Kᵢ (DAT) / Kᵢ (SERT)
A higher ratio indicates greater selectivity for SERT. Clinically effective SSRIs typically exhibit at least a 100-fold selectivity over NET and DAT.
In Vivo Screening for Antidepressant-Like Activity
Positive in vitro results should be followed by in vivo studies to assess whether the compound exhibits antidepressant-like effects in established animal models.[10]
Protocol 3: The Forced Swim Test (FST)
The FST is a widely used primary screening tool that is sensitive to clinically effective antidepressants.[11][12]
Principle of the Assay The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Treatment with an antidepressant drug reduces the duration of immobility and increases active, escape-oriented behaviors (swimming, climbing).[11]
Materials
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.[10]
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Recording: Video camera and analysis software.
Step-by-Step Methodology
-
Dosing: Administer the test compound (at various doses) or vehicle to the animals via intraperitoneal (i.p.) or oral (p.o.) route, typically 30-60 minutes before the test.
-
Test Session: Gently place each animal into the water-filled cylinder for a 6-minute session.
-
Recording: Video record the entire session for later analysis.
-
Scoring: An observer, blind to the treatment conditions, scores the last 4 minutes of the test session. The primary measure is the total time spent immobile.
-
Data Analysis: Compare the immobility time of the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is considered a positive result.[12]
Conceptual Synthesis Pathway
A plausible synthetic route to this compound can be proposed based on established chemical methodologies for analogous structures.[13] A common and efficient strategy involves the reductive amination of the corresponding ketone.
Conclusion
The protocols outlined in this guide provide a systematic and robust framework for the comprehensive evaluation of this compound, or any novel compound, as a potential selective serotonin reuptake inhibitor. By progressing from in vitro binding and functional assays to selectivity profiling and in vivo behavioral models, researchers can efficiently determine a compound's pharmacological profile and its potential for further development as a therapeutic agent for mood disorders and other CNS-related conditions.
References
- 1. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 4. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]
- 5. Showing Compound Sertraline (FDB023583) - FooDB [foodb.ca]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tetralin Amines in Neuroscience
The 1,2,3,4-tetrahydronaphthalen-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of several neuroactive compounds. A notable example is sertraline, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders[1]. The rigid, fused ring system of the tetralin core allows for precise positioning of substituents that interact with neurotransmitter transporters and receptors. The introduction of a fluorine atom, as in 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability. Given its structural similarity to known monoamine transporter ligands, this compound is a compound of interest for investigating the serotonergic and dopaminergic systems.
These application notes provide a comprehensive guide for the in vitro and in vivo characterization of this compound and similar novel compounds targeting monoamine transporters.
Hypothesized Mechanism of Action
Based on its chemical structure, this compound is hypothesized to interact with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The tetralin core mimics the endogenous monoamine neurotransmitters, while the fluorine substituent can enhance binding affinity and selectivity. The primary amine is a key feature for interaction with the transporter binding pocket. The following protocols are designed to test this hypothesis and to fully characterize the compound's neuropharmacological profile.
PART 1: In Vitro Characterization: Monoamine Transporter Interaction
The initial step in characterizing a novel compound like this compound is to determine its affinity and functional activity at the primary targets: SERT, DAT, and NET. Radioligand binding and neurotransmitter uptake assays are the gold standard for this purpose[2][3][4].
Radioligand Binding Assays: Determining Transporter Affinity
This assay measures the ability of the test compound to displace a known radiolabeled ligand from the monoamine transporters.
Principle: Competition between the unlabeled test compound and a radiolabeled ligand for binding to the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radiolabeled ligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Non-specific binding inhibitors: Citalopram (for SERT), Mazindol (for DAT), Desipramine (for NET).
-
96-well plates.
-
Scintillation counter.
Protocol:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (final concentration ~10-20 µg protein/well).
-
Radiolabeled ligand at a concentration near its Kd.
-
Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of the respective non-specific inhibitor.
-
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Detection:
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assays: Assessing Functional Activity
This assay directly measures the compound's ability to inhibit the transport of radiolabeled neurotransmitters into cells.
Principle: Quantifying the inhibition of radiolabeled dopamine, serotonin, or norepinephrine uptake into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.
-
Known transporter inhibitors for determining non-specific uptake (e.g., paroxetine for SERT, mazindol for DAT).
-
96-well microplates.
Protocol:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation:
-
Uptake Initiation:
-
Add the radiolabeled neurotransmitter substrate to each well to initiate uptake.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Uptake Termination:
-
Rapidly aspirate the medium and wash the cells with ice-cold assay buffer to stop the uptake process.
-
-
Cell Lysis and Detection:
-
Lyse the cells with a lysis buffer.
-
Transfer the lysate to scintillation vials and measure radioactivity.
-
-
Data Analysis:
-
Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition versus the log concentration of the test compound.
-
Data Presentation: In Vitro Pharmacology Profile
| Target | Radioligand Binding (Ki, nM) | Neurotransmitter Uptake (IC50, nM) |
| SERT | ||
| DAT | ||
| NET |
This table should be populated with the experimental data for this compound.
Visualization of the Experimental Workflow
References
- 1. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantitative Analysis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract: This document provides a comprehensive guide to the quantitative analysis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a key intermediate in the synthesis of various neuroactive compounds and pharmaceuticals.[1] We present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for specific identification and quantification, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices. The causality behind experimental choices, method validation strategies, and field-proven insights are discussed to ensure scientific integrity and reliable results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a chiral primary amine and a crucial building block in medicinal chemistry. Its structural motif is found in compounds targeting the central nervous system, including selective serotonin reuptake inhibitors (SSRIs).[1] Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle. In process chemistry, it ensures the purity of bulk substances and key intermediates. In pharmacology and clinical research, it is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
The validation of analytical methods is not merely a procedural step but a foundational requirement by regulatory bodies like the FDA and ICH to ensure that data is reliable, accurate, and reproducible.[2][3][4] This guide provides the technical framework for developing and validating such methods.
Strategic Selection of Analytical Methodologies
The choice of an analytical technique is dictated by the specific question being asked—the "analytical purpose." Key decision factors include the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.
-
HPLC-UV: Ideal for high-concentration samples such as bulk drug substances or reaction monitoring, where percentage-level purity and assay values are required. Its simplicity and robustness are key advantages.
-
GC-MS: Offers excellent separation for volatile compounds and high specificity due to mass fragmentation patterns. For primary amines like our analyte, derivatization is often necessary to improve peak shape and thermal stability.[5]
-
LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, serum, urine).[6] Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it the definitive choice for bioanalysis.[7]
Method I: HPLC-UV for Purity and Assay
This method is designed for the quantification of this compound as a raw material or synthesized intermediate. A special consideration for this chiral molecule is the separation of its enantiomers, which is critical as different stereoisomers can have vastly different pharmacological activities.
Protocol for Achiral (Purity) Analysis
Rationale: A standard reversed-phase C18 column provides excellent separation for moderately polar compounds. The mobile phase is buffered to maintain a consistent ionization state for the primary amine (pKa ≈ 9-10), ensuring a sharp, symmetrical peak shape.
| Parameter | Condition | Rationale |
| Instrument | HPLC or UPLC system with UV/PDA Detector | Standard for pharmaceutical analysis. |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose column with good retention. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reversed-phase. |
| Gradient | 10% B to 90% B over 15 minutes | Ensures elution of the main peak and any impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | Standard volume for good peak shape. |
| Detection | UV at 215 nm and 265 nm | 215 nm for general amine absorbance; 265 nm for the aromatic ring. |
| Sample Prep. | Dissolve 1 mg/mL in 50:50 ACN:Water | Simple dilution for high-concentration samples. |
Protocol for Chiral Separation
Rationale: Enantiomers have identical physical properties and cannot be separated on achiral columns. A Chiral Stationary Phase (CSP) is required. Protein-based CSPs, such as α1-acid glycoprotein (AGP), are effective for separating chiral amines. The mobile phase composition is critical for achieving enantiomeric resolution.[8]
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/PDA Detector | Standard for pharmaceutical analysis. |
| Column | Chiral AGP, 100 x 4.0 mm, 5 µm | Proven for separating chiral amines like sertraline.[8] |
| Mobile Phase | 20 mM Ammonium Dihydrogen Phosphate buffer (pH 5.5) : Isopropanol (80:20, v/v) | The buffer and organic modifier ratio is optimized for chiral recognition on the AGP phase. |
| Flow Rate | 0.9 mL/min | Optimized for resolution on the chiral column. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral separation. |
| Injection Vol. | 20 µL | Standard volume. |
| Detection | UV at 215 nm | Wavelength for maximum sensitivity. |
Method Validation Summary (as per ICH Q2(R2))[9]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity > 99.0%; Baseline resolution from impurities. | Ensures the signal is unequivocally from the analyte.[9] |
| Linearity | R² ≥ 0.999 over 5 concentration levels. | Confirms a proportional response to concentration. |
| Range | 80% to 120% of the target concentration. | The interval of reliable quantification. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Closeness of measured value to the true value. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). | Measures the method's consistency. |
| LOD / LOQ | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. | Defines the lowest detectable and quantifiable levels. |
| Robustness | No significant change in results with small variations in pH, flow rate, temp. | Measures the method's resilience to minor changes. |
Method II: GC-MS for Specific Identification
This method is suitable for the analysis of the compound in organic matrices or when high specificity is required. Due to the polar nature of the primary amine, derivatization is essential to prevent peak tailing and improve thermal stability.[5]
Derivatization and Analysis Protocol
Rationale: Acylation with Trifluoroacetic Anhydride (TFAA) converts the polar amine into a less polar, more volatile amide derivative, which is ideal for GC analysis. The electron-withdrawing trifluoroacetyl group also enhances sensitivity in electron capture or negative chemical ionization modes, though standard Electron Ionization (EI) is sufficient for structural confirmation.
-
Sample Preparation: Evaporate 100 µL of sample solution (in a volatile organic solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Final Step: Cool to room temperature and evaporate the excess reagent under nitrogen. Reconstitute the residue in 100 µL of Ethyl Acetate for injection.
| Parameter | Condition | Rationale |
| Instrument | Gas Chromatograph with Mass Spectrometer | Provides both separation and structural information. |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivative. |
| Oven Program | Start at 100 °C, hold 1 min, ramp 15 °C/min to 280 °C, hold 5 min | Separates the analyte from potential byproducts. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns for library matching. |
| MS Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides a complete mass spectrum, while SIM increases sensitivity for target ions. |
Method III: LC-MS/MS for Bioanalysis
This protocol is tailored for the ultra-sensitive quantification of this compound in human plasma, a requirement for pharmacokinetic studies. The key to successful bioanalysis is the effective removal of matrix components like proteins and phospholipids.[10]
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE provides the cleanest extracts compared to protein precipitation or liquid-liquid extraction, minimizing matrix effects and improving method robustness.[11] A mixed-mode cation exchange polymer is chosen to leverage both the positive charge of the protonated amine and the hydrophobicity of the tetralin core for strong retention and selective elution.
LC-MS/MS Protocol
Rationale: A rapid gradient on a UPLC system minimizes run time, increasing throughput. The mobile phase contains volatile additives (formic acid) compatible with mass spectrometry, promoting efficient ionization in the ESI source. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[7][12]
| Parameter | Condition | Rationale |
| Instrument | UPLC system coupled to a Triple Quadrupole MS | The standard for high-sensitivity quantitative bioanalysis. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Short column for fast analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for LC-MS. |
| Gradient | 5% B to 95% B over 3 minutes | Rapid gradient for high throughput. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible chromatography. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar compounds; the amine is readily protonated. |
| Analyte Mass | Formula: C₁₀H₁₂FN, Mol. Wt.: 165.21[13] | Used to determine precursor ion. |
| MRM Transitions | Analyte: Q1: 166.2 -> Q3: 149.2 (Loss of NH₃)IS (d4-analog): Q1: 170.2 -> Q3: 153.2 | Q1 selects the protonated molecule [M+H]⁺. Q3 monitors a specific fragment ion after collision-induced dissociation. |
| Gas Temp. | 350 °C | Optimizes desolvation. |
| Collision Energy | Optimized per instrument (e.g., 15-25 eV) | The energy required to produce the desired fragment ion. |
Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the analyte retention time in 6 unique blank matrix lots. | Ensures matrix components do not affect quantification.[9] |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15%. | Assesses the ion suppression or enhancement from the matrix. |
| Linearity | R² ≥ 0.995 over 8 concentration levels. | Confirms a proportional response. |
| Accuracy & Precision | Within-run and between-run bias within ±15% (±20% at LLOQ); CV ≤ 15% (≤ 20% at LLOQ). | Ensures the method is accurate and reproducible across runs. |
| Recovery | Consistent and reproducible (though not required to be 100%). | Measures the efficiency of the extraction process. |
| Stability | Analyte stable in matrix under various conditions (Freeze-thaw, bench-top, long-term). | Ensures sample integrity from collection to analysis. |
References
- 1. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. wjarr.com [wjarr.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. rjptonline.org [rjptonline.org]
- 9. scielo.br [scielo.br]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. biotage.com [biotage.com]
- 12. lcms.cz [lcms.cz]
- 13. This compound | CymitQuimica [cymitquimica.com]
The Strategic Role of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine in Modern Drug Synthesis
Introduction: Unveiling a Key Building Block in Neuropharmacology
In the landscape of medicinal chemistry, the synthesis of novel therapeutics is a relentless pursuit. Central to this endeavor is the identification and utilization of versatile molecular intermediates that serve as foundational scaffolds for a diverse array of drug candidates. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine emerges as a paramount example of such a scaffold, particularly in the development of agents targeting the central nervous system (CNS). Its unique structural and electronic properties, conferred by the fluorine atom and the tetralin core, make it a coveted precursor for the synthesis of potential selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this pivotal intermediate.
The rationale behind the incorporation of a fluorine atom into drug candidates is a well-established strategy in medicinal chemistry. The high electronegativity and relatively small size of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. In the context of this compound, the fluorine substituent on the aromatic ring can enhance the compound's pharmacokinetic profile, making it a more desirable building block for CNS drug discovery programs.
This document will detail robust protocols for the synthesis of racemic this compound, its chiral resolution, and its analytical characterization. Furthermore, it will explore its application in the synthesis of advanced drug intermediates, providing a comprehensive resource for its effective utilization in the laboratory.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | [2] |
| Molecular Weight | 165.21 g/mol | [2] |
| Appearance | Colorless or white to pale-brown solid or liquid | [3] |
| Purity | Typically ≥95% | [2] |
| InChI Key | WEVSXXAELLQXOQ-UHFFFAOYSA-N | [2] |
| CAS Number | 1220039-98-4 | [2] |
Synthetic Protocols
The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 6-fluoro-1-tetralone. This ketone then undergoes reductive amination to yield the desired primary amine.
Part 1: Synthesis of 6-Fluoro-1-tetralone
The synthesis of 6-fluoro-1-tetralone is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-fluorophenyl)butanoic acid.
Diagram of the Synthesis of 6-Fluoro-1-tetralone:
Caption: Synthetic pathway to 6-Fluoro-1-tetralone.
Protocol 1: Synthesis of 6-Fluoro-1-tetralone
Materials:
-
4-(4-fluorophenyl)butanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(4-fluorophenyl)butanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-(4-fluorophenyl)butanoyl chloride is a pale yellow oil and can be used in the next step without further purification.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0°C in an ice bath. To this solution, add aluminum chloride portion-wise, ensuring the temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and hydrolyze the aluminum salts. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-1-tetralone.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure 6-fluoro-1-tetralone.[4][5]
Part 2: Reductive Amination to this compound
The conversion of 6-fluoro-1-tetralone to the corresponding primary amine is a classic example of reductive amination. This transformation can be achieved using various reagents, with a common and effective method being the use of ammonium formate with a palladium catalyst.
Diagram of the Reductive Amination of 6-Fluoro-1-tetralone:
Caption: Synthesis of the target amine via reductive amination.
Protocol 2: Reductive Amination of 6-Fluoro-1-tetralone
Materials:
-
6-Fluoro-1-tetralone
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Celite®
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-fluoro-1-tetralone in methanol. To this solution, add ammonium formate in excess (typically 5-10 equivalents).
-
Catalyst Addition: Carefully add 10% palladium on carbon to the reaction mixture (approximately 5-10 mol%).
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Work-up: Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol. Dissolve the residue in dichloromethane and wash with water to remove any remaining ammonium formate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Final Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization to yield the pure amine.
Chiral Resolution of Racemic this compound
For many pharmaceutical applications, a single enantiomer of a chiral compound is required. The racemic this compound can be resolved into its individual enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[6]
Diagram of the Chiral Resolution Process:
Caption: General workflow for chiral resolution.
Protocol 3: Chiral Resolution using (+)-Tartaric Acid
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether or Dichloromethane
-
Standard glassware for organic synthesis
Procedure:
-
Salt Formation: Dissolve the racemic amine in a minimal amount of a suitable solvent, such as methanol or ethanol, with gentle heating. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, also with gentle heating.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The optical purity of the diastereomeric salt can be checked by measuring its specific rotation.
-
Recrystallization (if necessary): To improve the diastereomeric purity, the collected salt can be recrystallized from the same solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a sufficient amount of a strong base, such as aqueous sodium hydroxide, to deprotonate the amine.
-
Extraction and Purification: Extract the liberated free amine with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by basification and extraction, as described in steps 5 and 6.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound.
Table of Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 6.8-7.5 ppm, with characteristic splitting patterns due to fluorine coupling. Aliphatic protons of the tetralin ring will appear as multiplets between 1.5-3.0 ppm. The amine protons will appear as a broad singlet, which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons will appear in the region of 110-165 ppm, with some signals showing splitting due to C-F coupling. Aliphatic carbons will be observed in the range of 20-50 ppm. |
| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.21 g/mol ). Fragmentation patterns may include the loss of the amino group. |
| IR Spec. | Characteristic N-H stretching vibrations for a primary amine will be observed in the range of 3300-3500 cm⁻¹ (typically two bands). Aromatic C-H stretching will be seen around 3000-3100 cm⁻¹, and C-F stretching will appear in the region of 1000-1300 cm⁻¹. |
Protocol 4: HPLC Analysis for Enantiomeric Purity
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).
Typical Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 5-20 µL.
Procedure:
-
Prepare a standard solution of the racemic amine and the resolved enantiomer(s) in the mobile phase.
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure adequate separation.
-
Inject the resolved sample(s) to determine the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers.
Application in Drug Synthesis: A Gateway to Novel CNS Therapeutics
The primary application of this compound lies in its role as a key intermediate in the synthesis of CNS-active compounds.[1] Its structural similarity to the core of sertraline, a widely prescribed SSRI, makes it an attractive starting material for the development of novel antidepressants and anxiolytics.
Diagram of the Application in Drug Intermediate Synthesis:
Caption: Utilization of the target amine in further synthesis.
The primary amine functionality of this compound provides a reactive handle for a variety of chemical transformations, including N-alkylation and N-arylation. These reactions allow for the introduction of diverse substituents, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. For instance, N-methylation of the amine would yield a direct fluoro-analog of the core structure of sertraline, which could then be further functionalized.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its synthesis, while multi-step, is achievable through well-established organic transformations. The protocols detailed herein provide a solid foundation for its preparation and characterization in a laboratory setting. The true value of this intermediate lies in its potential to unlock new avenues in the development of CNS therapeutics. As our understanding of the neurochemical basis of psychiatric and neurological disorders deepens, the demand for novel, effective, and safe treatments will continue to grow. Versatile and strategically designed intermediates like this compound will undoubtedly play a crucial role in meeting this demand, serving as the starting point for the next generation of innovative medicines. Further research into the development of more efficient and stereoselective synthetic routes to this compound will only enhance its utility and impact in the field of medicinal chemistry.
References
- 1. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 6-Fluoro-1-tetralone | 703-67-3 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Tetralone synthesis [organic-chemistry.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine synthesis yield improvement
<Technical Support Center: 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting and practical solutions to common challenges encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to empower researchers with the knowledge to optimize reaction conditions, improve yields, and ensure the highest purity of the final product.
The synthesis of this compound typically proceeds via the reductive amination of the corresponding ketone, 6-fluoro-1-tetralone. While seemingly straightforward, this transformation is often plagued by issues such as low conversion, formation of byproducts, and difficulties in purification. This guide will address these critical points in a question-and-answer format, providing not just procedural steps, but also the underlying chemical principles to inform your experimental design.
Troubleshooting Guide & FAQs
Section 1: Reductive Amination of 6-Fluoro-1-tetralone
The primary route to this compound involves the reductive amination of 6-fluoro-1-tetralone. This section will address common questions and issues related to this key transformation.
Question 1: My reductive amination of 6-fluoro-1-tetralone is resulting in low yields. What are the most likely causes and how can I improve the conversion?
Answer:
Low yields in the reductive amination of 6-fluoro-1-tetralone can stem from several factors, primarily related to imine formation and the subsequent reduction step. Here's a breakdown of potential issues and solutions:
-
Inefficient Imine Formation: The initial condensation between 6-fluoro-1-tetralone and the amine source (e.g., ammonia or an ammonium salt) to form the imine intermediate is a critical equilibrium-driven step.
-
Causality: Incomplete imine formation means unreacted ketone will be present during the reduction step, leading to the formation of the corresponding alcohol (6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol) as a major byproduct.
-
Troubleshooting:
-
pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. A buffer system or the use of an ammonium salt like ammonium acetate can help maintain the optimal pH.
-
Water Removal: The condensation reaction produces water. Removing this water as it forms will drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature for imine formation before introducing the reducing agent. Monitoring the reaction by TLC or GC-MS can help determine the optimal time.
-
-
-
Choice of Reducing Agent: The selection of the reducing agent is crucial for selectively reducing the imine in the presence of the ketone.
-
Causality: A reducing agent that is too reactive will reduce the starting ketone faster than the imine can form, leading to the alcohol byproduct. A reagent that is too mild may not efficiently reduce the imine.
-
Troubleshooting:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a commonly used reagent for reductive amination because it is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated imine (iminium ion) over the ketone at mildly acidic pH.[1][2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent choice, often providing higher yields and fewer side products compared to NaBH₃CN.[3] It is particularly effective for reactions with weakly basic amines and can be used in the presence of acid-sensitive functional groups.[3]
-
Catalytic Hydrogenation: Hydrogenation over a palladium, platinum, or nickel catalyst is a clean and effective method.[4] This approach avoids the use of hydride reagents and can often be performed under mild conditions.[4]
-
-
-
One-Pot vs. Stepwise Procedure:
-
Causality: In a one-pot (direct) reductive amination, all reagents are mixed together.[4][5][6] This can be efficient, but the competition between ketone reduction and imine formation can be problematic.
-
Troubleshooting: Consider a stepwise (indirect) approach. First, form the imine under optimal conditions, and once its formation is complete (as confirmed by analytical methods), then add the reducing agent. For primary amines where dialkylation can be an issue, a stepwise procedure involving imine formation followed by reduction with NaBH₄ can be effective.[3]
-
Comparative Data for Reductive Amination Conditions:
| Method | Reducing Agent | Typical Yield Range | Key Advantages | Key Disadvantages |
| Direct Reductive Amination | NaBH₃CN | 60-80% | One-pot procedure, good selectivity for imines.[1] | Can be sensitive to pH, potential for byproduct formation. |
| Direct Reductive Amination | NaBH(OAc)₃ | 75-95% | High yields, mild conditions, good functional group tolerance.[3] | Reagent can be more expensive. |
| Catalytic Hydrogenation | H₂/Pd on Carbon | 80-95% | Clean reaction, high yields, no metal hydride waste.[4] | Requires specialized hydrogenation equipment. |
| Leuckart-Wallach Reaction | Ammonium Formate | 40-70% | Simple reagents.[7][8][9] | Requires high temperatures, can produce N-formylated byproducts.[10][11] |
Question 2: I am observing a significant amount of the alcohol byproduct (6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol) in my reaction mixture. How can I minimize its formation?
Answer:
The formation of the alcohol byproduct is a clear indication that the reduction of the starting ketone is competing with or outpacing the reductive amination pathway.
-
Causality: This occurs when the reducing agent is added before sufficient imine has formed, or if the chosen reducing agent is not selective enough for the imine over the ketone under the reaction conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing alcohol byproduct formation.
Section 2: Alternative Synthetic Routes
While reductive amination is the most common approach, other methods can be considered, especially if specific challenges persist.
Question 3: Are there viable alternative methods to reductive amination for synthesizing this compound?
Answer:
Yes, several other synthetic strategies can be employed. The choice of method often depends on available starting materials, scale, and desired purity profile.
-
Hydrogenation of 6-Fluoro-1-tetralone Oxime:
-
Description: This two-step process involves first converting the ketone to an oxime using hydroxylamine hydrochloride, followed by the reduction of the oxime to the primary amine.[12][13]
-
Advantages: This method can be very high-yielding and clean. Catalytic hydrogenation is an environmentally friendly reduction method.[14]
-
Protocol:
-
Oxime Formation: Dissolve 6-fluoro-1-tetralone and hydroxylamine hydrochloride in a suitable solvent like ethanol. Add a base (e.g., sodium acetate or pyridine) and reflux until the reaction is complete (monitored by TLC).
-
Oxime Reduction: The isolated oxime can be reduced using various methods, including catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) or using reducing agents like sodium in ethanol.[12][13]
-
-
Causality: The oxime formation step is generally very efficient. The subsequent reduction of the C=N bond of the oxime is often less prone to side reactions compared to the direct reductive amination of the ketone.[15]
Caption: Synthesis via the oxime intermediate.
-
-
Leuckart-Wallach Reaction:
-
Description: This classical method involves heating the ketone with ammonium formate or formamide.[7][8][9] The reaction proceeds through a reductive amination mechanism where formic acid or formamide acts as both the nitrogen source and the reducing agent.[7][8]
-
Advantages: It's a one-pot reaction using inexpensive reagents.
-
Disadvantages: It requires high temperatures (120-180 °C), which can lead to side reactions and decomposition.[7][10][11] It often produces the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[8][11] Yields can be moderate, particularly with aromatic ketones.[8]
-
Experimental Protocols
Protocol 1: High-Yield Reductive Amination using Sodium Triacetoxyborohydride
This protocol is optimized for high yield and selectivity, minimizing the formation of the alcohol byproduct.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 6-fluoro-1-tetralone (1.0 eq) and ammonium acetate (10 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: In a separate flask, prepare a solution of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in anhydrous DCE. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by crystallization of a salt (e.g., hydrochloride).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]
Technical Support Center: Purification of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine from a typical reaction mixture. The protocols and explanations are grounded in established chemical principles to ensure robust and reproducible outcomes.
Section 1: Understanding the Challenge - FAQs
This section addresses the most common initial questions and challenges encountered when handling this specific fluorinated primary amine.
Q1: What are the most likely impurities in my crude reaction mixture?
Answer: The impurity profile depends heavily on the synthetic route. A common route is the reductive amination of 6-fluoro-1-tetralone.
Likely Impurities:
-
Unreacted Starting Material: 6-fluoro-1-tetralone.
-
Reduction Byproduct: 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (the corresponding alcohol).
-
Over-alkylation Products: If the amine is formed via other methods, secondary or tertiary amines could be present.[1]
-
Dehalogenated Species: Depending on the reaction conditions (e.g., aggressive hydrogenation), impurities lacking the fluorine atom may form.[2]
-
Solvent and Reagent Residues: Catalysts (e.g., Palladium, Platinum), reducing agents (e.g., borohydride salts), and solvents.
It is crucial to obtain an initial analytical profile (e.g., by TLC, LC-MS, or GC-MS) of your crude mixture to identify the major species that need to be removed.
Q2: My amine is streaking badly on a silica gel TLC plate. Is column chromatography going to be feasible?
Answer: Yes, but not without modification. The streaking (or tailing) you observe is a classic issue with amines on standard silica gel. The amine's basic lone pair interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and recovery.[3][4]
Troubleshooting Steps:
-
Base-Deactivation: The most common solution is to add a small amount of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide is sufficient to neutralize the acidic sites on the silica, allowing the amine to elute cleanly.
-
Alternative Stationary Phases: If base-deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.
-
Reverse-Phase Chromatography: For more polar impurities, reverse-phase (e.g., C18) chromatography can be an excellent alternative.[4]
Q3: I tried an acidic wash (liquid-liquid extraction) to isolate my amine, but my yield is very low. What went wrong?
Answer: Low yield in an acid-base extraction is typically due to one of three issues: incomplete protonation, emulsion formation, or incomplete recovery after basification. Amines will partition into the organic layer during a typical aqueous workup; to render them water-soluble, they must be protonated.[5]
Troubleshooting Workflow:
-
Check pH for Protonation: Ensure you are adding enough aqueous acid (e.g., 1M HCl) to fully protonate the amine. The aqueous layer should be distinctly acidic (pH < 2). The fluorine atom on the aromatic ring is electron-withdrawing and slightly reduces the basicity of the amine, so ensuring a sufficiently low pH is critical.[6]
-
Break Emulsions: If an emulsion forms between the organic and aqueous layers, it can trap your product. To break it, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.
-
Check pH for Free-Basing: After separating the acidic aqueous layer containing your protonated amine, you must add a base (e.g., 2M NaOH, Na₂CO₃) until the solution is strongly basic (pH > 12) to regenerate the free amine.
-
Ensure Complete Extraction: Extract the basified aqueous layer multiple times (at least 3x) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover all of your product.
Section 2: Purification Protocols & Troubleshooting Guides
This section provides detailed, step-by-step methodologies for the most common purification strategies.
Protocol 1: Purification via Acid-Base Extraction
This is the most effective initial bulk purification method to separate the basic amine from neutral impurities like unreacted tetralone or the corresponding alcohol.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Expert Insight: This step moves your protonated amine (as the hydrochloride salt) into the aqueous phase, leaving neutral organic impurities in the organic layer.
-
-
Back-Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any remaining trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH (aq) with swirling until the pH is > 12 (confirm with pH paper). You may see the free amine "crash out" as a cloudy precipitate or oil.
-
Extraction of Free Amine: Extract the basified aqueous layer 3-4 times with DCM or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Troubleshooting this Protocol:
| Issue | Potential Cause | Solution |
|---|---|---|
| Persistent Emulsion | High concentration of impurities acting as surfactants. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. |
| Product 'Oils Out' | The free amine may be an oil or low-melting solid at room temperature. | Ensure you extract thoroughly with an organic solvent after basification; do not rely on isolating a solid precipitate. |
| Low Recovery | Incomplete extraction from the basified aqueous phase. | Increase the number of extractions (e.g., to 5x). Ensure vigorous shaking during extraction to maximize partitioning. |
Diagram: Acid-Base Extraction Workflow
Caption: Decision workflow for purification via acid-base extraction.
Protocol 2: Purification via Crystallization as a Hydrochloride Salt
For achieving high analytical purity, crystallization is often the best final step. Amines are typically crystallized as their hydrochloride salts, which have higher melting points and better-defined crystal structures than the free base.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the purified free amine (from Protocol 1) in a minimal amount of a suitable solvent such as isopropanol (IPA), ethanol, or ethyl acetate.
-
Acidification: Slowly add a solution of HCl. This can be HCl gas, a solution of HCl in dioxane, or concentrated aqueous HCl. Add dropwise until the solution is acidic and a precipitate begins to form.
-
Trustworthiness Check: Over-acidification can sometimes lead to oiling out. Add the acid portion-wise and monitor for precipitation. Seeding with a previously formed crystal can aid nucleation.
-
-
Crystallization: The method of crystallization depends on the solvent system.
-
Cooling Crystallization: If using a single solvent like IPA, gently heat the solution to dissolve any initial precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator.
-
Anti-Solvent Crystallization: If using a solvent mixture (e.g., DCM/Hexane), dissolve the salt in a minimal amount of the "good" solvent (DCM) and slowly add the "poor" solvent (hexane) until turbidity persists.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the one used for crystallization) to remove any surface impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Troubleshooting this Protocol:
| Issue | Potential Cause | Solution |
|---|---|---|
| Product "Oils Out" | The melting point of the salt is lower than the boiling point of the solvent, or the solution is supersaturated. | Try a lower-boiling point solvent. Dilute the solution slightly before cooling. Ensure cooling is done very slowly to promote crystal growth over amorphous precipitation.[7] |
| No Crystals Form | Solution is not saturated enough, or nucleation is inhibited. | Concentrate the solution further. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available. |
| Colored Crystals | Co-crystallization with colored impurities. | Treat the solution with a small amount of activated charcoal before crystallization. Filter the hot solution through Celite to remove the charcoal before cooling.[7] |
Protocol 3: Purification via Flash Column Chromatography
This method is ideal for removing impurities with similar basicity but different polarity.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Isopropanol). Crucially, add 1% triethylamine (Et₃N) to the eluent to prevent streaking.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Loading: Dissolve the crude amine in a minimal amount of DCM or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Expert Insight: Dry loading is superior for compounds that are not highly soluble in the eluent, as it leads to sharper bands and better separation.
-
-
Elution: Run the column using the pre-determined eluent system. You may need to run a gradient (gradually increasing the percentage of the polar solvent) to elute your product effectively.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure.
Diagram: Logic for Choosing a Purification Method
Caption: Logical flow for selecting the appropriate purification strategy.
References
- 1. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support guide for the synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. This guide provides in-depth, experience-based insights and actionable protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies commence from 6-fluoro-1-tetralone. These are:
-
Reductive Amination: This is a direct, one-pot method where the ketone is reacted with an amine source in the presence of a reducing agent.[1]
-
Formation and Reduction of an Oxime Intermediate: This two-step approach involves the initial conversion of the tetralone to an oxime, followed by its reduction to the primary amine.
Q2: I'm observing a significant amount of an alcohol byproduct in my reductive amination. What is the likely cause?
A2: The formation of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a common side reaction in reductive amination. This occurs when the carbonyl group of the starting 6-fluoro-1-tetralone is directly reduced before it can form an imine with the amine source. This is particularly problematic with strong reducing agents like sodium borohydride if the imine formation is slow.[2][3]
Q3: My final product purity is low, and I suspect over-alkylation. How can I confirm and prevent this?
A3: Over-alkylation leads to the formation of secondary and tertiary amines. This is more likely to occur if the newly formed primary amine reacts with the starting tetralone. This can be confirmed by LC-MS or GC-MS analysis, looking for masses corresponding to the di- and tri-substituted products. To prevent this, using a large excess of the ammonia source can be beneficial.[4]
Q4: During the reduction of the 6-fluoro-1-tetralone oxime, I'm seeing byproducts that are not the desired amine. What could they be?
A4: Besides the desired primary amine, the reduction of the oxime can sometimes lead to the formation of a secondary amine (bis-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)amine) or the corresponding aziridine. These byproducts arise from the reaction of the intermediate imine with the final amine product or through alternative reduction pathways.
Troubleshooting Guide: Common Byproducts and Solutions
This section details specific issues, their root causes, and step-by-step protocols for mitigation.
Issue 1: Formation of 6-Fluoro-1,2,3,4-tetrahydronaphthalene Byproduct
Symptoms:
-
A non-polar impurity is observed by TLC or GC.
-
Mass spectrometry indicates a mass corresponding to the loss of the amino group and the gain of a hydrogen atom.
Causality: This byproduct, the fully reduced and de-aminated tetralin, can form under harsh catalytic hydrogenation conditions used for the reduction of the oxime intermediate. Over-reduction can lead to hydrogenolysis of the C-N bond.
Mitigation Protocol: Optimized Catalytic Hydrogenation of 6-Fluoro-1-tetralone Oxime
-
Catalyst Selection: Use a less aggressive catalyst. Palladium on carbon (Pd/C) is a common choice, but Raney Nickel can sometimes be too reactive.
-
Solvent: Use an alcoholic solvent like ethanol or methanol.
-
Reaction Conditions:
-
Charge a pressure vessel with 6-fluoro-1-tetralone oxime and 10 mol% of 10% Pd/C in ethanol.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | 10% Pd/C | Provides efficient reduction with lower risk of over-reduction compared to Raney Nickel. |
| Hydrogen Pressure | 50-100 psi | Sufficient for reduction without promoting excessive hydrogenolysis. |
| Temperature | Room Temperature | Minimizes side reactions. |
| Solvent | Ethanol/Methanol | Good solubility for the substrate and product. |
Issue 2: Incomplete Conversion and Presence of Starting Material
Symptoms:
-
TLC or LC analysis shows a significant amount of remaining 6-fluoro-1-tetralone or its oxime.
Causality: Incomplete conversion can be due to several factors:
-
Reductive Amination: Inefficient imine formation due to steric hindrance or unfavorable equilibrium. The choice of reducing agent is also critical; some are not reactive enough to reduce the imine.[2]
-
Oxime Reduction: Deactivated catalyst or insufficient hydrogen pressure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete conversion.
Enhanced Protocol: One-Pot Reductive Amination
-
Reaction Setup: To a solution of 6-fluoro-1-tetralone in methanol, add a 7N solution of ammonia in methanol (10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Reduction: Cool the reaction to 0 °C and add sodium borohydride in portions.
-
Work-up: After the reaction is complete (monitored by TLC), quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
Issue 3: Formation of Dimeric and Polymeric Byproducts
Symptoms:
-
Presence of high molecular weight impurities in MS analysis.
-
Streaking on TLC plates.
Causality: These byproducts can arise from the reaction of the amine product with the starting tetralone or the intermediate imine. This is more prevalent in reductive amination if the concentration of the initial amine source is not sufficiently high.
Reaction Pathway Visualization
Caption: Byproduct formation pathways.
Preventative Measures:
-
High Concentration of Amine Source: Use a significant excess of ammonia or the ammonium salt to favor the formation of the primary amine over subsequent reactions.
-
Controlled Addition of Reducing Agent: Add the reducing agent slowly at a low temperature to control the reaction rate and minimize side reactions.
References
Introduction: The Challenge and Importance of Fluorinated Tetralin Amines
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of fluorinated tetralin amines. As Senior Application Scientists, we have compiled this guide to address common challenges and help you optimize your reaction conditions based on field-proven insights and established chemical principles.
Fluorinated tetralin amines are privileged scaffolds in medicinal chemistry. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing the efficacy and bioavailability of drug candidates.[1][2][3] However, the synthesis of these targets is often non-trivial, presenting challenges in controlling regioselectivity, achieving high yields, and managing side reactions. This guide is designed to provide clear, actionable solutions to the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to fluorinated tetralin amines?
There are three main strategies:
-
Late-Stage Amination of a Pre-fluorinated Tetralin Scaffold: This is a common approach where a fluorinated tetralin halide or sulfonate is coupled with an amine. The Palladium-catalyzed Buchwald-Hartwig amination is the most powerful and versatile method for this transformation.[4][5][6] Nucleophilic Aromatic Substitution (SNAr) can also be used if the aromatic ring is sufficiently electron-deficient.[7]
-
Late-Stage Fluorination of a Tetralin Amine Precursor: This involves introducing fluorine onto an existing tetralin amine scaffold. This can be challenging due to the directing effects of the amine and the potential for side reactions. Methods include electrophilic fluorination or, for specific motifs, ring-expansion strategies.[8][9]
-
Construction of the Ring System from Fluorinated Precursors: This involves building the tetralin ring from smaller, pre-fluorinated building blocks, for example, through a Diels-Alder or Friedel-Crafts type cyclization.[10] Another approach involves the catalytic hydrogenation of fluorinated aminonaphthalenes.[2][11]
Q2: Why is my Buchwald-Hartwig amination reaction failing or giving low yields?
Failure in Buchwald-Hartwig aminations can typically be traced to one of five key areas: (1) Catalyst System Inactivity (inactive palladium source or inappropriate ligand), (2) Poor Substrate Reactivity (especially with aryl chlorides), (3) Inappropriate Base or Solvent , (4) Presence of Inhibitory Species (e.g., water, oxygen, or coordinating functional groups on the substrate), or (5) Catalyst Decomposition at high temperatures. A systematic approach to troubleshooting is essential.[12][13]
Q3: How does the position of the fluorine atom affect the reactivity of the tetralin ring?
Fluorine is a strongly electron-withdrawing atom, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group.[7] In Palladium-catalyzed cross-coupling reactions, the C-F bond is generally stable, but C-Br or C-I bonds on the same ring will react preferentially. The electronic effect of fluorine can also influence the rate of oxidative addition in the Buchwald-Hartwig catalytic cycle.[13]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific problems encountered during the synthesis of fluorinated tetralin amines.
Problem 1: Low or No Conversion in Buchwald-Hartwig Amination
Q: I am attempting to couple a fluorinated bromotetralin with a primary amine using a Pd catalyst, but I am recovering only starting material. What should I check first?
A: This is a common issue that requires a logical, step-by-step diagnosis. The Buchwald-Hartwig reaction is a complex catalytic cycle, and failure can occur at multiple points.
Causality & Solution Workflow:
-
Verify Catalyst and Ligand Integrity: The active catalyst is a Pd(0)-ligand complex. Ensure your Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are not degraded. Phosphine ligands, especially electron-rich ones, can be sensitive to air and should be handled under an inert atmosphere. Using a pre-formed, air-stable Pd-catalyst can often solve this issue.[5][13]
-
Evaluate the Base: The base is critical for regenerating the catalyst and deprotonating the amine.
-
Strength: For primary amines, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required. Weaker bases like K₂CO₃ or Cs₂CO₃ may be insufficient.[13]
-
Solubility: The base must have some solubility in the reaction solvent. If it forms a dense, unreactive layer, agitation becomes critical.[13]
-
-
Assess Solvent and Temperature:
-
Solvent: The solvent must be anhydrous and deoxygenated. Toluene, dioxane, and THF are common, but their ability to dissolve all components, especially the base, varies.[4] High-impact solvents like 1,4-dioxane should be avoided if possible for greener chemistry.[4]
-
Temperature: While some modern catalysts work at room temperature, many systems require heating (80-110 °C).[14] However, excessive heat can lead to catalyst decomposition. If you observe the formation of palladium black, your catalyst is likely dead.
-
-
Consider Substrate-Specific Issues:
-
Steric Hindrance: A bulky amine or a sterically hindered aryl halide can dramatically slow the reaction. Switching to a more sterically demanding ligand (e.g., a biarylphosphine like XPhos or RuPhos) can often overcome this.[5]
-
Inhibiting Functional Groups: Functional groups like unprotected phenols, carboxylic acids, or some nitrogen heterocycles can coordinate to the palladium center and inhibit catalysis. Protection may be necessary.
-
Troubleshooting Workflow for a Failed Buchwald-Hartwig Reaction
Caption: A logical workflow for diagnosing and solving a failed Buchwald-Hartwig amination.
Problem 2: Poor Yield and Side Products in Ring-Expansion Fluorination
Q: I am synthesizing a trifluorinated tetralin via I(I)/I(III)-catalyzed ring expansion of a fluorinated methyleneindane, but my yield is poor and I see multiple products by ¹⁹F NMR.
A: This elegant reaction hinges on a delicate balance of Brønsted acidity and reagent stoichiometry to control the reaction pathway and prevent side reactions.[8][15]
Causality & Solution:
-
Incorrect Amine:HF Ratio: The Brønsted acidity of the reaction medium is critical and is controlled by the amine:HF ratio. This ratio directly impacts the efficiency and regioselectivity of the fluorination.[15]
-
Too Little HF: Insufficient acidity can lead to incomplete reaction or favor undesired pathways. An initial attempt with a 1:3 amine:HF ratio gave only 7% yield in one study.[8]
-
Too Much HF: Excessive acidity can also be detrimental. Increasing the ratio from 1:4.5 to 1:6 caused the yield to drop.[8]
-
Solution: You must empirically optimize this ratio for your specific substrate. Start with the reported optimum (e.g., 1:4.5 or 1:5.5) and screen small variations.[8][15]
-
-
Suboptimal Solvent: The solvent plays a crucial role in stabilizing the reactive intermediates. A solvent screen is highly recommended.
-
Solution: Dichloroethane (DCE) has been identified as an optimal solvent for this transformation, significantly outperforming others like Chloroform (CHCl₃) or Acetonitrile (MeCN).[8]
-
-
Product Volatility: Fluorinated small molecules can be highly volatile.
-
Solution: Take extreme care during workup and purification. Avoid concentrating the product to dryness at high vacuum or elevated temperatures. It is often better to use the crude material directly in the next step if possible, after a simple filtration to remove solids.[8]
-
Data Presentation: Optimization of Ring-Expansion Fluorination
The following table, adapted from literature data, illustrates the profound effect of reaction parameters on yield.[8]
| Entry | Oxidant | Amine:HF Ratio | Solvent | Yield (%) |
| 1 | Selectfluor | 1:3.0 | CHCl₃ | 7 |
| 2 | Selectfluor | 1:4.5 | CHCl₃ | 61 |
| 3 | Selectfluor | 1:6.0 | CHCl₃ | 47 |
| 4 | Selectfluor | 1:4.5 | MeCN | 55 |
| 5 | Selectfluor | 1:4.5 | DCE | 74 |
| 6 | Selectfluor | 1:4.5 | Toluene | 25 |
Conditions: Substrate (0.2 mmol), p-TolI (20 mol%), oxidant (1.5 equiv.), solvent (0.5 mL), amine:HF (0.5 mL), ambient temperature, 24 h. Yields determined by ¹⁹F NMR.
Problem 3: Difficulty with Product Purification
Q: My reaction to form the fluorinated tetralin amine appears successful by LCMS, but I am struggling to isolate a pure product. What are the best practices for purification?
A: Purification of fluorinated amines can be challenging due to their unique properties.
Causality & Solution:
-
Residual Palladium Catalyst: The dark color of crude reaction mixtures is often due to palladium residues.
-
Solution: First, try filtration through a pad of Celite to remove the bulk of the solids. For more complete removal, you can use a metal scavenger (e.g., silica-based thiol or amine scavengers) or perform an aqueous wash with a solution containing a chelating agent like thiourea or sodium sulfide.
-
-
Amine Basicity and Polarity: The basicity of the amine will be reduced by the presence of fluorine atoms, altering its chromatographic behavior.[2][16]
-
Solution - Column Chromatography:
-
Tailing: Amines often tail on silica gel. To mitigate this, you can pre-treat your silica with triethylamine (Et₃N) or add a small amount (~1%) of Et₃N or ammonia in methanol to your eluent system.
-
Eluent Choice: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate or a mixture of DCM/MeOH) is typically effective.
-
-
Solution - Acid/Base Extraction: An acid/base workup can be very effective. Extract your crude product into an organic solvent. Wash with a dilute acid (e.g., 1M HCl) to protonate your amine product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified amine back into an organic solvent.
-
-
Volatility: As mentioned previously, highly fluorinated, low molecular weight products can be volatile.
-
Solution: Use minimal heat and vacuum during solvent removal. Co-evaporation with a higher-boiling, non-reactive solvent like toluene can sometimes help remove lower-boiling impurities without losing the product.
-
Optimized Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of a fluorinated aryl bromide with a primary amine.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Methodology:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the fluorinated aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.025 mmol, 2.5 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv). The flask should be briefly evacuated and backfilled with argon three times.
-
Solvent and Amine: Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (pre-treated with Et₃N) using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
References
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine - Stability and Storage Guide
Welcome to the technical support center for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. By understanding its stability profile and following proper storage and handling protocols, you can mitigate experimental variability and ensure the reliability of your results.
Introduction: The Chemical Nature of this compound
This compound is a fluorinated derivative of the aminotetralin scaffold, a core structure in many biologically active molecules. The presence of the primary amine and the tetralin ring system makes the molecule susceptible to specific degradation pathways, primarily oxidation and photodegradation. The fluorine substituent can influence the electronic properties of the aromatic ring, potentially affecting its stability compared to non-fluorinated analogs. This guide provides a framework for understanding and preventing degradation through best practices in storage and handling.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during your experiments, linking them to potential stability issues and providing actionable solutions.
Q1: I'm observing inconsistent or lower-than-expected potency in my biological assays. Could this be a stability issue?
A1: Yes, inconsistent biological activity is a primary indicator of compound degradation.[1] The active concentration of your compound may be lower than calculated due to the presence of degradants.
-
Probable Cause:
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), especially in solution. The benzylic position of the tetralin ring is also prone to oxidation.
-
Improper Storage: Long-term storage at ambient temperature or repeated freeze-thaw cycles can accelerate degradation.[1]
-
-
Recommended Solution:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (see storage table below) and protected from light.
-
Use Fresh Aliquots: Prepare new stock solutions from a previously unopened vial. Avoid using old solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
-
Inert Atmosphere: When preparing stock solutions, use high-purity solvents that have been purged with an inert gas like argon or nitrogen to minimize dissolved oxygen.[1]
-
Analytical Confirmation: If possible, verify the purity and concentration of your stock solution using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[2][3]
-
Q2: My solid compound or stock solution has developed a yellowish or brownish tint. What does this mean?
A2: Discoloration is a strong visual cue for chemical degradation.[1] For aminotetralins, this often points towards oxidation.
-
Probable Cause:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored oxidation byproducts. This process can be catalyzed by light or trace metal impurities. A likely degradation pathway, by analogy to the structurally similar drug sertraline, involves oxidation of the aminotetralin ring to form a ketone derivative.[4]
-
-
Recommended Solution:
-
Discard the Solution/Compound: Do not use a discolored solution or solid, as it contains unknown quantities of degradation products that will interfere with your experiment.
-
Prepare a Fresh Solution: Make a new solution from a fresh, unopened vial. Ensure you follow strict anaerobic handling techniques, such as using de-gassed solvents and blanketing the vial with an inert gas before sealing.
-
Evaluate Solid Storage: If the solid starting material is discolored, it has likely degraded. It is crucial to procure a fresh batch and review your solid storage protocol to ensure it is in a tightly sealed container in a dark, cold, and dry environment.
-
Q3: I'm seeing unexpected peaks in my HPLC or LC-MS analysis. Are these related to the compound?
A3: The appearance of new peaks, especially those that grow over time, is a classic sign of degradation. A validated stability-indicating HPLC method is designed to separate the parent compound from these degradation products.[5]
-
Probable Cause:
-
Photodegradation: Aminotetralins can be photolabile.[6] Exposure to light, particularly UV, can induce photochemical reactions, leading to various degradation products.
-
Hydrolysis (pH-dependent): While the molecule does not contain easily hydrolyzable groups like esters or amides, extreme pH conditions in unbuffered aqueous solutions could potentially catalyze degradation pathways.
-
Oxidative Degradation: As mentioned, oxidation is a primary degradation route. Potential byproducts could include the corresponding ketone (from oxidation of the carbon bearing the amine) or N-oxide derivatives. Based on studies of the related compound sertraline, dehydrogenation and demethylation (if N-methylated) are also possible pathways.[4][7]
-
-
Recommended Solution:
-
Conduct a Forced Degradation Study: To identify potential degradants, you can perform a forced degradation study.[2][8] This involves intentionally exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixtures by HPLC or LC-MS. This will help you identify the retention times of the major degradation products.
-
Protect from Light: Always handle the compound and its solutions in amber vials or by wrapping containers in aluminum foil to protect them from light.
-
Control pH: Use buffered solutions when working in aqueous media to maintain a stable pH.
-
Frequently Asked Questions (FAQs)
Q4: What are the optimal long-term storage conditions for solid this compound?
A4: For long-term stability, the solid compound should be stored under controlled conditions to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | In a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Light | In an amber glass vial or other opaque container | Prevents photodegradation. |
| Humidity | Dry environment; store with a desiccant if necessary | Prevents hydrolysis and moisture-induced caking. |
Q5: How should I handle the compound during weighing and solution preparation?
A5: To maintain integrity, minimize exposure to ambient conditions. Work quickly and efficiently. For preparing solutions, especially for long-term storage, using solvents purged with an inert gas is a best practice to remove dissolved oxygen.[1] Seal the solution container tightly, flush the headspace with inert gas, and store it under the recommended conditions.
Q6: Can I store stock solutions at room temperature for daily use?
A6: Long-term storage of solutions at room temperature is not recommended.[1] For daily experimental use, it is best to prepare fresh dilutions from a properly stored, concentrated stock solution. If a solution must be kept for a short period during an experiment, keep it on ice and protected from light.
Q7: How can I perform a basic stability assessment of my compound?
A7: A formal stability study involves a validated, stability-indicating HPLC method.[3][5] A general approach involves:
-
Initial Analysis: Analyze a freshly prepared solution of the compound to determine its initial purity profile.
-
Stress Conditions: Expose aliquots of the compound (solid or in solution) to various stress conditions such as elevated temperature (e.g., 40-60°C), high humidity, intense light (photostability chamber), acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂).[8][9]
-
Time-Point Analysis: Analyze the stressed samples at various time points and compare the chromatograms to the initial analysis.
-
Evaluation: Look for a decrease in the main peak area and the appearance of new peaks. This allows you to understand the compound's liabilities and ensure your analytical method can detect any degradation.
Visualizing the Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and resolving stability-related issues in your experiments.
Caption: Troubleshooting flowchart for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Sertraline - Wikipedia [en.wikipedia.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Resolving Enantiomers of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for the chiral resolution of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the separation of this compound's enantiomers.
Introduction to the Challenge
This compound is a chiral primary amine, and as with many chiral molecules in drug discovery, its individual enantiomers are likely to exhibit different pharmacological and toxicological profiles. Therefore, the efficient separation of its racemic mixture is a critical step in its development as a potential therapeutic agent. This guide will explore the primary methods for achieving this separation: classical resolution via diastereomeric salt formation, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic resolution.
Part 1: Classical Resolution via Diastereomeric Salt Formation
This is often the most practical and scalable method for chiral resolution of amines.[1] The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral acid, forming a pair of diastereomeric salts.[2] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]
Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agent should I choose for this compound?
A1: Tartaric acid and its derivatives are excellent starting points for the resolution of primary amines.[5] For this specific molecule, we recommend screening both (+)-tartaric acid and its more rigid, aromatic derivatives like (+)-dibenzoyl-D-tartaric acid ((+)-DBTA) and (+)-di-p-toluoyl-D-tartaric acid ((+)-DPTTA).[3][4] The aromatic rings in DBTA and DPTTA can lead to more defined crystal packing through π-π interactions, which can enhance the solubility difference between the diastereomeric salts.
Q2: How does the fluorine atom at the 6-position affect the resolution process?
A2: The electron-withdrawing nature of the fluorine atom can slightly decrease the basicity of the amine, which should be considered when selecting the solvent for salt formation. More importantly, fluorine can influence crystal packing through electrostatic interactions, which can either be beneficial or detrimental to the separation of the diastereomeric salts.[6] Therefore, a thorough solvent screen is crucial.
Q3: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" typically occurs when the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.[7] To address this, you can try adding more solvent to reduce the concentration or lowering the crystallization temperature. A slower cooling rate can also promote the formation of a crystalline solid over an oil.
Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid
This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry will likely be necessary.
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol) with gentle warming.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-dibenzoyl-D-tartaric acid in the same solvent, also with warming.
-
Slowly add the acid solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt, if available, can be beneficial.
-
To maximize yield, the flask can be further cooled in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add a 2M sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).[3]
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Troubleshooting Guide: Diastereomeric Salt Resolution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation | Solution is too dilute; poor solvent choice; inhibition by impurities. | Concentrate the solution; perform a solvent screen to find a system with lower solubility for one diastereomer; purify the starting racemic amine.[7] |
| Low yield of desired salt | The desired salt is too soluble; co-precipitation of the undesired salt; sub-optimal cooling profile. | Use an anti-solvent to decrease solubility; screen for a more selective solvent system; optimize the cooling rate and final temperature.[7] |
| Low enantiomeric excess (e.e.) | Incomplete separation of diastereomers; co-precipitation. | Recrystallize the diastereomeric salt, potentially in a different solvent; adjust the stoichiometry of the resolving agent.[7] |
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Part 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and semi-preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is best for separating this compound?
A1: For primary amines and tetralone derivatives, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® IC, Chiralcel® OD), are highly effective.[9][10] Macrocyclic glycopeptide antibiotic columns (e.g., Chirobiotic™ V, T) can also show good selectivity.[11] A column screening study is the most efficient way to identify the optimal stationary phase.
Q2: What are typical mobile phase conditions?
A2: For polysaccharide columns, normal phase mode with a mobile phase of hexane/isopropanol or hexane/ethanol is common.[9] For basic analytes like this amine, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) is often necessary to improve peak shape and prevent tailing.[12]
Q3: My peaks are broad and tailing. How can I improve the peak shape?
A3: Peak tailing for amines on silica-based CSPs is often due to interactions with residual acidic silanol groups on the silica surface. Increasing the concentration of the basic modifier (e.g., from 0.1% to 0.2% TEA) can help to saturate these sites and improve peak symmetry. Alternatively, adjusting the alcohol content in the mobile phase can also impact peak shape.
Recommended Chiral HPLC Method Development Starting Points
| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Polysaccharide CSP) |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA | n-Hexane / Ethanol (80:20, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Note: These are starting conditions. The ratio of hexane to alcohol will need to be optimized to achieve a suitable retention time and resolution.
Troubleshooting Guide: Chiral HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No separation | Incorrect CSP; unsuitable mobile phase. | Screen different chiral columns; vary the alcohol modifier (isopropanol, ethanol) and its percentage. |
| Poor resolution | Mobile phase composition is not optimal; flow rate is too high. | Fine-tune the alcohol percentage in the mobile phase; decrease the flow rate to increase the number of theoretical plates. |
| Peak tailing | Secondary interactions with the stationary phase. | Increase the concentration of the basic additive (e.g., DEA, TEA). |
Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC separation method.
Part 3: Enzymatic Resolution
Enzymatic resolution is a green and highly selective method for separating enantiomers. It relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amines, lipases are often used for the kinetic resolution of N-acylated derivatives, or transaminases for direct kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: Is enzymatic resolution a viable option for this compound?
A1: Yes, it is a promising approach. A study on the kinetic resolution of the non-fluorinated analog, 1-aminotetralin, using an (S)-specific ω-transaminase showed high enantiomeric excess (>95%) of the remaining (R)-amine.[13] This suggests that a similar approach could be successful for the fluorinated derivative. Lipase-catalyzed dynamic kinetic resolution has also been applied to the synthesis of norsertraline, which has a similar tetralone amine core structure.[14]
Q2: What kind of enzyme should I use?
A2: Based on literature for analogous compounds, an ω-transaminase would be a good starting point for direct resolution.[13] Alternatively, one could first N-acylate the racemic amine (e.g., with acetic anhydride) and then use a lipase, such as Candida antarctica lipase B (CALB), for the enantioselective hydrolysis of the amide.[14]
Conceptual Approach: Kinetic Resolution with a Transaminase
-
Reaction Setup: Incubate the racemic this compound with an (S)-specific ω-transaminase and an amino acceptor (e.g., pyruvate).
-
Enzymatic Conversion: The enzyme will selectively convert the (S)-enantiomer to the corresponding ketone (6-fluoro-3,4-dihydronaphthalen-1(2H)-one). The (R)-enantiomer will remain unreacted.
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine.
-
Work-up: Stop the reaction at approximately 50% conversion to maximize the yield and e.e. of the (R)-amine. Separate the unreacted (R)-amine from the ketone product by extraction or chromatography.
Part 4: Determination of Enantiomeric Excess (e.e.)
After performing a resolution, it is crucial to accurately determine the enantiomeric excess of the product.
-
Chiral HPLC: This is the most common and reliable method. Using the developed analytical method, the peak areas of the two enantiomers can be integrated to calculate the e.e.
-
NMR Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers in the ¹H or ¹⁹F NMR spectra, allowing for integration and e.e. determination.[15] Given the presence of a fluorine atom, ¹⁹F NMR could be a particularly sensitive method for this molecule.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Influence of fluorine side-group substitution on the crystal structure formation of benzene-1,3,5-trisamides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. mdpi.com [mdpi.com]
- 13. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A chemoenzymatic approach to enantiomerically pure amines using dynamic kinetic resolution: application to the synthesis of norsertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support guide for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the crystallization of this compound. As a chiral primary amine, its purification requires careful control over experimental parameters, particularly when resolving enantiomers. This guide synthesizes established crystallization principles with specific considerations for the unique physicochemical properties imparted by the fluorinated tetralin scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | [1] |
| Molecular Weight | 165.21 g/mol | [1] |
| Appearance | Varies (typically an oil or low-melting solid as a free base) | General chemical knowledge |
| Chirality | Exists as a racemic mixture of two enantiomers | [2][3] |
| Functional Groups | Primary amine, Fluorinated aromatic ring | [1] |
Q2: How does the fluorine substituent impact the crystallization process?
The fluorine atom on the aromatic ring is not merely a passive substituent. It significantly influences the molecule's electronic properties, intermolecular interactions, and conformational stability.
-
Inductive Effect: Fluorine is highly electronegative, which can alter the basicity of the amine and influence hydrogen bonding patterns.
-
Crystal Packing: Fluorine can participate in non-covalent interactions (e.g., C-H···F hydrogen bonds, dipole-dipole interactions) that may stabilize specific crystal lattices. This can sometimes lead to the formation of different, and occasionally unexpected, polymorphic forms.[4][5]
-
Solubility: The lipophilicity of the molecule is increased, which will affect its solubility profile in organic solvents.
Q3: Can this compound exhibit polymorphism?
Yes, it is plausible. Tetralin derivatives are known to exhibit polymorphism, where a compound can crystallize into multiple distinct crystal structures with different physical properties.[6] Factors like solvent choice, cooling rate, and mechanical stress (grinding) can all influence which polymorph is obtained.[6] It is crucial to use consistent crystallization protocols and analytical techniques like Raman spectroscopy or DSC to characterize the resulting crystal form.[6]
Q4: What are the best practices for storing the crystalline material?
As a primary amine, the compound can be susceptible to oxidation and reaction with atmospheric carbon dioxide.
-
Short-Term: Store in a tightly sealed container in a cool, dark, and dry place.
-
Long-Term: For extended storage, blanketing with an inert gas (e.g., nitrogen or argon) and storing at low temperatures (-4°C to -20°C) is recommended to preserve purity.[7]
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and a validated solution.
Problem 1: My compound will not crystallize from solution upon cooling.
-
Potential Cause: The solution is not sufficiently supersaturated. This typically happens if too much solvent was used initially or if the chosen solvent is too good at dissolving the compound, even at low temperatures.[8]
-
Solution Pathway:
-
Induce Nucleation: Try scratching the inside wall of the flask with a glass rod just below the solvent line. The microscopic imperfections on the glass can serve as nucleation sites.
-
Add Seed Crystals: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled solution to initiate growth.
-
Reduce Solvent Volume: Gently warm the solution and evaporate a portion of the solvent under a stream of nitrogen. Allow the solution to cool again slowly. Be careful not to over-concentrate, which could lead to "oiling out."[8]
-
Introduce an Anti-Solvent: If your compound is dissolved in a polar solvent, slowly add a non-polar "anti-solvent" in which the compound is insoluble (e.g., adding hexane to an ethyl acetate solution) until the solution becomes faintly cloudy (turbid). Warm slightly to redissolve, then cool slowly.
-
Problem 2: The compound separates as an oil ("oiling out") instead of forming crystals.
-
Potential Cause: This is a common issue when a compound's melting point is lower than the temperature of the solution from which it is trying to crystallize, or when the level of supersaturation is too high, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.
-
Solution Pathway:
-
Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the concentration.[8]
-
Slow Down Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool to room temperature slowly on the benchtop, insulated with paper towels. Once at room temperature, transfer it to a refrigerator, and only then to a freezer, to ensure a gradual temperature drop.
-
Change Solvents: Consider using a lower-boiling point solvent or a solvent mixture. This reduces the temperature at which the compound dissolves and precipitates.
-
Problem 3: The crystallization yield is very low.
-
Potential Cause: A significant amount of your compound remains dissolved in the mother liquor. This is often a consequence of using too much solvent or not cooling the solution to a low enough temperature.[8]
-
Solution Pathway:
-
Maximize Precipitation: Ensure the solution has been cooled for a sufficient amount of time (several hours to overnight) at the lowest practical temperature (e.g., in a freezer at -20°C).
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, take the filtrate (mother liquor) and reduce its volume by 50-75% using a rotary evaporator. Cool this concentrated solution again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Check Solubility: If yields are consistently low, you may need to re-evaluate your solvent choice. An ideal solvent dissolves the compound well when hot but poorly when cold.
-
Problem 4 (Chiral Resolution): The diastereomeric salts will not separate or crystallize.
-
Potential Cause: The solubilities of the two diastereomeric salts (e.g., (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate) are too similar in the chosen solvent system. Successful diastereomeric crystallization relies on a significant difference in solubility between the two diastereomers.[2][9]
-
Solution Pathway:
-
Screen Resolving Agents: The choice of the chiral resolving agent is paramount. If tartaric acid doesn't work, screen other commercially available chiral acids like (R)-(-)-mandelic acid, dibenzoyl-D-tartaric acid, or (1S)-(+)-10-camphorsulfonic acid.[2]
-
Solvent Screening: This is a crucial optimization step. Test a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water) to find a system that maximizes the solubility difference. One diastereomer should be sparingly soluble while the other remains in solution.
-
Controlled Cooling & Equilibration: Diastereomeric salt resolutions often benefit from very slow cooling and extended equilibration times (stirring the slurry for several hours) to ensure the less soluble salt selectively crystallizes.
-
Visualized Workflows & Protocols
Diagram 1: Troubleshooting Crystallization Failures
This flowchart provides a logical sequence of steps to take when initial crystallization attempts are unsuccessful.
Caption: Troubleshooting workflow for failed crystallization.
Diagram 2: Decision Tree for Crystallization Method
This diagram helps researchers choose the appropriate crystallization strategy based on the starting material.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 4. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals | Semantic Scholar [semanticscholar.org]
- 6. Vibrational study of polymorphism of tetralin derivative for treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1373232-18-8|(R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride|(R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride|-范德生物科技公司 [bio-fount.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
Troubleshooting low yield in 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine reactions
Welcome to the technical support center for the synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments, providing in-depth explanations and actionable protocols.
I. Troubleshooting Reductive Amination of 6-Fluoro-1-tetralone
Reductive amination is a widely employed, efficient one-pot method for the synthesis of this compound from 6-fluoro-1-tetralone and an amine source. However, several factors can lead to low yields. This section will guide you through the most common pitfalls and their solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the reductive amination of 6-fluoro-1-tetralone can often be attributed to three critical areas: incomplete imine formation, suboptimal choice and handling of the reducing agent, and incorrect reaction pH.
-
Imine Formation: The initial and reversible reaction between 6-fluoro-1-tetralone and the amine source (e.g., ammonia or an ammonium salt) forms an intermediate imine or enamine. The equilibrium of this reaction can be unfavorable, leading to a low concentration of the imine available for reduction. The presence of water, a byproduct of imine formation, can further hinder the reaction by pushing the equilibrium back towards the starting materials.
-
Reducing Agent: The choice of reducing agent is paramount. A strong reducing agent like sodium borohydride (NaBH₄) can indiscriminately reduce the starting ketone, 6-fluoro-1-tetralone, to the corresponding alcohol, a common and yield-diminishing side product. A milder reducing agent that selectively reduces the protonated imine (iminium ion) over the ketone is crucial for high yields.
-
Reaction pH: The pH of the reaction medium plays a dual role. A weakly acidic environment (typically pH 4-6) is necessary to catalyze the dehydration step in imine formation. However, a pH that is too low will protonate the amine nucleophile, rendering it unreactive towards the carbonyl group of the tetralone.
Q2: I suspect incomplete imine formation. How can I drive the reaction forward?
To enhance the formation of the imine intermediate, consider the following strategies:
-
Water Removal: The most effective way to shift the equilibrium towards the imine is to remove the water formed during the reaction. This can be achieved by:
-
Azeotropic Distillation: If the solvent forms an azeotrope with water (e.g., toluene or benzene), using a Dean-Stark apparatus can effectively remove water as it is formed.
-
Dehydrating Agents: The addition of a dehydrating agent such as molecular sieves (3Å or 4Å), anhydrous magnesium sulfate (MgSO₄), or titanium tetrachloride (TiCl₄) can sequester water. TiCl₄ is particularly effective as it also acts as a Lewis acid to activate the carbonyl group.[1]
-
-
Pre-formation of the Imine: In some cases, pre-forming the imine before the addition of the reducing agent can improve yields. This involves reacting the 6-fluoro-1-tetralone with the amine source, often with azeotropic removal of water, and then adding the reducing agent in a subsequent step.
Q3: What is the optimal reducing agent for this reaction, and are there any special handling precautions?
For the reductive amination of 6-fluoro-1-tetralone, milder reducing agents are preferred to minimize the formation of the 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol byproduct.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over ketones. Commercially available. | Moisture sensitive. Reaction can be slower. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and effective at a wider pH range. | Highly toxic (potential to release HCN gas, especially in acidic conditions). |
| α-picoline-borane | Mild and can be used in various solvents, including water and neat.[2] | May require slightly elevated temperatures. |
Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its high selectivity and lower toxicity compared to sodium cyanoborohydride.
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
To a solution of 6-fluoro-1-tetralone (1 equivalent) and the amine source (e.g., ammonium acetate, 1.5-2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Q4: The fluorine atom on the aromatic ring seems to be affecting the reactivity. How should I account for this?
The electron-withdrawing nature of the fluorine atom can have a modest impact on the reactivity of the carbonyl group in 6-fluoro-1-tetralone. While the effect is not as pronounced as with strongly deactivating groups, it can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack by the amine. In some cases, a slightly longer reaction time or the use of a Lewis acid catalyst like TiCl₄ might be beneficial to enhance the rate of imine formation.[1][3]
II. Troubleshooting Oxime Formation and Subsequent Reduction
An alternative two-step approach involves the formation of 6-fluoro-1-tetralone oxime, followed by its reduction to the desired amine. While this method can be effective, each step presents its own set of challenges.
Q5: I am getting a low yield in the oxime formation step. What could be the issue?
Low yields in the formation of 6-fluoro-1-tetralone oxime are typically due to incomplete reaction or side reactions. To optimize this step:
-
pH Control: The reaction of a ketone with hydroxylamine is pH-dependent. The optimal pH is generally in the range of 4-5 to facilitate the nucleophilic attack of hydroxylamine on the protonated carbonyl group.
-
Stoichiometry: Ensure that at least a slight excess of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate or pyridine) are used to neutralize the HCl and drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC until the starting tetralone is consumed.
Q6: The reduction of the oxime is not proceeding to completion or is giving me multiple products. What are the best methods for this reduction?
The reduction of the oxime to the primary amine can be achieved through various methods, with catalytic hydrogenation being one of the most common and clean.
Catalytic Hydrogenation:
-
Catalyst Choice: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel (Ra-Ni) are effective catalysts for oxime reduction.[4]
-
Solvent: Acidic solvents like acetic acid or ethanol with a catalytic amount of a strong acid (e.g., HCl) are often used to facilitate the reduction and prevent the formation of secondary amine byproducts.
-
Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to 50 psi.
-
Potential Side Products: Incomplete reduction can lead to the corresponding hydroxylamine. Over-reduction is not a concern in this specific case. The formation of secondary amines can occur, especially under neutral or basic conditions.[4]
| Reduction Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, Pt/C, Ra-Ni | H₂ (1-4 atm), acidic solvent (e.g., EtOH/HCl) | Clean reaction, high yields, easy work-up | Requires specialized hydrogenation equipment |
| Metal Hydride Reduction | LiAlH₄, NaBH₄/CoCl₂ | Anhydrous ether or THF | Does not require a hydrogenator | Can be less selective, requires careful work-up |
| Dissolving Metal Reduction | Na/Ethanol | Refluxing ethanol | Inexpensive | Harsh reaction conditions, potential for side reactions |
Experimental Protocol: Catalytic Hydrogenation of 6-Fluoro-1-tetralone Oxime
-
In a hydrogenation vessel, dissolve 6-fluoro-1-tetralone oxime (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary by crystallization or column chromatography.
III. Troubleshooting the Leuckart Reaction
The Leuckart reaction provides a classical method for the reductive amination of ketones using formic acid derivatives.[5] While it can be effective, the high temperatures and specific conditions required can be challenging.
Q7: My Leuckart reaction with 6-fluoro-1-tetralone is giving a complex mixture of products and a low yield of the desired amine. How can I optimize this?
The Leuckart reaction is known for its often harsh conditions, which can lead to side reactions and decomposition, especially with sensitive substrates.[5][6][7][8][9]
-
Reagent Choice: Using ammonium formate is generally reported to give better yields than formamide alone.[5]
-
Temperature Control: The reaction typically requires high temperatures (120-180 °C).[5] It is crucial to carefully control the temperature to avoid charring and decomposition of the starting material and product.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation. The reaction should be monitored to determine the optimal time for completion.
-
Hydrolysis Step: The initial product of the Leuckart reaction is the N-formyl derivative of the amine. This must be hydrolyzed, typically by heating with aqueous acid (e.g., HCl), to yield the final primary amine. Incomplete hydrolysis will result in a lower yield of the desired product.
Experimental Workflow: Leuckart Reaction
Caption: A generalized workflow for the Leuckart reaction.
IV. General Troubleshooting and FAQs
Q8: How can I effectively monitor the progress of my reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of the starting material (6-fluoro-1-tetralone) and the appearance of the product. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light and/or with a staining agent such as potassium permanganate or ninhydrin (for the amine product).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS can be used to monitor the reaction progress and identify any major side products.
Q9: What are the common side products I should be aware of?
-
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: This is the alcohol formed from the reduction of the starting ketone. Its formation is more prevalent with strong, non-selective reducing agents like NaBH₄.
-
N-formyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: This is the intermediate in the Leuckart reaction and will be the major product if the final hydrolysis step is incomplete.
-
Secondary Amine: In the catalytic hydrogenation of the oxime, secondary amine formation can occur, particularly under neutral or basic conditions.[4]
Q10: What are the best practices for the purification and characterization of this compound?
-
Purification:
-
Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexane is a common method for purifying the crude product.
-
Crystallization: The product can often be purified by crystallization from a suitable solvent system, which may involve converting the free amine to a salt (e.g., the hydrochloride salt) to facilitate crystallization and improve stability.
-
-
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the amine functional group.
-
V. Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields.
References
- 1. US6593496B1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Degradation Pathways
Welcome to the technical support guide for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for studies involving the degradation of this compound. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to interpret your experimental results accurately.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound, grounding the answers in established biochemical and chemical principles.
Q1: What are the most probable metabolic degradation pathways for this compound?
Based on its structure—a fluorinated tetralin core with a primary amine—the degradation is likely to proceed via several well-established metabolic routes. We anticipate a combination of Phase I and Phase II reactions, primarily occurring in the liver.
-
Phase I Metabolism: The initial modifications will likely involve oxidation reactions catalyzed by Cytochrome P450 (CYP450) enzymes. Key predicted pathways include:
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring. The fluorine atom at position 6 will sterically and electronically hinder oxidation at or near that position. Therefore, hydroxylation is more likely to occur at positions 5, 7, or 8.
-
Benzylic Hydroxylation: Oxidation at the carbon atoms of the saturated ring adjacent to the aromatic ring (positions 4 and, less likely, 1). Position 4 is a prime target for this transformation.
-
N-Oxidation: Direct oxidation of the primary amine to form a hydroxylamine or nitroso derivative.
-
Deamination: Enzymatic removal of the amine group, which could lead to the formation of a ketone at position 1.
-
-
Phase II Metabolism: Following Phase I, the newly introduced functional groups (or the original amine) can be conjugated with polar molecules to increase water solubility and facilitate excretion. Common conjugations include:
-
Glucuronidation: Attachment of glucuronic acid to hydroxyl or amine groups.
-
Sulfation: Attachment of a sulfonate group to hydroxyl or amine groups.
-
Q2: How stable is the Carbon-Fluorine (C-F) bond in this molecule? Is defluorination a likely degradation pathway?
The Carbon-Fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to the aromatic ring.[1] Therefore, enzymatic defluorination is considered a minor or slow degradation pathway . While some microbial and specialized mammalian enzymes (dehalogenases) are capable of cleaving C-F bonds, this is not a common route for xenobiotic metabolism.[2] You should not expect to see significant defluorination in standard in vitro metabolic assays (e.g., liver microsomes, S9 fractions). If defluorination is a specific research question, specialized analytical methods and experimental designs are required.
Q3: What are the primary metabolites I should be screening for in my LC-MS analysis?
When setting up your analytical methods, it is crucial to screen for the predicted mass shifts corresponding to the most probable metabolic reactions.
| Metabolic Reaction | Mass Shift (Da) | Notes |
| Phase I | ||
| Hydroxylation | +16 | (Addition of Oxygen) |
| Dehydrogenation | -2 | (Formation of a double bond) |
| Deamination | -1 | (Loss of NH₂ group, addition of Oxygen, net change) |
| N-Oxidation | +16 | (Addition of Oxygen to Nitrogen) |
| Phase II | ||
| Glucuronidation | +176 | (Addition of glucuronic acid) |
| Sulfation | +80 | (Addition of SO₃) |
Your primary focus should be on detecting mono-hydroxylated species (+16 Da), as this is often the first and rate-limiting step in the metabolism of such compounds.
Q4: How does the primary amine at position 1 affect the molecule's stability?
The primary amine is a key site for both metabolic attack and potential chemical instability under certain conditions.
-
Metabolic: As mentioned, it is a target for N-oxidation, deamination, and Phase II conjugation. Its presence provides a handle for multiple metabolic enzymes.
-
Chemical: Aromatic amines can be susceptible to oxidation, especially at non-physiological pH or in the presence of strong oxidizing agents.[3] For sample handling and storage, it is crucial to maintain samples at low temperatures (≤ -20°C, with -70°C being ideal for long-term storage) and in a controlled pH environment to prevent abiotic degradation.[4]
Q5: What is the predicted overall metabolic stability of this compound?
The presence of the fluorine atom is expected to increase the overall metabolic stability of the molecule compared to its non-fluorinated analog, 1,2,3,4-tetrahydronaphthalen-1-amine. Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP450 enzymes.[1] This "metabolic blocking" effect is a common strategy in drug design to enhance half-life. However, the molecule still possesses other metabolically labile sites (the saturated ring and the amine group), so it is unlikely to be completely inert.
Section 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Issue 1: My compound appears unexpectedly stable in my in vitro metabolic assay.
Symptoms:
-
You observe >90% of the parent compound remaining after a 60-minute incubation with liver microsomes.
-
The calculated half-life (t½) is significantly longer than expected for a primary amine-containing compound.
Possible Causes & Solutions:
-
Cause: Metabolic Blocking by Fluorine. The fluorine at position 6 is effectively shielding the aromatic ring from oxidative metabolism, which may be the primary degradation route for similar, non-fluorinated compounds.
-
Solution:
-
Increase Incubation Time: Extend your assay duration to 2 or 4 hours to detect slow turnover.
-
Increase Protein Concentration: Use a higher concentration of liver microsomes or S9 fraction to increase the enzyme-to-substrate ratio.
-
Use Hepatocytes: Switch from microsomes (which primarily contain Phase I enzymes) to cryopreserved hepatocytes. Hepatocytes contain a full complement of Phase I and Phase II enzymes and transporters, providing a more comprehensive metabolic picture.
-
-
-
Cause: Incorrect Cofactors. The assay may be missing the necessary cofactors for the active enzymes.
-
Solution: Ensure your reaction mix is properly fortified with NADPH for CYP450-mediated reactions. If you are using S9 fractions or hepatocytes to investigate Phase II metabolism, ensure UDPGA (for glucuronidation) and PAPS (for sulfation) are included.
-
-
Cause: Poor Compound Solubility. The compound may be precipitating in the aqueous assay buffer, reducing its availability to metabolic enzymes.
-
Solution: Check the solubility of your compound in the final assay conditions. Reduce the initial concentration of the test compound. Ensure the concentration of the organic co-solvent (e.g., DMSO, acetonitrile) is kept to a minimum (<1%) as it can inhibit enzyme activity.[1]
-
Troubleshooting Workflow: Unexpected Stability
Caption: Troubleshooting logic for unexpectedly high compound stability.
Issue 2: I am observing an unexpected metabolite with a mass inconsistent with common transformations.
Symptoms:
-
Your LC-MS/MS analysis reveals a consistent peak for a metabolite that does not match the mass shifts for hydroxylation, glucuronidation, etc.
-
The fragmentation pattern of the metabolite is unusual.
Possible Causes & Solutions:
-
Cause: Formation of a Reactive Intermediate. The metabolism of primary amines can sometimes lead to the formation of reactive intermediates (e.g., nitroso compounds) that can covalently bind to assay components, such as glutathione (GSH), if it is present in the buffer or S9 fraction.
-
Solution:
-
Analyze for Glutathione Adducts: Calculate the expected mass of a GSH adduct (+305.07 Da). Screen your samples for this specific mass shift.
-
Perform Trapping Experiments: Intentionally add a high concentration of a trapping agent like GSH or N-acetylcysteine to the incubation and look for the corresponding adduct. This is a definitive way to confirm the formation of reactive electrophilic intermediates.
-
-
-
Cause: Dimerization or Adduct Formation with Buffer Components. The compound or a metabolite could be reacting with itself or with components of your buffer (e.g., phosphate, Tris).
-
Solution:
-
Run a control incubation without enzyme (e.g., heat-inactivated microsomes) to see if the peak is still formed. This will differentiate between enzymatic and chemical degradation.
-
Simplify your buffer system to see if the unknown peak disappears.
-
-
Issue 3: I suspect defluorination is occurring, but my mass spec data is inconclusive.
Symptoms:
-
You observe a metabolite with a mass shift of -18 Da (loss of F) and +16 Da (addition of OH), for a net change of -2 Da, but the peak is weak and inconsistent.
-
You are unable to detect an increase in free fluoride ions in your assay medium.
Possible Causes & Solutions:
-
Cause: Defluorination is a Very Minor Pathway. As stated, this is an energetically unfavorable process. The low signal-to-noise ratio you are observing is likely because the metabolite is being formed at extremely low levels.
-
Solution:
-
Use a More Sensitive Instrument: Employ a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to gain greater confidence in the mass accuracy and isotopic pattern of the putative defluorinated metabolite.
-
Concentrate Your Sample: Perform a solid-phase extraction (SPE) to concentrate the metabolites and remove interfering matrix components before LC-MS analysis.
-
-
-
Cause: Insensitive Fluoride Detection Method. Common lab methods may not be sensitive enough to detect the small increase in fluoride concentration resulting from low-level metabolism.
-
Solution: Use a fluoride ion-selective electrode for direct potentiometric measurement. This method is highly specific and can detect fluoride at low micromolar concentrations, but it requires careful calibration and matrix-matched standards.
-
Section 3: Experimental Protocols & Data
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a standardized method for determining the intrinsic clearance of this compound.
1. Materials:
-
This compound (Test Compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADPH-A, NADPH-B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction termination
-
96-well incubation plates and analytical plates
2. Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1 mg/mL solution of HLM in phosphate buffer. Prepare a working solution of the test compound at 2 µM in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add 178 µL of 0.1 M phosphate buffer.
-
Add 2 µL of the 2 µM test compound working solution to each well (final concentration will be 1 µM).
-
Initiate Reaction: Pre-warm the plate at 37°C for 5 minutes. To initiate the reaction, add 20 µL of the 1 mg/mL HLM solution. For "T0" (time zero) samples, the quenching solution should be added before the HLM.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze using a validated LC-MS/MS method to determine the remaining percentage of the parent compound.
3. Data Analysis:
-
Plot the natural log of the percent remaining of the parent compound versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) / (mg microsomal protein/mL) .
Proposed Metabolic Pathway Diagram
Caption: Predicted metabolic pathways for this compound.
References
Validation & Comparative
A Tale of Two Tetralins: A Comparative Analysis of Sertraline and 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
An In-Depth Guide to the Biological Activities and Potential Pharmacological Profiles of Two Structurally Related Monoamine Reuptake Inhibitor Scaffolds
In the landscape of neuropharmacology, the tetrahydronaphthalene scaffold has proven to be a versatile framework for the development of potent monoamine reuptake inhibitors. This guide provides a detailed comparative analysis of two such compounds: the well-established antidepressant sertraline and the lesser-known research chemical, 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. While sertraline's biological activity is extensively documented, a scarcity of public data on its fluorinated analog necessitates a predictive comparison based on established structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these molecules and the potential impact of fluorination on their pharmacological profiles.
Introduction to the Molecules
Sertraline , marketed under the brand name Zoloft among others, is a widely prescribed selective serotonin reuptake inhibitor (SSRI).[1] It is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions.[1] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2]
This compound is a fluorinated analog of the core aminotetralin structure. While its direct biological activity is not extensively reported in publicly available literature, its chemical structure suggests potential interactions with monoamine transporters. Fluorination is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4][5]
Mechanism of Action: A Tale of Selectivity
The primary mechanism of action for sertraline is the potent and selective inhibition of the serotonin transporter (SERT).[2] This inhibition blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[2] While highly selective for SERT, sertraline also exhibits a moderate affinity for the dopamine transporter (DAT), a characteristic that distinguishes it from some other SSRIs.[2] Its affinity for the norepinephrine transporter (NET) is significantly lower.[2]
The mechanism of action for This compound can be predicted based on the known pharmacology of aminotetralin derivatives and the influence of fluorine substitution. The aminotetralin scaffold is known to interact with monoamine transporters.[6][7][8] The introduction of a fluorine atom to the aromatic ring can have several effects. Fluorine is a highly electronegative atom that can alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for different transporters.[3][4] Depending on its position, fluorine can either enhance or decrease binding affinity to SERT, DAT, and NET. Without experimental data, a definitive mechanism cannot be stated. However, it is plausible that this compound also functions as a monoamine reuptake inhibitor, with its specific selectivity profile being dependent on the precise interactions of the fluorinated ring with the transporter binding pockets.
Figure 1. A diagram illustrating the established mechanism of action for sertraline and the hypothetical mechanism for this compound.
Pharmacological Profile: A Data-Driven vs. Predictive Comparison
A direct comparison of the pharmacological profiles is challenging due to the lack of published data for this compound. The following table summarizes the known quantitative data for sertraline and provides a qualitative prediction for the fluorinated analog based on SAR principles.
| Parameter | Sertraline | This compound (Predicted) |
| SERT Affinity (Ki) | High (in the low nanomolar range)[2] | Unknown, potentially high. Fluorine substitution can modulate affinity. |
| DAT Affinity (Ki) | Moderate (significantly higher than for SERT)[2] | Unknown. The aminotetralin core suggests possible DAT interaction. |
| NET Affinity (Ki) | Low[2] | Unknown. |
| Functional Activity | Potent SERT inhibitor[2] | Likely a monoamine reuptake inhibitor, but potency and selectivity are undetermined. |
| Metabolism | Extensive hepatic metabolism, primarily via N-demethylation.[1] | Potentially altered metabolic profile due to the C-F bond's stability, which may block sites of metabolism.[3] |
| Bioavailability | Moderate, increased with food.[1] | Unknown, but fluorination can impact lipophilicity and therefore absorption and distribution.[3] |
Structure-Activity Relationship (SAR) Insights:
The tetrahydronaphthalene ring system of sertraline is crucial for its interaction with the serotonin transporter.[9] The dichlorophenyl group of sertraline is known to occupy a specific hydrophobic pocket within the SERT binding site.[10][11] For this compound, the absence of this bulky dichlorophenyl group would significantly alter its binding mode and likely reduce its affinity for SERT compared to sertraline.
The fluorine atom on the 6-position of the tetralin ring in the analog is an interesting modification. The position and nature of substituents on the aromatic ring of aminotetralins are known to influence their affinity and selectivity for monoamine transporters.[6][8] Fluorine's high electronegativity can create favorable electrostatic interactions with polar residues in the transporter's binding pocket, potentially enhancing affinity.[4] Conversely, its size, though small for a halogen, could introduce steric hindrance. The overall effect is highly dependent on the specific topology of the binding site.
Experimental Protocols for Characterization
To empirically determine the biological activity of this compound and enable a direct comparison with sertraline, the following experimental workflows are essential.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To determine the affinity of this compound for SERT, DAT, and NET.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human SERT, DAT, or NET.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known high affinity for the target transporter (e.g., [3H]-citalopram for SERT, [3H]-WIN 35,428 for DAT, [3H]-nisoxetine for NET), and varying concentrations of the test compound (this compound or sertraline as a comparator).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well to separate the bound from the unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2. Workflow for a competitive radioligand binding assay.
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into cells.
Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin, dopamine, and norepinephrine uptake.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human transporters (SERT, DAT, or NET).
-
Assay Initiation: Pre-incubate the cells with varying concentrations of the test compound.
-
Substrate Addition: Add a radiolabeled neurotransmitter (e.g., [3H]-serotonin, [3H]-dopamine, or [3H]-norepinephrine).
-
Incubation: Incubate for a short period to allow for neurotransmitter uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.
Figure 3. Workflow for a neurotransmitter uptake inhibition assay.
Conclusion
Sertraline is a well-characterized and clinically effective SSRI with a secondary, though less potent, activity at the dopamine transporter. Its therapeutic success has solidified the importance of the aminotetralin scaffold in the design of monoamine reuptake inhibitors.
The biological activity of this compound remains to be publicly elucidated. Based on structure-activity relationships, it is likely to exhibit activity as a monoamine reuptake inhibitor. The key differences in its structure compared to sertraline—specifically the absence of the dichlorophenyl group and the presence of a fluorine atom—suggest that its potency and selectivity profile will be distinct. The lack of the dichlorophenyl moiety might lead to a decrease in overall affinity for SERT, while the fluorine atom could modulate its interactions with any of the three monoamine transporters in an unpredictable manner without experimental validation.
Further research, employing the experimental protocols outlined in this guide, is necessary to fully characterize the pharmacological profile of this compound. Such studies would not only provide a direct comparison with sertraline but also contribute valuable insights into the structure-activity relationships of fluorinated aminotetralin derivatives, potentially guiding the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Tetrahydronaphthalen-1-amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on a Privileged Scaffold, Supported by Experimental Principles and Methodologies.
In the landscape of medicinal chemistry, the tetrahydronaphthalen-1-amine scaffold is a cornerstone for the development of therapeutics targeting the central nervous system, particularly dopamine and serotonin receptors. The strategic modification of this privileged structure is a key focus of drug discovery programs aiming to optimize potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical modifications, the introduction of fluorine stands out as a powerful and transformative strategy.[1][2]
The Strategic Imperative of Fluorination
The introduction of fluorine into a drug candidate is rarely a matter of serendipity; it is a calculated decision driven by the unique physicochemical properties of this halogen. The carbon-fluorine (C-F) bond is exceptionally strong and highly polarized, and the fluorine atom itself is relatively small, only slightly larger than a hydrogen atom.[2] These fundamental characteristics cascade into a range of effects that can be strategically harnessed to overcome common challenges in drug development.[1][2]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "The multifaceted impact of fluorination in drug design."
Physicochemical Properties: A Tale of Two Analogs
The introduction of fluorine onto the tetrahydronaphthalen-1-amine scaffold can significantly alter its fundamental physicochemical properties, namely lipophilicity and basicity. These parameters, in turn, exert a profound influence on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient between octanol and water (LogP), is a critical determinant of a drug's ability to cross biological membranes. The effect of fluorination on LogP is not always straightforward and is highly dependent on the position and extent of fluorine substitution.[3] While the introduction of a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[3]
Table 1: Predicted Physicochemical Properties of a Representative Tetrahydronaphthalen-1-amine and its Fluorinated Analog
| Compound | Structure | Predicted cLogP | Predicted pKa |
| Tetrahydronaphthalen-1-amine | 2.3 | 9.5 | |
| 6-Fluoro-tetrahydronaphthalen-1-amine | 2.5 | 9.1 |
Note: cLogP and pKa values are predicted using computational models and are for illustrative purposes.
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of LogP.
Objective: To measure the octanol-water partition coefficient (LogP) of a test compound.
Materials:
-
Test compound (fluorinated or non-fluorinated tetrahydronaphthalen-1-amine)
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water-saturated n-octanol or octanol-saturated water.
-
Add equal volumes of the water-saturated n-octanol and octanol-saturated water to a glass vial.
-
Add a known amount of the test compound stock solution to the vial.
-
Securely cap the vial and place it on a mechanical shaker. Shake for a sufficient time to allow for partitioning equilibrium to be reached (typically 1-24 hours).
-
After shaking, centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Metabolic Stability: The Fluorine Shield
A major hurdle in drug development is rapid metabolism, often mediated by cytochrome P450 (CYP450) enzymes in the liver. This can lead to low bioavailability and a short duration of action. Fluorination is a well-established strategy to enhance metabolic stability.[4] The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond. By strategically placing a fluorine atom at a metabolically labile position on the tetrahydronaphthalen-1-amine scaffold, it is possible to block or significantly slow down oxidative metabolism.[4][5]
Table 2: Illustrative Comparison of Metabolic Stability
| Compound | Predicted Metabolic Lability | Expected In Vitro Half-life (t½) in Liver Microsomes |
| Tetrahydronaphthalen-1-amine | High | Short |
| 6-Fluoro-tetrahydronaphthalen-1-amine | Low | Long |
Note: This table represents expected outcomes based on established principles of metabolic stabilization by fluorination.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a reliable in vitro model to assess the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound (fluorinated or non-fluorinated tetrahydronaphthalen-1-amine)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for quenching the reaction)
-
Incubator/water bath at 37°C
-
LC-MS/MS for quantification
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The in vitro half-life (t½) is calculated from the slope of the linear regression of this plot.
-
Intrinsic clearance (CLint) can then be calculated from the half-life.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for in vitro metabolic stability assay and expected outcomes."
Receptor Binding Affinity: Fine-Tuning the Interaction
Tetrahydronaphthalen-1-amines are well-known for their interaction with monoamine receptors, particularly dopamine D2 and D3 receptors.[6][7] The introduction of fluorine can modulate the binding affinity and selectivity of these ligands.[6] The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing key interactions with the receptor's binding pocket, such as hydrogen bonding and electrostatic interactions. This can lead to either an increase or a decrease in binding affinity, depending on the specific location of the fluorine atom and the topology of the receptor binding site.
Table 3: Dopamine Receptor Binding Affinities (Ki, nM) of Representative Aminotetralin Analogs
| Compound | Dopamine D2 Affinity (Ki, nM) | Dopamine D3 Affinity (Ki, nM) | Reference |
| 7-OH-DPAT (Non-fluorinated) | 1.1 | 0.2 | [6] |
| F-PHNO (Fluorinated) | 0.4 | Not Reported | [6] |
Note: These are examples of related compounds and not a direct fluorinated vs. non-fluorinated pair of the same parent molecule.
Experimental Protocol: Radioligand Binding Assay
This assay is a fundamental technique to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.
Materials:
-
Test compound (fluorinated or non-fluorinated tetrahydronaphthalen-1-amine)
-
Cell membranes expressing the target receptor (e.g., dopamine D2 or D3 receptors)
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]spiperone)
-
A non-labeled ligand with very high affinity for the receptor (for determining non-specific binding)
-
Assay buffer
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-labeled ligand).
-
Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Conclusion: The Rational Application of Fluorine Chemistry
The strategic incorporation of fluorine into the tetrahydronaphthalen-1-amine scaffold offers a powerful and versatile tool for medicinal chemists to address key challenges in drug discovery. By understanding the fundamental principles that govern the effects of fluorination on lipophilicity, metabolic stability, and receptor binding affinity, researchers can make more informed decisions in the design of novel therapeutics with enhanced pharmacological profiles. While direct, comprehensive comparative data for a matched pair of fluorinated and non-fluorinated tetrahydronaphthalen-1-amines remains an area for future investigation, the established principles and experimental methodologies outlined in this guide provide a solid foundation for the rational application of fluorine chemistry in the pursuit of safer and more effective medicines. The judicious use of fluorination will undoubtedly continue to be a driving force in the evolution of central nervous system drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and in vitro evaluation of fluorinated naphthoxazines as dopamine D2/D3 receptor agonists: radiosynthesis, ex vivo biodistribution and autoradiography of [(18)F]F-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Analogs as Monoamine Reuptake Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine analogs, a class of compounds with significant potential in the development of central nervous system (CNS) agents. Drawing upon established principles of medicinal chemistry and experimental data, we will explore how structural modifications to this versatile scaffold influence its interaction with key monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting monoaminergic systems.
Introduction: The 1-Aminotetralin Scaffold in CNS Drug Discovery
The 1,2,3,4-tetrahydronaphthalen-1-amine (1-aminotetralin) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, partially saturated bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, allowing for specific interactions with biological targets. The incorporation of a fluorine atom at the 6-position of the aromatic ring can significantly modulate the electronic properties and metabolic stability of the molecule, often leading to enhanced pharmacological profiles. Analogs of this compound have shown promise as selective serotonin reuptake inhibitors (SSRIs) and agents targeting dopaminergic and serotonergic receptors.[1] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of next-generation CNS therapeutics.
Core Structure and Key Modification Points
The fundamental structure of this compound offers several key positions for chemical modification to explore the structure-activity landscape. These modifications are crucial for fine-tuning the potency and selectivity of the analogs for the monoamine transporters.
Figure 1: Key points for structural modification on the this compound scaffold.
Structure-Activity Relationship at the Dopamine Transporter (DAT)
A foundational study on substituted aminotetralin analogs provides significant insights into their dopamine (DA) uptake inhibitory potency.[1] While not exclusively focused on 6-fluoro derivatives, the principles derived from this quantitative structure-activity relationship (QSAR) analysis are highly relevant.
Key Findings from QSAR Analysis of Aminotetralin Analogs for DAT Inhibition: [1]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its DAT inhibitory potency.
-
Aromatic Ring Substitution:
-
An electron-donating hydroxy group at the R6 position (analogous to the 6-position in our core scaffold) was found to increase DA uptake inhibitory potency.
-
Conversely, a methoxy group at the R7 position decreased activity.
-
A bromine atom at the R6 position tended to favor norepinephrine uptake inhibition over dopamine uptake inhibition.
-
-
N-Substitution: Interestingly, for DA uptake inhibition, little effect was observed from the nature of the nitrogen substituent.[1] This is in contrast to what is often observed for SERT and NET inhibitors.
-
Stereochemistry: The stereochemistry at the C1 position is a critical determinant of activity, with enantiomers often exhibiting significantly different potencies.
Table 1: Influence of Substituents on Dopamine Transporter (DAT) Inhibition for Aminotetralin Analogs
| Position of Substitution | Substituent Type | Effect on DAT Inhibition | Reference |
| Aromatic Ring (General) | Lipophilic | Generally increases potency | [1] |
| R6 | Hydrophilic (e.g., -OH) | Increases potency | [1] |
| R6 | Halogen (e.g., -Br) | Favors NET over DAT inhibition | [1] |
| R7 | Methoxy (-OCH3) | Decreases potency | [1] |
| Amino Group (N-substitution) | Varied Alkyl Groups | Minimal effect | [1] |
Expanding the SAR to Serotonin (SERT) and Norepinephrine (NET) Transporters
General Principles for SERT and NET Inhibition:
-
N-Substitution: Unlike with DAT, the nature of the substituent on the amino group is often a key determinant of potency and selectivity for SERT and NET.[2] Small alkyl groups, such as methyl or ethyl, are commonly found in potent inhibitors.
-
Aromatic Substitution: The position and electronic nature of substituents on the aromatic ring significantly influence binding to SERT and NET. Fluorine substitution, as in our core scaffold, is a common strategy to enhance metabolic stability and modulate receptor affinity.
-
Stereochemistry: As with DAT, the stereochemistry at the C1 position is crucial for selective recognition by SERT and NET.
Experimental Protocols for Evaluating Monoamine Reuptake Inhibition
To generate the comparative data necessary for a robust SAR analysis, standardized in vitro assays are essential. The following outlines a typical experimental workflow for assessing the inhibitory activity of novel analogs at monoamine transporters.
Radioligand Binding Assays
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter expressed in cell membranes.
Step-by-Step Methodology:
-
Membrane Preparation: Cell lines stably expressing human SERT, DAT, or NET are cultured and harvested. The cells are then lysed, and the cell membranes containing the transporters are isolated by centrifugation.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay to determine monoamine transporter inhibition.
Synaptosomal Uptake Assays
Principle: This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) into isolated nerve terminals (synaptosomes).
Step-by-Step Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., from rats) rich in the desired monoaminergic neurons is homogenized, and synaptosomes are isolated by differential centrifugation.
-
Assay Setup: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A known concentration of the radiolabeled neurotransmitter is added to initiate the uptake process.
-
Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C).
-
Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The results are used to determine the IC50 value for the inhibition of neurotransmitter uptake.
Future Directions and a Call for Comparative Studies
The existing literature provides a strong foundation for understanding the SAR of aminotetralin derivatives as monoamine reuptake inhibitors. However, a dedicated and systematic study on a series of this compound analogs is warranted. Such a study should include:
-
Systematic N-substitution: Exploring a range of alkyl, cycloalkyl, and arylalkyl substituents on the amino group to probe the steric and electronic requirements for optimal SERT, DAT, and NET inhibition.
-
Further Aromatic Substitution: Investigating the impact of additional substituents on the aromatic ring in conjunction with the 6-fluoro group.
-
Stereochemical Analysis: Synthesizing and evaluating the individual enantiomers of promising analogs to determine the optimal stereochemistry for potency and selectivity.
-
Comprehensive Biological Evaluation: Testing the analogs in a standardized panel of in vitro binding and uptake assays for SERT, DAT, and NET to generate a comprehensive and directly comparable dataset.
By undertaking such focused investigations, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold and pave the way for the development of novel and improved treatments for a range of CNS disorders.
References
- 1. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Enantiomeric Efficacy of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine at Serotonergic and Dopaminergic Receptors
An in-depth guide for researchers and drug development professionals on the stereoselective pharmacology of a promising neuroactive scaffold.
Introduction
The critical role of chirality in pharmacology is well-established, with enantiomers of a single compound often exhibiting markedly different biological activities, potencies, and toxicological profiles. This guide provides a comprehensive comparison of the enantiomers of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a neuroactive compound with potential applications in the development of selective serotonin reuptake inhibitors (SSRIs) and as a tool for exploring dopaminergic and serotonergic receptor function. By examining the available experimental data, we will elucidate the distinct pharmacological profiles of the (R)- and (S)-enantiomers, offering valuable insights for researchers in neuroscience and medicinal chemistry.
The 1-aminotetralin scaffold is a privileged structure in the design of ligands for monoamine receptors. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's electronic properties and metabolic stability, making it an attractive candidate for drug development. Understanding the stereochemical requirements for receptor interaction is paramount for optimizing efficacy and minimizing off-target effects. This guide will delve into the synthesis, chiral separation, and comparative efficacy of the enantiomers of this compound, supported by detailed experimental protocols and data.
The Decisive Role of Chirality in Receptor Interaction
The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a biological target. In the case of G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, the binding pocket is itself chiral, composed of asymmetrically arranged amino acid residues. This inherent chirality of the receptor leads to stereoselective recognition of ligands. One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other may bind with lower affinity or not at all. In some instances, the "inactive" enantiomer may even interact with different receptors, leading to unintended side effects. For aminotetralin derivatives, the orientation of the amine group is a key determinant of receptor affinity and functional activity.
Synthesis and Chiral Separation of Enantiomers
The preparation of enantiomerically pure this compound is a crucial first step in evaluating their differential pharmacology. Asymmetric synthesis or chiral resolution of a racemic mixture are the two primary approaches.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. One common strategy involves the asymmetric reduction of a prochiral ketone precursor.
A Senior Application Scientist's Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision of analytical measurements is paramount. The integrity of these measurements hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of reference standards for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a key intermediate in the synthesis of various pharmaceutical agents, including selective serotonin reuptake inhibitors (SSRIs). We will explore the critical attributes of reference standards, compare available options, and provide actionable experimental protocols for their characterization and use.
The Critical Role of this compound in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of neurologically active compounds. Its fluorinated tetralin core is a common scaffold in molecules targeting the central nervous system. The quality and purity of this starting material directly impact the impurity profile and overall quality of the final active pharmaceutical ingredient (API). Therefore, the use of well-characterized reference standards is not merely a regulatory formality but a scientific necessity to ensure the reliability and reproducibility of research and manufacturing processes.
Understanding the Landscape of Chemical Reference Standards
Chemical reference standards are broadly categorized into primary and secondary standards. Primary standards, such as those from pharmacopeias (e.g., USP, EP), are highly characterized and have the highest metrological traceability. Secondary standards are qualified against primary standards and are often used as in-house working standards for routine analysis. For a niche intermediate like this compound, pharmacopeial primary standards are often unavailable. In such cases, Certified Reference Materials (CRMs) from accredited suppliers become the standards of choice.
A key indicator of a reliable CRM is accreditation to ISO 17034 , which specifies the general requirements for the competence of reference material producers. This ensures that the material has been produced and characterized under a robust quality management system. The analytical testing of these CRMs is typically performed in laboratories accredited to ISO/IEC 17025 , the international standard for the competence of testing and calibration laboratories.
Comparative Analysis of Available Reference Standards
While a dedicated, pharmacopeial reference standard for this compound is not currently available, several chemical suppliers offer this compound as a research chemical or a reference standard. A direct comparison is challenging without access to batch-specific Certificates of Analysis (CoA) from each supplier. However, we can establish a framework for comparison based on the level of characterization and certification offered.
Table 1: Illustrative Comparison of this compound Reference Standards
| Feature | Supplier A (Illustrative CRM) | Supplier B (Illustrative Research Grade) | Alternative: Sertraline Impurity A (CRM) |
| Product Designation | Certified Reference Material | Research Chemical | Certified Reference Material |
| Stated Purity | 99.8% (by qNMR) | ≥95% (by HPLC) | 99.5% (by Mass Balance) |
| Certification | ISO 17034, ISO/IEC 17025 | None | ISO 17034, ISO/IEC 17025 |
| Traceability | To SI units via qNMR | Not specified | Traceable to USP/EP primary standards |
| Provided Data | Comprehensive CoA with qNMR, HPLC-UV, GC-MS, ¹H NMR, Mass Spec, and residual solvent data. | Basic CoA with HPLC purity. | Comprehensive CoA with detailed impurity profile.[1][2][3] |
| Intended Use | Quantitative analysis, method validation, system suitability. | Synthesis, preliminary research. | Identification and quantification of a specific impurity. |
This table is for illustrative purposes. Actual specifications should be obtained from the supplier's batch-specific Certificate of Analysis.
As an alternative, researchers can consider using certified reference standards of structurally similar compounds, such as impurities of marketed drugs. For instance, Sertraline Impurity A ((1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine) is a diastereomer of the active pharmaceutical ingredient Sertraline and shares the core tetrahydronaphthalene amine structure.[4][5] Certified reference materials for such impurities are often available from pharmacopeias (USP, EP) or specialized suppliers and come with extensive characterization data.[6]
Experimental Protocols for Characterization and Use
The following protocols provide a framework for the in-house verification and use of this compound reference standards.
Protocol 1: Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the separation and quantification of the main component and related organic impurities.
dot
Caption: HPLC-UV workflow for purity analysis.
Method Parameters (starting point for method development):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Causality: A C18 column is a good starting point for moderately polar compounds like the analyte. A phosphate buffer is used to control the ionization of the amine for better peak shape. Gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities. UV detection at a low wavelength like 220 nm provides good sensitivity for the aromatic system.
Protocol 2: Identity Confirmation and Structural Elucidation by NMR Spectroscopy
¹H NMR is a powerful tool for confirming the identity of the reference standard and for detecting structurally related impurities.
dot
Caption: ¹H NMR workflow for identity confirmation.
Key Considerations for Quantitative NMR (qNMR): For an accurate purity determination by qNMR, the following are crucial:
-
Internal Standard: A certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) must be used.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 of the signals of interest) must be used to ensure complete relaxation of all protons, which is essential for accurate integration.[7][8][9][10][11]
-
Pulse Angle: A 90° pulse angle should be used.
-
Signal Selection: Choose non-overlapping signals for both the analyte and the internal standard for integration.
Protocol 3: Analysis of Volatile Impurities and Residual Solvents by Gas Chromatography (GC-MS)
Amines can be challenging to analyze by GC due to their polarity, which can lead to poor peak shape. Derivatization is often employed to improve their chromatographic behavior.
dot
Caption: GC-MS workflow with derivatization.
Example Derivatization Procedure:
-
Dissolve ~1 mg of the standard in 1 mL of ethyl acetate.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Causality: Derivatization with TFAA converts the polar amine into a less polar, more volatile, and more thermally stable trifluoroacetamide derivative.[12][13][14] This leads to improved peak shape and better chromatographic performance on common non-polar GC columns like a DB-5ms.
Conclusion
The selection of a suitable reference standard for this compound is a critical decision that impacts the quality and reliability of research and development activities. While a dedicated pharmacopeial standard may not be available, high-quality Certified Reference Materials from accredited suppliers offer a reliable alternative. When selecting a standard, it is crucial to scrutinize the Certificate of Analysis for information on purity, the methods used for characterization, and traceability. For applications requiring the highest level of accuracy, a CRM certified under ISO 17034 is the recommended choice. In the absence of a suitable CRM for the target compound, certified standards of structurally related compounds can serve as valuable alternatives for method development and system suitability testing. The experimental protocols provided in this guide offer a robust starting point for the in-house characterization and use of these critical reagents, ensuring the integrity of your analytical data.
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. Sertraline EP Impurity A - SRIRAMCHEM [sriramchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Sertraline Impurities | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. store.usp.org [store.usp.org]
- 7. mdpi.com [mdpi.com]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. emerypharma.com [emerypharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
A Comparative Guide to the Cross-Reactivity Profile of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction: The Imperative of Selectivity in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended target while minimizing engagement with other biological molecules, a phenomenon known as off-target binding or cross-reactivity, is a critical determinant of its safety and therapeutic window. Undesirable off-target interactions can lead to a range of adverse effects, complicating clinical development and, in some cases, leading to project termination. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of rational drug design.
This guide provides an in-depth comparative analysis of the cross-reactivity of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine , a key pharmacophore with potential applications in the development of novel CNS agents. Structurally related to known monoamine reuptake inhibitors, this compound is of significant interest for its potential modulation of serotonergic and dopaminergic pathways.[1] This document will detail the experimental methodologies to assess its selectivity, present a comparative analysis with a clinically relevant drug, sertraline, and offer insights into the interpretation of cross-reactivity data for researchers, scientists, and drug development professionals.
Rationale for Cross-Reactivity Profiling
The tetralin scaffold is a privileged structure in medicinal chemistry, forming the core of several successful CNS drugs, including the selective serotonin reuptake inhibitor (SSRI) sertraline. Given this structural precedent, it is hypothesized that this compound will exhibit significant affinity for the serotonin transporter (SERT), and potentially the dopamine transporter (DAT) and norepinephrine transporter (NET). However, the monoaminergic system is complex, with numerous receptor subtypes and transporters that share structural homology. Early and comprehensive off-target screening is therefore essential to identify potential liabilities and guide lead optimization.[2][3]
A standard approach involves screening the test compound against a panel of receptors, transporters, enzymes, and ion channels that are commonly associated with adverse drug reactions.[2][4] This allows for the early identification of potential safety concerns and provides a clearer picture of the compound's overall pharmacological profile.
Experimental Design for Cross-Reactivity Assessment
A multi-tiered approach is employed to thoroughly characterize the cross-reactivity profile of this compound. This involves initial broad screening followed by more focused functional assays for any identified off-target interactions.
Caption: A tiered experimental workflow for assessing the cross-reactivity of a novel CNS compound.
Tier 1: Primary Target Engagement and Broad Panel Screening
-
Radioligand Binding Assays for Monoamine Transporters: The initial step is to determine the binding affinity (Ki) of this compound for its putative primary targets: human SERT, DAT, and NET. This is achieved through competitive radioligand binding assays.[5][6][7][8]
-
Protocol:
-
Prepare cell membranes from HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET).
-
Incubate a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET) with the cell membranes in the presence of increasing concentrations of the test compound.
-
After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
-
Broad Off-Target Screening Panel: To identify potential off-target interactions, the compound is screened at a high concentration (e.g., 10 µM) against a broad panel of receptors, transporters, enzymes, and ion channels.[2][3] Commercial services like Eurofins Discovery's Diversity Profile or Reaction Biology's InVEST44 panel offer comprehensive screening options.[2][4] Any target showing significant inhibition (typically >50%) at this concentration is flagged for further investigation.
Tier 2: Functional Characterization
-
Functional Monoamine Transporter Uptake Assays: Binding to a transporter does not necessarily equate to functional inhibition. Therefore, it is crucial to assess the compound's ability to inhibit the actual uptake of neurotransmitters.[9][10][11]
-
Protocol:
-
Culture HEK293 cells expressing the target transporter (hSERT, hDAT, or hNET) in 96-well plates.
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine).
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 for uptake inhibition.
-
-
-
Functional Assays for Off-Target Hits: For any significant off-target binding interactions identified in Tier 1, appropriate functional assays are conducted to determine the nature and potency of the interaction (e.g., agonist, antagonist, inverse agonist, or enzyme inhibitor).
Comparative Data Analysis
To provide context for the cross-reactivity profile of this compound, its data is compared with that of sertraline, a well-characterized SSRI.
| Target | This compound (Ki, nM) | Sertraline (Ki, nM) |
| Primary Targets | ||
| Serotonin Transporter (SERT) | 0.8 | 0.29 |
| Dopamine Transporter (DAT) | 25 | 25 |
| Norepinephrine Transporter (NET) | 420 | 420 |
| Key Off-Targets | ||
| Sigma-1 Receptor | 35 | 35 |
| Alpha-1 Adrenergic Receptor | >1000 | 230 |
| Muscarinic M1 Receptor | >1000 | >1000 |
| Histamine H1 Receptor | >1000 | 500 |
| 5-HT2C Receptor | 85 | 100 |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only, based on the expected pharmacology of a molecule with this scaffold. Sertraline data is compiled from publicly available sources.
Interpretation of Results and Selectivity Profile
The hypothetical data suggests that this compound is a potent inhibitor of SERT, with a Ki value in the sub-nanomolar range. Its affinity for DAT is approximately 30-fold lower than for SERT, and its affinity for NET is significantly weaker. This indicates a primary mechanism of action as a serotonin reuptake inhibitor with some activity at the dopamine transporter.
The selectivity index (SI) is a critical parameter for comparing the on-target potency versus off-target activity.
Selectivity Index (SI) = Ki (Off-Target) / Ki (On-Target)
A higher SI value indicates greater selectivity.
| Selectivity Index | This compound | Sertraline |
| DAT/SERT | 31.25 | 86.2 |
| NET/SERT | 525 | 1448 |
| Sigma-1/SERT | 43.75 | 120.7 |
Based on this hypothetical analysis, while this compound is a potent SERT inhibitor, it appears to be less selective against DAT and the Sigma-1 receptor compared to sertraline. The interaction with the Sigma-1 receptor is a known characteristic of sertraline and may contribute to its overall clinical profile. The lack of significant activity at adrenergic, muscarinic, and histaminergic receptors is a favorable characteristic, suggesting a lower likelihood of side effects such as orthostatic hypotension, dry mouth, and sedation.
Caption: Putative mechanism of action at the synapse for this compound.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for characterizing the cross-reactivity profile of this compound. The hypothetical data presented, when compared to the known profile of sertraline, illustrates how such studies can provide critical insights into a compound's selectivity and potential for off-target effects. While the primary activity is predicted to be potent SERT inhibition, the moderate DAT inhibition and Sigma-1 receptor affinity warrant further investigation.
For drug development professionals, these findings would guide the next steps in the optimization process. Efforts could be directed towards modifying the structure to enhance selectivity for SERT over DAT and the Sigma-1 receptor, should those interactions be deemed undesirable for the intended therapeutic indication. Ultimately, a thorough understanding of a compound's cross-reactivity is paramount for the successful development of safe and effective medicines.
References
- 1. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. m.youtube.com [m.youtube.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Fluoxetine Versus Other Leading Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of several leading Selective Serotonin Reuptake Inhibitors (SSRIs), with a primary focus on Fluoxetine. The information presented herein is synthesized from peer-reviewed literature and is intended to support research and development efforts in the field of psychopharmacology.
Introduction: The Significance of Pharmacokinetics in SSRI Development
Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the management of major depressive disorder and various anxiety disorders. Their therapeutic efficacy is intrinsically linked to their ability to modulate serotonergic neurotransmission by blocking the serotonin transporter (SERT), thereby increasing the synaptic availability of serotonin.[1] While all SSRIs share this primary mechanism of action, they exhibit considerable diversity in their pharmacokinetic profiles—the journey of absorption, distribution, metabolism, and excretion (ADME) within the body.
Understanding these pharmacokinetic nuances is paramount for drug development professionals. A compound's ADME profile dictates its dosing regimen, potential for drug-drug interactions, onset of action, and side-effect profile. This guide will dissect the pharmacokinetic properties of fluoxetine in relation to other widely prescribed SSRIs: sertraline, paroxetine, citalopram, and escitalopram.
Comparative Analysis of Key Pharmacokinetic Parameters
The following sections provide a detailed comparison of the ADME profiles of the selected SSRIs. The data is summarized in Table 1 for ease of reference.
Absorption and Bioavailability
Oral bioavailability (F) is a critical parameter that reflects the fraction of an administered dose that reaches systemic circulation. Most SSRIs are well-absorbed after oral administration.
-
Fluoxetine is well-absorbed with a bioavailability of 70% to 90%.[2] Peak plasma concentrations are typically reached within 6 to 8 hours.[2]
-
Sertraline displays slower absorption, with peak plasma levels occurring between 4.5 and 8.4 hours.[3] Its bioavailability is approximately 44%, and administration with food can increase it by about 40%.[3][4]
-
Paroxetine is also well-absorbed; however, it undergoes significant first-pass metabolism, which can be partially saturated.[5] This leads to a bioavailability of around 30-60%.[6]
-
Citalopram and its active S-enantiomer, Escitalopram , both exhibit high bioavailability of approximately 80%.[7][8] Peak plasma concentrations are reached relatively quickly, in about 1 to 4 hours for citalopram and 3 to 4 hours for escitalopram.[7][9]
Distribution and Protein Binding
The volume of distribution (Vd) and plasma protein binding are key determinants of how a drug distributes throughout the body.
-
Fluoxetine is highly lipophilic and has a large volume of distribution. It is approximately 94.5% bound to plasma proteins, including albumin and α1-glycoprotein.[2][10]
-
Sertraline is also highly protein-bound at 98.5%.[3]
-
Paroxetine shows high protein binding at 95%.[6]
-
Citalopram and Escitalopram have lower protein binding compared to the others, at approximately 80% and 56% respectively.[9][11] This lower binding affinity reduces the likelihood of displacement interactions with other highly protein-bound drugs.[9]
Metabolism: The Role of Cytochrome P450 Enzymes
The metabolism of SSRIs is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug clearance and response.[12][13]
-
Fluoxetine is primarily metabolized by CYP2D6 to its only major active metabolite, norfluoxetine.[10] Both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6, which can lead to significant drug-drug interactions.[10]
-
Sertraline is metabolized by several CYP enzymes, including CYP2B6, CYP2C19, and to a lesser extent, CYP2D6.[3][12] Its primary metabolite, N-desmethylsertraline, is substantially less active than the parent compound.[3][14]
-
Paroxetine is a potent inhibitor of CYP2D6 and is also a substrate for this enzyme.[15] This can lead to nonlinear pharmacokinetics, where higher doses result in disproportionately greater plasma concentrations as the enzyme becomes saturated.[15]
-
Citalopram is metabolized by CYP2C19, CYP3A4, and CYP2D6.[11] Its metabolism is stereoselective, with CYP2C19 playing a major role in the metabolism of the active S-enantiomer (escitalopram).[8][12]
-
Escitalopram , being the S-enantiomer of citalopram, is also metabolized by CYP2C19, CYP2D6, and CYP3A4.[9][16]
The involvement of specific CYP enzymes has significant clinical implications. For instance, individuals who are poor metabolizers for CYP2D6 may experience higher plasma concentrations of fluoxetine and paroxetine, potentially increasing the risk of adverse effects.[12] Conversely, ultrarapid metabolizers of CYP2C19 may have lower plasma concentrations of citalopram and escitalopram, which could lead to therapeutic failure.[12]
Excretion and Half-Life
The elimination half-life (t½) determines the time required to reach steady-state concentrations and the duration of drug action after discontinuation.
-
Fluoxetine is distinguished by its exceptionally long half-life of 1 to 4 days.[17] Its active metabolite, norfluoxetine , has an even longer half-life of 7 to 15 days.[17][18] This long half-life can be advantageous for patients with poor medication adherence but necessitates a lengthy washout period (up to 5 weeks) when switching to other serotonergic agents to avoid serotonin syndrome.[18]
-
Sertraline has a half-life of approximately 22 to 36 hours.[14] Its metabolite, desmethylsertraline, has a longer half-life of 62 to 104 hours.[3]
-
Paroxetine has a half-life of about 21 hours.[19]
-
Citalopram has a half-life of approximately 35 hours.[7][11]
-
Escitalopram has a half-life ranging from 27 to 33 hours.[9][20]
The shorter half-lives of sertraline, paroxetine, citalopram, and escitalopram allow for more rapid achievement of steady-state and a quicker washout upon discontinuation compared to fluoxetine.
Data Summary
| Parameter | Fluoxetine | Sertraline | Paroxetine | Citalopram | Escitalopram |
| Bioavailability | 70-90%[2] | ~44%[3] | ~30-60%[6] | ~80%[8] | ~80%[21] |
| Time to Peak (Tmax) | 6-8 hours[2] | 4.5-8.4 hours[3] | 2-8 hours[6] | 1-4 hours[7] | 3-4 hours[9] |
| Protein Binding | ~94.5%[10] | ~98.5%[3] | ~95%[6] | ~80%[11] | ~56%[9] |
| Primary Metabolic Enzymes | CYP2D6[10] | CYP2B6, CYP2C19[3][12] | CYP2D6[15] | CYP2C19, CYP3A4, CYP2D6[11] | CYP2C19, CYP2D6, CYP3A4[9] |
| Active Metabolite(s) | Norfluoxetine[10] | N-desmethylsertraline (weakly active)[14] | None | Desmethylcitalopram (weakly active)[11] | S-desmethylcitalopram (weakly active)[16] |
| Half-life (Parent) | 1-4 days[17] | 22-36 hours[14] | ~21 hours[19] | ~35 hours[11] | 27-33 hours[9] |
| Half-life (Active Metabolite) | 7-15 days (Norfluoxetine)[18] | 62-104 hours[3] | N/A | N/A | N/A |
Experimental Methodologies
The pharmacokinetic parameters discussed in this guide are determined through a series of standardized preclinical and clinical experiments.
Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study in rats, a common preclinical model.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of an SSRI following oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per time point).
-
Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a predetermined dose.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
Causality in Experimental Design: The choice of a rodent model is based on its well-characterized physiology and the availability of historical data for comparison. The selection of time points for blood sampling is crucial to accurately define the absorption, distribution, and elimination phases of the drug. LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity.
Visualizations
Generalized Metabolic Pathways of SSRIs
The following diagram illustrates the central role of the hepatic CYP450 system in the metabolism of the discussed SSRIs.
Caption: Major CYP450 metabolic pathways for common SSRIs.
Experimental Workflow for a Preclinical PK Study
This diagram outlines the logical flow of a typical preclinical pharmacokinetic study.
Caption: Standard workflow for a preclinical in vivo pharmacokinetic study.
Conclusion and Future Directions
The pharmacokinetic profiles of SSRIs are diverse, with significant implications for their clinical use and for the development of new chemical entities. Fluoxetine's long half-life, potent CYP2D6 inhibition, and active metabolite distinguish it from other SSRIs. In contrast, agents like escitalopram offer a more predictable pharmacokinetic profile with lower potential for certain drug-drug interactions due to its lower protein binding and linear kinetics.
For researchers and drug development professionals, a thorough understanding of these differences is essential for designing safer and more effective therapeutic agents. Future research should continue to explore the impact of pharmacogenomics on SSRI response and to develop compounds with optimized pharmacokinetic properties that minimize inter-individual variability and adverse effects.
References
- 1. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
- 2. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sertraline - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Paroxetine: pharmacokinetics and pharmacodynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoxetine - Wikipedia [en.wikipedia.org]
- 11. Citalopram - Wikipedia [en.wikipedia.org]
- 12. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Selective Serotonin Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. ovid.com [ovid.com]
- 17. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Pharmacokinetics of SSRI antidepressants: half-life and clinical applicability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Paroxetine - Wikipedia [en.wikipedia.org]
- 20. Escitalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
A Comparative Guide to Validated Analytical Methods for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction: The Analytical Imperative for a Novel Chiral Amine
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated cyclic amine with significant potential as a chiral building block in medicinal chemistry. Its structure is analogous to moieties found in centrally active pharmaceutical agents, suggesting its utility in the synthesis of novel therapeutics, particularly selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds[1]. As with any compound intended for pharmaceutical development, the establishment of robust, validated analytical methods is not merely a regulatory formality but a scientific necessity. These methods form the bedrock of quality control, ensuring the identity, purity, potency, and safety of the active pharmaceutical ingredient (API).
The molecule presents distinct analytical challenges:
-
Chirality: The amine at the C1 position creates a stereocenter, meaning the compound exists as a pair of enantiomers. As enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are critical[2].
-
Primary Amine Functionality: The primary amine group is polar and basic, which can lead to poor chromatographic peak shape (tailing) on standard silica-based columns and requires specific strategies for gas chromatography.
-
Fluorine Moiety: The fluorine atom on the aromatic ring provides a unique spectroscopic handle that can be leveraged for highly specific analysis.
This guide provides an in-depth comparison of three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive analysis of this compound. The methodologies and validation strategies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose in a research and drug development setting[3][4].
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Purity
For the routine quality control of chiral amines, HPLC, particularly with a chiral stationary phase (CSP), is the undisputed method of choice. It excels at providing quantitative data on both the main component (assay) and its enantiomeric purity. The development of a reversed-phase chiral method is highly advantageous as it is directly compatible with mass spectrometry (LC-MS), facilitating peak identification and enhanced sensitivity[5].
Expert Rationale: Why Chiral Reversed-Phase HPLC?
Drawing from established methods for structurally similar compounds like Sertraline, a protein-based CSP, such as an alpha-1-acid glycoprotein (AGP) column, is an excellent starting point[2][6]. These columns operate effectively in reversed-phase mode, using aqueous-organic mobile phases that are ideal for both UV and MS detection. This approach avoids the less MS-friendly normal-phase solvents (e.g., hexane) often used with polysaccharide-based CSPs.
Detailed Experimental Protocol: Chiral HPLC-UV/MS
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Diode Array Detector (DAD). An in-line mass spectrometer is recommended for peak identity confirmation.
-
Chromatographic Conditions:
-
Column: Chiral AGP (100 mm x 4.0 mm, 5 µm)[2].
-
Mobile Phase: A gradient or isocratic mixture of 10 mM ammonium phosphate buffer (pH 5.5) and Isopropanol (e.g., 80:20 v/v)[2]. The organic modifier and pH must be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm and/or 265 nm. For MS, use Electrospray Ionization in Positive Mode (ESI+), monitoring for the protonated molecule [M+H]⁺.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water) to a final concentration of approximately 100 µg/mL[6].
Workflow for HPLC Method Validation
References
- 1. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. lcms.cz [lcms.cz]
- 6. rjptonline.org [rjptonline.org]
A Comparative Analysis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Derivatives as Serotonergic and Dopaminergic Ligands
The 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for central nervous system (CNS) targets. Its rigid framework allows for the precise orientation of key pharmacophoric features, making it an attractive starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a comparative analysis of select derivatives of this core structure, focusing on the impact of N-substitution on their affinity for key serotonin and dopamine receptors. The insights presented herein are supported by established principles of structure-activity relationships (SAR) and standard pharmacological evaluation methodologies.
The Strategic Importance of the 6-Fluoro-1-aminotetralin Core
The tetralin ring system, a partially saturated naphthalene analog, offers a conformationally restrained scaffold that mimics the spatial arrangement of neurotransmitters like serotonin and dopamine. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and, in some cases, improve receptor binding affinity and selectivity by altering the electronic properties of the aromatic ring. The primary amine at the 1-position serves as a crucial interaction point with target receptors and provides a convenient handle for chemical modification to explore structure-activity relationships.
This guide will focus on a comparative analysis of three representative derivatives where the primary amine is modified with different alkyl substituents: methyl (a small, simple group), propyl (a longer, more flexible chain), and a pyrrolidinyl moiety (a cyclic, more constrained system). By examining the hypothetical, yet plausible, binding affinities of these compounds at the serotonin 1A (5-HT1A) and dopamine D2 receptors, we can elucidate key SAR principles that guide the design of more potent and selective CNS agents.
Comparative Pharmacological Profile
The following table summarizes the hypothetical binding affinities (Ki values in nM) of our three representative this compound derivatives at the human 5-HT1A and D2 receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | N-Substituent | 5-HT1A Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2 Ki / 5-HT1A Ki) |
| Derivative A | Methyl | 15.2 | 120.5 | 7.9 |
| Derivative B | n-Propyl | 2.8 | 45.3 | 16.2 |
| Derivative C | Pyrrolidinyl | 5.6 | 250.1 | 44.7 |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate structure-activity relationship principles. It is based on established trends in medicinal chemistry but does not represent experimentally verified results for these specific, hypothetical compounds.
Structure-Activity Relationship (SAR) Analysis
The illustrative data in the table above highlights several key SAR principles for the 6-fluoro-1-aminotetralin scaffold:
-
Impact of N-Alkyl Chain Length: The transition from a methyl group (Derivative A) to an n-propyl group (Derivative B) leads to a significant increase in affinity for the 5-HT1A receptor. This suggests the presence of a hydrophobic pocket in the receptor's binding site that can accommodate the longer alkyl chain, leading to more favorable van der Waals interactions. A similar, though less pronounced, trend is observed at the D2 receptor. The increased affinity for the 5-HT1A receptor with the n-propyl substitution also results in a modest improvement in selectivity over the D2 receptor.
-
Influence of N-Cyclic Substitution: The introduction of a pyrrolidinyl ring (Derivative C) maintains high affinity for the 5-HT1A receptor, comparable to the n-propyl derivative. However, it dramatically reduces the affinity for the D2 receptor, leading to a significant enhancement in 5-HT1A selectivity. This suggests that the steric bulk and conformational rigidity of the cyclic substituent are well-tolerated by the 5-HT1A receptor but are detrimental to binding at the D2 receptor, likely due to a more constrained binding pocket in the latter.
These observations underscore the critical role of the N-substituent in modulating both the potency and selectivity of 6-fluoro-1-aminotetralin derivatives.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity
The determination of binding affinity (Ki) is a fundamental step in the pharmacological characterization of novel compounds. The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4)
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Scintillation vials
-
Liquid scintillation cocktail
-
Scintillation counter
-
Homogenizer
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT1A cells to ~80-90% confluency.
-
Harvest cells by scraping and centrifuge at 1000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a final concentration of ~0.5 nM), and 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM 5-CT, 50 µL of [3H]8-OH-DPAT, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of the test compound dilution, 50 µL of [3H]8-OH-DPAT, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add liquid scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General chemical structure of 6-Fluoro-1-aminotetralin and its N-substituted derivatives.
Caption: Workflow for a radioligand binding assay.
Caption: Simplified 5-HT1A receptor signaling pathway.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design of novel CNS-active compounds. As demonstrated through our comparative analysis of hypothetical derivatives, strategic modifications of the N-substituent can profoundly influence binding affinity and selectivity for key neurotransmitter receptors. A systematic exploration of these structure-activity relationships, guided by robust pharmacological assays such as radioligand binding, is essential for the development of next-generation therapeutics with improved efficacy and side-effect profiles.
Safety Operating Guide
Navigating the Disposal of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, halogenated aromatic amines like 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine and its salts are of significant interest for their potential neuroactive properties.[1] However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
This document will guide researchers, scientists, and drug development professionals through a robust and defensible disposal workflow, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Core Principles of Disposal: A Proactive Stance on Safety
The proper disposal of any chemical waste begins with a thorough understanding of its potential hazards. For this compound, we must infer its hazard profile from its structural components: a primary aromatic amine and a fluorinated hydrocarbon.
Table 1: Hazard Profile and Safety Precautions
| Hazard Consideration | Potential Risk | Recommended Precautions |
| Toxicity | Aromatic amines can be toxic and may have carcinogenic properties.[2] | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust or vapors. |
| Environmental Hazard | Aromatic amines can be toxic to aquatic organisms.[2] | Prevent release to the environment. Dispose of as hazardous waste. |
| Halogenated Compound | Subject to specific hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[4][5] | Segregate from non-halogenated waste streams. |
| Reactivity | Amines can react with various substances. | Consult a chemical compatibility chart before mixing with other waste.[6][7] |
Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
Proper waste segregation is the cornerstone of safe laboratory practice. Due to the presence of fluorine, this compound and any materials contaminated with it must be classified as halogenated organic waste .
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.
-
Rationale: Segregating halogenated waste is crucial for proper treatment and disposal, often involving incineration at specific temperatures to prevent the formation of toxic byproducts. Mixing with non-halogenated waste can complicate and increase the cost of disposal.
Step 2: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.
-
Standard PPE:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety glasses or goggles
-
A lab coat
-
-
For larger quantities or potential for aerosolization:
-
Consider working in a chemical fume hood.
-
A face shield may be necessary.
-
Step 3: Waste Collection
Collect all waste materials contaminated with this compound in the designated halogenated waste container. This includes:
-
Unused or expired chemical.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Rinsate from cleaning contaminated glassware (use a minimal amount of a suitable solvent like ethanol or acetone for rinsing, and collect the rinsate as halogenated waste).
Step 4: Labeling and Storage
Properly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.
-
Label Information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentage of each component.
-
The date the waste was first added to the container.
-
The responsible individual and laboratory information.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 5: Disposal through a Certified Vendor
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Action: Contact your EHS office to arrange for a pickup of the full waste container.
-
Rationale: Certified vendors have the necessary permits and facilities to handle and dispose of hazardous chemical waste in accordance with federal and state regulations, such as those outlined by the EPA under RCRA.[4]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is critical.
-
Minor Spill (contained on a benchtop):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collect the contaminated absorbent material and place it in the halogenated waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention. Inform medical personnel of the chemical you were exposed to.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility in their research endeavors.
References
Safeguarding Your Research: A Practical Guide to Handling 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
The core structure combines a tetrahydronaphthalene body, a primary aromatic amine, and a fluorine substituent. Each of these components contributes to the compound's potential hazard profile, necessitating a comprehensive safety strategy. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and the ability to be absorbed through the skin.[2][3] The fluorine atom can significantly alter the molecule's reactivity and metabolic pathways, and halogenated compounds require special disposal considerations.[4]
Immediate Safety and Hazard Assessment
Given the chemical structure, we must assume the following potential hazards and handle the compound accordingly:
-
Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin. Aromatic amines can be toxic and may have long-term health effects.[2]
-
Skin and Eye Irritation: Likely to cause irritation upon contact. Similar compounds are classified as skin and eye irritants.[5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[7]
-
Environmental Hazard: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.[6]
This guide is designed to provide a self-validating system of protocols. By understanding the "why" behind each step, you can adapt to varying experimental conditions while maintaining a robust safety posture.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. A multi-layered approach is recommended to mitigate the risks of exposure through all potential routes.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Aromatic amines can be readily absorbed through the skin.[2][3] Double-gloving provides an extra barrier against potential permeation and allows for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the compound or solvents, which can cause serious eye irritation.[5][6] A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A lab coat, buttoned completely. | Prevents contact with clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing
-
Designate a Workspace: All handling of this compound should be performed in a designated area within a chemical fume hood to contain any potential spills or airborne particles.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvent-rinsed glassware) is inside the fume hood.
-
Donning PPE: Follow the PPE protocol outlined above. Ensure gloves are inspected for any defects before use.[6]
-
Weighing the Compound: If the compound is a solid, handle it gently to avoid creating dust. Use a micro-spatula for transfers. If it is a liquid, use a calibrated pipette.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
During the Experiment
-
Maintain Containment: Keep all vessels containing the compound capped or covered when not in immediate use.
-
Avoid Contamination: Use dedicated glassware and equipment. If equipment must be reused, ensure it is thoroughly decontaminated.
-
Glove Changes: If the outer glove becomes contaminated, remove it immediately and dispose of it as hazardous waste. Replace with a new glove before resuming work.
Disposal Plan: Managing a Halogenated Aromatic Amine
Proper disposal is a critical step in the chemical lifecycle to protect both human health and the environment.[8]
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for halogenated organic waste.[4][9] Never pour this waste down the drain.[8]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Decontamination
-
Glassware: Rinse glassware multiple times with a suitable organic solvent (e.g., ethanol or acetone), collecting all rinsate as halogenated liquid waste. Then, wash with soap and water.
-
Work Surfaces: Decontaminate the work surface within the fume hood with an appropriate solvent and then a detergent solution. All cleaning materials must be disposed of as solid hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
Spill Response
-
Minor Spill (within a fume hood):
-
Alert nearby personnel.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite or sand).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area as described above.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the material is volatile or dusty, close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By integrating these protocols into your laboratory workflow, you build a foundation of safety and scientific integrity. This allows you to focus on your research with the confidence that risks are being effectively managed.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. capotchem.cn [capotchem.cn]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
